molecular formula C7H12O B158310 1,2-Epoxy-1-methylcyclohexane CAS No. 1713-33-3

1,2-Epoxy-1-methylcyclohexane

Cat. No.: B158310
CAS No.: 1713-33-3
M. Wt: 112.17 g/mol
InChI Key: FIEKVYPYFQSFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Epoxy-1-methylcyclohexane is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12597. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-7-5-3-2-4-6(7)8-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEKVYPYFQSFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873233
Record name 1-Methyl-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713-33-3
Record name 1,2-Epoxy-1-methylcyclohexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1,2-epoxycyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 1,2-Epoxy-1-methylcyclohexane from 1-methylcyclohexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-epoxy-1-methylcyclohexane, a valuable epoxide intermediate, from the starting material 1-methylcyclohexene. This document details established experimental protocols, comparative quantitative data, and underlying reaction mechanisms to aid researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.

Introduction

The epoxidation of alkenes is a cornerstone transformation in organic synthesis, yielding highly reactive and versatile epoxide functionalities. These three-membered cyclic ethers are pivotal building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. This compound, derived from the readily available 1-methylcyclohexene, serves as a key intermediate for introducing specific stereochemistry and functionality in drug development and other fine chemical applications. This guide focuses on the prevalent methods for this conversion, providing detailed experimental procedures and comparative data to facilitate informed methodological choices.

Synthetic Methodologies and Quantitative Data

Several methods have been established for the epoxidation of 1-methylcyclohexene. The most common approaches involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid, or asymmetric methods like the Jacobsen-Katsuki epoxidation for enantioselective synthesis.

Epoxidation with Peroxy Acids

Peroxy acids are widely employed for the epoxidation of a broad range of alkenes due to their reliability and operational simplicity. The reaction proceeds via a concerted mechanism, leading to the syn-addition of the oxygen atom to the double bond. For 1-methylcyclohexene, this results in a racemic mixture of the corresponding epoxide.

Table 1: Comparison of Peroxy Acid-Mediated Epoxidation Methods

Epoxidizing AgentTypical Yield (%)StereochemistryKey Features
m-Chloroperoxybenzoic Acid (m-CPBA)~75-90%Racemic syn-epoxideCommercially available, stable solid; reaction is generally high-yielding.[1]
Peroxyacetic Acid (CH₃CO₃H)HighRacemic syn-epoxideCan be prepared in situ; often used in industrial applications.
Asymmetric Epoxidation: The Jacobsen-Katsuki Reaction

For applications requiring enantiomerically pure epoxides, the Jacobsen-Katsuki epoxidation is a powerful and widely utilized method. This reaction employs a chiral manganese-salen complex as a catalyst to achieve high enantioselectivity in the epoxidation of unfunctionalized alkenes like 1-methylcyclohexene.

Table 2: Jacobsen-Katsuki Epoxidation of 1-methylcyclohexene

CatalystOxidantTypical Yield (%)Enantiomeric Excess (ee)
(R,R)-Jacobsen's CatalystNaOCl (buffered)HighUp to >90%
(S,S)-Jacobsen's CatalystNaOCl (buffered)HighUp to >90%

Experimental Protocols

General Procedure for Epoxidation using m-CPBA

Materials:

  • 1-methylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and addition funnel

Procedure:

  • Dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane and place the solution in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1-1.2 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of 1-methylcyclohexene over a period of time, maintaining the temperature at 0-5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by distillation or flash column chromatography.

General Procedure for Jacobsen-Katsuki Asymmetric Epoxidation

Materials:

  • 1-methylcyclohexene

  • (R,R)- or (S,S)-Jacobsen's catalyst (e.g., (R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)

  • Commercial bleach (sodium hypochlorite (B82951), NaOCl solution), buffered with Na₂HPO₄

  • Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer, ice bath

Procedure:

  • Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add the chiral Jacobsen's catalyst (typically 1-5 mol%).

  • To the stirred mixture, add the buffered sodium hypochlorite solution.

  • Stir the biphasic mixture vigorously at 0 °C.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the epoxide by flash chromatography.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow for the synthesis of this compound.

Caption: Concerted "butterfly" mechanism for the epoxidation of 1-methylcyclohexene with m-CPBA.

Jacobsen_Katsuki_Catalytic_Cycle catalyst_MnIII [Mn(III)-salen]Cl active_oxidant [Mn(V)=O-salen]Cl catalyst_MnIII->active_oxidant Oxidation oxidant NaOCl oxidant->active_oxidant active_oxidant->catalyst_MnIII Oxygen atom transfer epoxide This compound active_oxidant->epoxide alkene 1-Methylcyclohexene alkene->epoxide Epoxidation

Caption: Simplified catalytic cycle for the Jacobsen-Katsuki asymmetric epoxidation.

Experimental_Workflow start Start: 1-Methylcyclohexene reaction Epoxidation Reaction (e.g., m-CPBA or Jacobsen-Katsuki) start->reaction workup Aqueous Workup (Quenching, Washing, Extraction) reaction->workup drying Drying of Organic Layer (e.g., MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis and purification of this compound.

Product Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes typical spectroscopic data.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃)δ (ppm): ~2.5-3.5 (m, protons on epoxide ring), ~1.3-2.0 (m, cyclohexane (B81311) ring protons), ~1.3 (s, methyl protons). The protons on the epoxide ring often show complex splitting patterns.[2]
¹³C NMR (CDCl₃)δ (ppm): ~60-70 (quaternary carbon of epoxide), ~50-60 (tertiary carbon of epoxide), ~20-40 (cyclohexane ring carbons), ~20 (methyl carbon).
IR (neat)ν (cm⁻¹): ~3000-2850 (C-H stretch), ~1250 (C-O stretch, characteristic for epoxides), ~800-950 (epoxide ring vibrations).
Mass Spec. (EI)m/z (%): 112 (M⁺), 97, 83, 55.

Conclusion

The synthesis of this compound from 1-methylcyclohexene can be effectively achieved through various established methods. The choice of reagent and protocol is contingent on the desired stereochemical outcome and scale of the reaction. For racemic syntheses, epoxidation with m-CPBA offers a reliable and high-yielding route. For applications demanding high enantiopurity, the Jacobsen-Katsuki epoxidation stands out as an excellent choice, providing access to enantioenriched epoxides with high selectivity. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize and characterize this important chemical intermediate for their research and development endeavors.

References

Stereoselective Epoxidation of 1-Methylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epoxidation of alkenes is a cornerstone of organic synthesis, yielding versatile epoxide intermediates that are pivotal in the construction of complex molecular architectures, particularly in the pharmaceutical industry. The stereochemical outcome of this transformation is of paramount importance, as the therapeutic efficacy of a drug is often intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the stereoselective epoxidation of 1-methylcyclohexene, a prochiral alkene, offering a comparative analysis of widely employed epoxidizing agents. Detailed experimental protocols, quantitative data on stereoselectivity, and visual representations of reaction mechanisms and workflows are presented to aid researchers in selecting the optimal methodology for their specific synthetic needs.

Introduction

1-Methylcyclohexene serves as a valuable model substrate for studying the stereoselectivity of epoxidation reactions. The trisubstituted double bond of this prochiral alkene presents two diastereotopic faces, allowing for the formation of syn and anti epoxides. Furthermore, the resulting epoxide is chiral, enabling the investigation of enantioselective transformations. This guide focuses on three principal methods for the epoxidation of 1-methylcyclohexene: diastereoselective epoxidation using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid, and enantioselective epoxidation utilizing the Jacobsen-Katsuki catalyst.

Comparison of Epoxidizing Agents

The choice of epoxidizing agent is the most critical factor in determining the stereochemical outcome of the epoxidation of 1-methylcyclohexene. The following table summarizes the performance of the discussed reagents.

Epoxidizing AgentPredominant StereochemistryDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)
meta-Chloroperoxybenzoic Acid (m-CPBA)syn-addition[1]Not readily available in reviewed literatureRacemic[1]
Peroxyacetic Acidsyn-addition[1]Not readily available in reviewed literatureRacemic[1]
Jacobsen-Katsuki CatalystEnantioselective[1][2]Not applicableUp to >90%[1]

Note: The syn-addition of peroxy acids to 1-methylcyclohexene is a well-established principle, leading to the formation of the epoxide on the same face as the adjacent methyl group. However, specific quantitative data for the diastereomeric ratio is not consistently reported in the literature. The Jacobsen-Katsuki epoxidation is renowned for its high enantioselectivity with unfunctionalized alkenes.[1][2]

Reaction Pathways and Stereochemical Models

The stereochemical outcome of the epoxidation of 1-methylcyclohexene is dictated by the trajectory of the oxygen atom delivery to the double bond.

G Epoxidation of 1-Methylcyclohexene cluster_start cluster_reagents cluster_products start 1-Methylcyclohexene reagent1 m-CPBA or Peroxyacetic Acid start->reagent1 syn-addition reagent2 (R,R)-Jacobsen's Catalyst start->reagent2 enantioselective epoxidation reagent3 (S,S)-Jacobsen's Catalyst start->reagent3 enantioselective epoxidation product1 syn-1-Methylcyclohexene Oxide (Racemic) reagent1->product1 product2 (1R,6S)-1-Methylcyclohexene Oxide reagent2->product2 product3 (1S,6R)-1-Methylcyclohexene Oxide reagent3->product3

Caption: Reaction pathways for the epoxidation of 1-methylcyclohexene.

Diastereoselective Epoxidation with Peroxy Acids

The epoxidation of alkenes with peroxy acids like m-CPBA proceeds through a concerted "butterfly" transition state.[3] The peroxy acid delivers the oxygen atom to the alkene in a single step. For 1-methylcyclohexene, the approach of the bulky peroxy acid is sterically hindered on the face of the double bond occupied by the axial hydrogens of the cyclohexane (B81311) ring in its preferred half-chair conformation. Consequently, the epoxidizing agent preferentially attacks from the less hindered face, which is syn to the equatorial methyl group. This results in the predominant formation of the syn-epoxide.

Enantioselective Epoxidation with Jacobsen-Katsuki Catalyst

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as a catalyst to achieve high enantioselectivity.[2][4] The mechanism is thought to involve the formation of a high-valent manganese-oxo species, which then transfers the oxygen atom to the alkene.[4] The chiral ligand environment around the manganese center dictates the facial selectivity of the epoxidation. The alkene can approach the metal-oxo intermediate from two main pathways, a side-on approach or a planar approach. The steric interactions between the alkene substituents and the bulky groups on the salen ligand favor one approach over the other, leading to the preferential formation of one enantiomer of the epoxide.[4] The use of either the (R,R) or (S,S) enantiomer of the catalyst allows for the selective synthesis of the corresponding (1R,6S) or (1S,6R)-1-methylcyclohexene oxide.

G Jacobsen-Katsuki Epoxidation Catalytic Cycle MnIII Mn(III)-salen Catalyst MnV Mn(V)-oxo Intermediate MnIII->MnV Oxidation Epoxide Enantioenriched 1-Methylcyclohexene Oxide MnV->Epoxide Oxygen Transfer Alkene 1-Methylcyclohexene Epoxide->MnIII Regeneration of Catalyst Oxidant NaOCl (Oxidant) Byproduct NaCl Oxidant->Byproduct

Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for achieving the desired stereochemical outcomes. The following sections provide representative protocols for the epoxidation of 1-methylcyclohexene using m-CPBA and the Jacobsen-Katsuki catalyst.

Diastereoselective Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This procedure outlines a general method for the diastereoselective epoxidation of 1-methylcyclohexene to yield the racemic syn-epoxide.[1][5]

Materials:

  • 1-Methylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and addition funnel

G Workflow for m-CPBA Epoxidation cluster_workflow A Dissolve 1-methylcyclohexene in CH2Cl2 B Cool to 0 °C A->B C Add m-CPBA solution dropwise B->C D Monitor reaction by TLC C->D E Quench with Na2SO3 solution D->E F Wash with NaHCO3 solution E->F G Wash with brine F->G H Dry organic layer (MgSO4) G->H I Filter and concentrate H->I J Purify by flash chromatography I->J

Caption: Experimental workflow for epoxidation using m-CPBA.

Procedure:

  • Dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1-1.2 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of 1-methylcyclohexene over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a wash with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the product by flash chromatography on silica (B1680970) gel if necessary.

Enantioselective Epoxidation with Jacobsen-Katsuki Catalyst

This protocol provides a general framework for the enantioselective epoxidation of 1-methylcyclohexene using a chiral (salen)manganese(III) complex.[1]

Materials:

  • 1-Methylcyclohexene

  • (R,R)- or (S,S)-Jacobsen's catalyst

  • Commercial bleach (sodium hypochlorite (B82951), NaOCl solution), buffered with Na₂HPO₄

  • Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer and ice bath

Procedure:

  • Dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add the (R,R)- or (S,S)-Jacobsen's catalyst (typically 1-5 mol%).

  • Add the buffered sodium hypochlorite solution and stir the biphasic mixture vigorously at 0 °C.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the epoxide by flash chromatography.

  • Determine the enantiomeric excess of the product by chiral GC or high-performance liquid chromatography (HPLC) analysis.

Conclusion

The stereoselective epoxidation of 1-methylcyclohexene can be effectively controlled through the judicious selection of the epoxidizing agent. For applications where a racemic mixture of the syn-epoxide is sufficient, peroxy acids such as m-CPBA offer a reliable and straightforward method. However, for the synthesis of enantioenriched epoxides, which are of significant interest in the pharmaceutical and fine chemical industries, the Jacobsen-Katsuki epoxidation stands out as the premier method, consistently delivering high levels of enantioselectivity. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and successfully implement these powerful synthetic transformations in their own laboratories.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-1-methylcyclohexane, also known as 1-methylcyclohexene oxide, is a versatile cyclic ether with significant applications in organic synthesis and as a building block for complex molecules. Its strained three-membered epoxide ring makes it susceptible to a variety of ring-opening reactions, providing a gateway to a diverse range of functionalized cyclohexanes. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and key spectroscopic data to support its use in research and development.

Physical Properties

This compound is a colorless to light orange or yellow clear liquid.[1] Its key physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₂O[2]
Molecular Weight 112.17 g/mol [2]
Boiling Point 138 °C[1]
Density 0.93 g/cm³[2]
Refractive Index 1.44[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the high ring strain of the epoxide, making it a good electrophile that readily reacts with nucleophiles. These reactions typically proceed via a ring-opening mechanism, which can be catalyzed by either acid or base.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group. The nucleophile then attacks one of the electrophilic carbons of the epoxide. For unsymmetrical epoxides like this compound, the regioselectivity of the attack depends on the stability of the carbocation-like transition state. The reaction with hydrogen bromide (HBr) yields 2-bromo-2-methylcyclohexanol as the major product, which is a result of the nucleophile (Br⁻) attacking the more substituted carbon, where the positive charge is better stabilized.[3][4] This reaction proceeds with an anti-stereochemistry, resulting in a trans-diaxial product.

Acid_Catalyzed_Ring_Opening cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Product Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Protonation HBr HBr Product trans-2-Bromo-2-methylcyclohexanol Protonated_Epoxide->Product Nucleophilic Attack by Br⁻

Base-Catalyzed Ring-Opening

In the presence of a strong base and a nucleophile, the ring-opening of this compound occurs via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. For instance, reaction with hydroxide (B78521) ion (OH⁻) would lead to the formation of 1-methylcyclohexane-1,2-diol. The attack occurs from the backside, resulting in an inversion of stereochemistry at the site of attack and a trans-diaxial product.

Base_Catalyzed_Ring_Opening cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Product Epoxide This compound Alkoxide Alkoxide Intermediate Epoxide->Alkoxide Nucleophilic Attack by OH⁻ NaOH NaOH (aq) Product trans-1-Methylcyclohexane-1,2-diol Alkoxide->Product Protonation

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the epoxidation of 1-methylcyclohexene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

Procedure:

  • Dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Add m-CPBA (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with a 10% sodium sulfite (B76179) solution to quench any excess peroxide.

  • Wash with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain this compound. Note: The product is volatile.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Dissolve 1-methylcyclohexene in CH₂Cl₂ add_mcpba Add m-CPBA react Stir at room temperature workup Workup (Wash with Na₂SO₃, NaHCO₃, Brine) dry Dry with Na₂SO₄ concentrate Concentrate under reduced pressure product This compound

Acid-Catalyzed Ring-Opening of an Analogous Epoxide (1,2-Epoxyhexane)

The following is a general procedure for the acid-catalyzed ring-opening of a similar epoxide, 1,2-epoxyhexane (B74757), which can be adapted for this compound.[4]

Materials:

  • 1,2-Epoxyhexane

  • Methanol

  • Concentrated Sulfuric Acid

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the epoxide in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature.

  • Neutralize the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent.

Base-Catalyzed Ring-Opening of an Analogous Epoxide (1,2-Epoxyhexane)

The following is a general procedure for the base-catalyzed ring-opening of a similar epoxide, 1,2-epoxyhexane, which can be adapted for this compound.[4][5]

Materials:

Procedure:

  • In a round-bottom flask, prepare a slurry of sodium methoxide in methanol.

  • Add the epoxide to the stirring slurry.

  • Stir the reaction mixture at room temperature.

  • Upon completion, the reaction can be worked up by neutralization and extraction.

Spectroscopic Data

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The top five peaks observed in the GC-MS analysis are summarized below.[1]

m/zRelative Intensity
9799.99
8396.31
5595.85
4368.25
4264.12
NMR Spectroscopy
  • ¹H NMR (of 1,2-epoxyhexane):

    • Protons on the epoxide ring are expected to appear in the range of δ 2.4-2.9 ppm.

    • Alkyl protons on the cyclohexane (B81311) ring would appear further upfield.

  • ¹³C NMR:

    • A reference to a ¹³C NMR spectrum for this compound exists in a publication by S. G. Davies and G. H. Witham in J. Chem. Soc., Perkin Trans. 2, 1975, 861.[1]

    • The carbons of the epoxide ring are typically found in the range of δ 40-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of an epoxide is characterized by several key absorptions:

  • C-O-C symmetric stretch: 880–750 cm⁻¹

  • C-O-C asymmetric stretch: 950–810 cm⁻¹

  • Epoxide ring breathing: 1280–1230 cm⁻¹

Conclusion

This compound is a valuable reagent in organic synthesis due to the reactivity of its strained epoxide ring. This guide has provided a detailed overview of its physical and chemical properties, along with experimental procedures for its synthesis and illustrative protocols for its key ring-opening reactions. The provided spectroscopic data offers a basis for the characterization of this compound and its reaction products. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2-Epoxy-1-methylcyclohexane. Due to the limited availability of publicly accessible, verified spectral data for this specific compound, this guide presents predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. It also includes a detailed, standardized experimental protocol for the acquisition of high-quality NMR spectra for small organic molecules, which can be adapted for this compound.

Predicted NMR Spectral Data

The following tables summarize the anticipated chemical shifts (δ) for the protons and carbons in this compound. These predictions are derived from the known spectral data of related structures such as 1-methylcyclohexene and cyclohexene (B86901) oxide, and general principles of NMR spectroscopy which predict the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-CH₃ (Methyl)1.2 - 1.5Singlet (s)N/A
-CH-O- (Epoxide)2.8 - 3.2Doublet (d) or Multiplet (m)Varies
-CH₂- (Cyclohexane ring)1.2 - 2.1Multiplets (m)Varies

Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the specific conformation of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C-O (Quaternary, Epoxide)58 - 62
-CH-O- (Epoxide)50 - 55
-C-CH₃ (Quaternary)*Not readily predictable
-CH₂- (Cyclohexane ring)20 - 35
-CH₃ (Methyl)15 - 25

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (B1202638) (TMS).

Structural Assignment and Rationale

The predicted chemical shifts are based on the following rationale:

  • ¹H NMR: The methyl protons are expected to appear as a singlet in the upfield region (1.2 - 1.5 ppm) as they have no adjacent protons to couple with. The proton on the epoxide ring attached to a carbon also bearing an oxygen atom (-CH-O-) is expected to be the most downfield of the ring protons (2.8 - 3.2 ppm) due to the deshielding effect of the electronegative oxygen atom. The remaining methylene (B1212753) protons of the cyclohexane (B81311) ring will appear as a complex set of multiplets in the aliphatic region (1.2 - 2.1 ppm).

  • ¹³C NMR: The carbon atoms of the epoxide ring are the most deshielded of the ring carbons and are expected to resonate in the 50 - 62 ppm region. The quaternary carbon of the epoxide will be further downfield than the tertiary carbon. The other cyclohexane ring carbons will appear in the 20 - 35 ppm range, and the methyl carbon will be in the upfield region (15 - 25 ppm).

Experimental Protocol for NMR Spectroscopy

The following is a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other options include acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample is preferable, typically 20-50 mg in 0.6-0.7 mL of solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry, high-quality 5 mm NMR tube. The solution height should be approximately 4-5 cm.

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure optimal signal transmission and detection.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to achieve high homogeneity across the sample. This process minimizes peak broadening and distortion. Automated shimming routines are available on modern spectrometers.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration if quantitative data is required.

    • Number of Scans (ns): 8-16 scans are usually sufficient for a moderately concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Typically 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

  • Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons in the molecule.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound with atom numbering that can be correlated with the NMR spectral data.

Caption: Structure of this compound.

Mass Spectrometry Analysis of 1,2-Epoxy-1-methylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,2-Epoxy-1-methylcyclohexane. It details experimental protocols, fragmentation patterns, and quantitative data to support researchers in the identification and characterization of this compound.

Introduction

This compound (C7H12O, molecular weight: 112.17 g/mol ) is a cyclic ether with applications in organic synthesis and as a potential building block in drug discovery.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This guide focuses on the electron ionization (EI) mass spectrometry of this compound, a common and powerful method for generating reproducible fragmentation patterns that serve as a molecular fingerprint.

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a representative method based on common practices for the analysis of volatile cyclic ethers.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Serial Dilution: Perform serial dilutions of the stock solution to create a series of standards at concentrations appropriate for the sensitivity of the instrument and the desired calibration range.

  • Sample Injection: Introduce 1 µL of the prepared sample into the GC-MS system.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, operated in splitless mode for 1 minute to maximize sensitivity.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280°C.

  • Mass Range: Scan from m/z 40 to 200.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Standard Solution (1 mg/mL in Hexane) prep2 Serial Dilutions prep1->prep2 injection 1 µL Injection prep2->injection gc GC Separation (DB-5ms column) injection->gc ms MS Detection (EI, 70 eV) gc->ms data_acq Data Acquisition ms->data_acq data_an Data Analysis data_acq->data_an

A general workflow for the GC-MS analysis of this compound.

Mass Spectrum and Data Presentation

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. The molecular ion (M+) at m/z 112 is expected but may be of low abundance due to the instability of the epoxide ring under EI conditions.

Quantitative Data

The following table summarizes the major ions observed in the mass spectrum of this compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities.[1]

m/zRelative Intensity (%)Proposed Fragment
4264.1[C3H6]+•
4368.3[C3H7]+
5595.9[C4H7]+
8396.3[C6H11]+
9799.9[C7H11O]+

Fragmentation Pathways

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M+•). The subsequent fragmentation is driven by the cleavage of the strained epoxide ring and adjacent carbon-carbon bonds. The major fragmentation pathways are proposed as follows:

  • Alpha-Cleavage: The initial ionization can lead to the cleavage of the C-C bond adjacent to the oxygen atom. This is a common fragmentation pathway for ethers.

  • Ring Opening and Rearrangement: The epoxide ring can open to form a more stable radical cation, which can then undergo further fragmentation and rearrangement.

  • Loss of Neutral Fragments: The molecular ion and subsequent fragment ions can lose stable neutral molecules such as CO, H2O, or small hydrocarbons.

The formation of the base peak at m/z 97 likely results from the loss of a methyl group from the molecular ion, followed by rearrangement. The significant peak at m/z 83 can be attributed to the loss of an ethyl group after ring opening.

Fragmentation_Pathway cluster_frags Major Fragment Ions M This compound (m/z 112) f97 [M-CH3]+ (m/z 97) M->f97 -CH3• f83 [M-C2H5]+ (m/z 83) M->f83 -C2H5• f55 [C4H7]+ (m/z 55) f83->f55 -C2H4 f43 [C3H7]+ (m/z 43) f83->f43 -C3H4

Proposed major fragmentation pathways of this compound.

Conclusion

The mass spectrometry analysis of this compound by GC-MS provides a reliable method for its identification and characterization. The fragmentation pattern, with key ions at m/z 97, 83, and 55, serves as a distinctive fingerprint for this compound. The experimental protocol and fragmentation pathways detailed in this guide offer a solid foundation for researchers and scientists working with this and structurally related epoxides. Further studies using high-resolution mass spectrometry could provide more detailed insights into the elemental composition of the fragment ions and confirm the proposed fragmentation mechanisms.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 1,2-Epoxy-1-methylcyclohexane. This document details the characteristic vibrational modes of the epoxide ring, presents a representative data set, outlines detailed experimental protocols for sample analysis, and illustrates the analytical workflow.

Introduction to Infrared Spectroscopy of Epoxides

Infrared spectroscopy is a powerful analytical technique for the identification and characterization of molecules. It relies on the principle that chemical bonds and functional groups vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An infrared spectrum is a plot of this absorption as a function of wavenumber (typically in units of reciprocal centimeters, cm⁻¹), which provides a unique molecular fingerprint.

For epoxides, such as this compound, IR spectroscopy is particularly useful for confirming the presence and integrity of the three-membered oxirane ring. The strained nature of the epoxy ring gives rise to characteristic absorption bands that are readily identifiable. The key vibrational modes for epoxides include the symmetric and asymmetric stretching of the C-O-C bonds and the "breathing" mode of the entire ring.[1] The disappearance of these characteristic peaks can be used to monitor the progress of ring-opening reactions, a critical aspect in many chemical syntheses and polymerization processes.[2]

Data Presentation: Characteristic Infrared Absorption Bands

The following table summarizes the principal infrared absorption bands expected for this compound, based on established data for cyclic epoxides. These values are representative and can be used as a reference for spectral interpretation.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~2935C-H Asymmetric Stretching (Cyclohexane ring)Strong
~2860C-H Symmetric Stretching (Cyclohexane ring)Medium
~1450CH₂ Scissoring (Cyclohexane ring)Medium
~1260Epoxide Ring "Breathing" (Symmetric Stretch)Medium
~915Epoxide Ring Asymmetric C-O-C StretchStrong
~830Epoxide Ring Symmetric C-O-C StretchMedium

Experimental Protocols

The acquisition of a high-quality infrared spectrum of this compound, which is a liquid at room temperature, can be achieved using several methods. Attenuated Total Reflectance (ATR) and transmission spectroscopy are the most common techniques.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a versatile and widely used technique that requires minimal sample preparation.

Methodology:

  • Instrument Setup:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Select a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Set the number of scans to be co-added to 32 to improve the signal-to-noise ratio.

  • Background Collection:

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent such as isopropanol (B130326) and allow it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small drop of this compound directly onto the center of the ATR crystal.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing:

    • The instrument software will automatically perform a background subtraction.

    • If necessary, perform a baseline correction to obtain a flat baseline.

    • Identify and label the significant absorption peaks.

Transmission FTIR Spectroscopy using a Liquid Cell

This traditional method involves passing the infrared beam through a thin film of the liquid sample held between two IR-transparent salt plates.

Methodology:

  • Instrument Setup:

    • Configure the spectrometer with the same parameters as for the ATR method (4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 scans).

  • Sample Preparation:

    • Select two clean, polished infrared-transparent salt plates (e.g., NaCl or KBr).

    • Place one to two drops of this compound onto the center of one plate.

    • Carefully place the second plate on top, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.

    • Mount the sandwiched plates in a demountable cell holder.

  • Background and Sample Analysis:

    • Record a background spectrum of the empty beam path.

    • Place the sample holder with the liquid cell into the spectrometer's sample compartment.

    • Acquire the sample spectrum.

  • Data Processing:

    • Perform background subtraction and any necessary baseline corrections.

    • Analyze the resulting spectrum to identify the characteristic absorption bands.

  • Cleaning:

    • Thoroughly clean the salt plates with a dry solvent (e.g., anhydrous isopropanol or chloroform) and store them in a desiccator to prevent damage from moisture.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of an infrared spectroscopy experiment and the key signaling pathways involved in the vibrational analysis of this compound.

FTIR_Workflow FTIR Experimental Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_processing 3. Data Processing & Interpretation instrument_setup Instrument Setup (Range, Resolution, Scans) background_scan Background Scan (Clean ATR or Empty Beam) instrument_setup->background_scan sample_prep Sample Preparation (Place on ATR or in Liquid Cell) background_scan->sample_prep sample_scan Sample Scan sample_prep->sample_scan background_subtraction Background Subtraction sample_scan->background_subtraction baseline_correction Baseline Correction background_subtraction->baseline_correction peak_analysis Peak Identification & Assignment baseline_correction->peak_analysis final_spectrum Final Spectrum & Report peak_analysis->final_spectrum

FTIR Experimental Workflow Diagram

Vibrational_Modes Vibrational Modes of this compound cluster_ch C-H Vibrations cluster_epoxy Epoxide Ring Vibrations molecule This compound ch_stretch C-H Stretching (~2860-2935 cm⁻¹) molecule->ch_stretch ch_bend C-H Bending (~1450 cm⁻¹) molecule->ch_bend ring_breathing Ring Breathing (~1260 cm⁻¹) molecule->ring_breathing asym_coc Asymmetric C-O-C Stretch (~915 cm⁻¹) molecule->asym_coc sym_coc Symmetric C-O-C Stretch (~830 cm⁻¹) molecule->sym_coc

Key Vibrational Modes Diagram

References

A Technical Guide to the Discovery and First Synthesis of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the historical context and foundational synthesis of 1,2-Epoxy-1-methylcyclohexane, a valuable cyclic epoxide intermediate in organic synthesis. The document details the pivotal Prilezhaev reaction that enabled its creation, presents a detailed experimental protocol for its first synthesis from 1-methylcyclohexene, and tabulates its key physicochemical and spectroscopic data. Visualizations of the reaction mechanism and experimental workflow are provided to facilitate a deeper understanding for research and development applications.

Introduction and Historical Context

This compound (also known as 1-methylcyclohexene oxide) is a versatile bifunctional molecule widely used as an intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1][2] Its discovery is not attributed to a single event but is intrinsically linked to the development of methods for the epoxidation of alkenes.

The foundational work that enabled the synthesis of this and countless other epoxides was performed by the Russian chemist Nikolai Alexandrovich Prilezhaev.[3] In 1909, he discovered that alkenes react with peroxy acids to form epoxides, a transformation now known as the Prilezhaev reaction (or Prileschajew reaction).[4][5][6] This discovery was a landmark in organic synthesis, providing a reliable and stereospecific method for converting carbon-carbon double bonds into three-membered oxirane rings.[5][7] The first synthesis of this compound was a direct application of this groundbreaking methodology, using 1-methylcyclohexene as the alkene substrate.

The Prilezhaev Reaction: The Foundational Synthesis

The Prilezhaev reaction is the archetypal method for the epoxidation of alkenes.[6] The reaction involves the transfer of an oxygen atom from an electrophilic peroxy acid to the nucleophilic double bond of an alkene.[6] A widely used and highly effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its stability and solubility in common organic solvents.[5]

The mechanism is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state often referred to as the "butterfly mechanism".[5][6] This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product, making the reaction highly stereospecific.[5] For a substrate like 1-methylcyclohexene, the peroxy acid can attack from either face of the double bond, resulting in a racemic mixture of enantiomers.

The synthesis of this compound is achieved by the reaction of 1-methylcyclohexene with a peroxy acid like m-CPBA. The peroxy acid delivers an oxygen atom to the double bond, forming the epoxide and generating the corresponding carboxylic acid as a byproduct.

Caption: The concerted "butterfly" mechanism of the Prilezhaev reaction.

Detailed Experimental Protocol: Synthesis via m-CPBA

The following protocol outlines the laboratory-scale synthesis of this compound from 1-methylcyclohexene using m-CPBA. This procedure is representative of the first practical synthesis of the target compound.

3.1. Materials and Reagents

  • 1-Methylcyclohexene (Substrate)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (Oxidizing Agent)

  • Dichloromethane (CH₂Cl₂) (Solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (Wash)

  • 10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution (Quench)

  • Saturated aqueous sodium chloride (Brine) solution (Wash)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (Drying Agent)

3.2. Apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

3.3. Procedure

  • Reaction Setup: In a round-bottom flask, dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane. Begin stirring the solution.

  • Addition of m-CPBA: Cool the flask in an ice bath. Add solid m-CPBA (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, dilute the reaction mixture with additional dichloromethane. Transfer the mixture to a separatory funnel and wash with a 10% sodium sulfite solution to destroy any excess peroxide.

  • Workup: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove the m-chlorobenzoic acid byproduct) and then with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting this compound can be purified further by distillation if necessary.

G cluster_inputs Inputs reagent1 1-Methylcyclohexene setup 1. Dissolve Alkene in Solvent Cool in Ice Bath reagent1->setup reagent2 m-CPBA reagent2->setup solvent Dichloromethane solvent->setup reaction 2. Add m-CPBA Portion-wise Stir at Room Temperature setup->reaction quench 3. Quench with Na₂SO₃ Solution reaction->quench workup 4. Wash with NaHCO₃ & Brine quench->workup dry 5. Dry with Na₂SO₄ workup->dry waste Aqueous Waste: m-CBA, Salts workup->waste concentrate 6. Concentrate via Rotary Evaporation dry->concentrate product Final Product: This compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

This table summarizes the key physical, chemical, and spectroscopic identifiers for this compound.

PropertyValueReference(s)
Identifiers
IUPAC Name1-methyl-7-oxabicyclo[4.1.0]heptane[8]
CAS Number1713-33-3[1][9]
Molecular FormulaC₇H₁₂O[2][8]
Molecular Weight112.17 g/mol [1][2][8]
Physical Properties
AppearanceClear liquid[2]
Density0.93 g/cm³[1]
Spectroscopic Data
¹³C NMRData available in referenced literature (J. Chem. Soc. Perkin Trans. II, 1975, 861)[8]
Mass Spectrometry (GC-MS)Major Peaks (m/z): 97, 83, 55, 43, 42[8]

Conclusion

The synthesis of this compound is a classic example of the powerful and enduring Prilezhaev reaction. While the specific molecule's "discovery" is an extension of this broader chemical innovation, its role as a fundamental building block is undisputed. The straightforward and high-yielding synthesis from 1-methylcyclohexene provides researchers and drug development professionals with ready access to a versatile intermediate for constructing more complex molecular architectures. The protocols and data presented herein serve as a foundational guide for its synthesis and characterization.

References

An In-depth Technical Guide to the Conformational Analysis of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 1,2-epoxy-1-methylcyclohexane, a molecule of interest in organic synthesis and medicinal chemistry. Understanding the three-dimensional structure and conformational preferences of this epoxide is crucial for predicting its reactivity, designing stereoselective reactions, and elucidating its interactions with biological targets. This document details the key conformers, their relative stabilities determined by computational and experimental methods, and the technical protocols for these analyses.

Introduction to the Conformational Landscape

This compound, also known as 1-methylcyclohexene oxide, possesses a cyclohexane (B81311) ring fused to an epoxide ring. The inherent strain of the three-membered epoxide ring and the presence of a methyl substituent significantly influence the conformational equilibrium of the six-membered ring. The primary conformations of the cyclohexane ring are the chair, boat, and twist-boat forms. Due to steric and torsional strain, the chair conformation is generally the most stable for cyclohexane derivatives.

The introduction of the epoxide ring and the methyl group leads to two primary chair-like conformers for this compound. These can be broadly described by the orientation of the methyl group relative to the plane of the cyclohexane ring.

Conformational Equilibria and Relative Energies

The relative energies of the different conformers of this compound can be determined using computational chemistry and experimental techniques.

Computational Analysis

Ab initio and Density Functional Theory (DFT) are powerful computational tools for modeling the geometric and energetic properties of molecules. Methods such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double Excitations (QCISD) can provide accurate energy calculations.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerComputational MethodRelative Energy (kcal/mol)
Chair (Methyl pseudo-equatorial)DFT (B3LYP/6-31G)0.00 (Reference)
Chair (Methyl pseudo-axial)DFT (B3LYP/6-31G)Data not available in search results
Twist-BoatDFT (B3LYP/6-31G*)Data not available in search results

Note: Specific calculated energy values for the conformers of this compound were not found in the search results. The table structure is provided as a template for presenting such data.

The expected trend, based on the principles of conformational analysis of substituted cyclohexanes, is that the conformer with the methyl group in a pseudo-equatorial position will be more stable to minimize 1,3-diaxial interactions.

Experimental Determination

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a key experimental technique for studying conformational equilibria. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the relative populations of the conformers and calculate the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the equilibrium.

Table 2: Experimental Thermodynamic Data for the Conformational Equilibrium of this compound

EquilibriumExperimental TechniqueΔG° (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)
Pseudo-axial <=> Pseudo-equatorialLow-Temperature NMRData not available in search resultsData not available in search resultsData not available in search results

Note: Specific experimental thermodynamic data for this compound were not found in the search results. The table is a template for such data.

Structural Parameters

The precise geometry of the conformers, including bond lengths, bond angles, and dihedral angles, can be determined by gas-phase electron diffraction (GED) and further refined by computational methods.

Table 3: Key Geometric Parameters for the Most Stable Conformer of this compound

ParameterExperimental (GED)Computational (DFT)
C1-C2 bond length (Å)Data not availableData not available
C1-O bond length (Å)Data not availableData not available
C1-C6-C5-C4 dihedral angle (°)Data not availableData not available
C2-C1-C6-C5 dihedral angle (°)Data not availableData not available

Note: Specific geometric parameters for this compound were not found in the search results. This table illustrates how such data would be presented.

Spectroscopic Data for Conformational Assignment

NMR spectroscopy is a cornerstone for conformational analysis. Chemical shifts and, particularly, proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angles between adjacent protons, providing valuable information about the ring's conformation.

Table 4: Representative ¹H NMR and ¹³C NMR Spectral Data for this compound

NucleusChemical Shift (ppm)Key Coupling Constants (Hz)
¹H (proton on C2)Specific data not availableSpecific data not available
¹³C (C1)Reference to a spectrum exists[1]-
¹³C (C2)Reference to a spectrum exists[1]-
¹³C (CH₃)Reference to a spectrum exists[1]-

Note: While a reference to a ¹³C NMR spectrum exists, specific chemical shifts and coupling constants for ¹H NMR were not found in the search results.[1][2]

Experimental and Computational Protocols

Computational Modeling Protocol

A typical computational workflow for the conformational analysis of this compound involves the following steps:

Computational_Workflow cluster_0 Computational Analysis Initial Structure Generation Initial Structure Generation Conformational Search Conformational Search Initial Structure Generation->Conformational Search Input Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Candidate Conformers Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Structures Energy Calculation Energy Calculation Frequency Calculation->Energy Calculation Verified Minima Data Analysis Data Analysis Energy Calculation->Data Analysis Relative Energies

Caption: Workflow for computational conformational analysis.

  • Initial Structure Generation: Build a 3D model of this compound.

  • Conformational Search: Perform a systematic or stochastic search to identify potential low-energy conformers (chair, boat, twist-boat).

  • Geometry Optimization: Optimize the geometry of each candidate conformer using a chosen level of theory (e.g., DFT with B3LYP functional and a 6-31G* basis set).

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more advanced method (e.g., MP2 or QCISD with a larger basis set).[3]

  • Data Analysis: Analyze the results to determine the relative energies, geometric parameters, and predicted spectroscopic properties of the conformers.

Low-Temperature NMR Spectroscopy Protocol

The following outlines a general procedure for variable-temperature NMR studies:

NMR_Workflow cluster_1 Low-Temperature NMR Analysis Sample Preparation Sample Preparation Initial Spectrum Acquisition Initial Spectrum Acquisition Sample Preparation->Initial Spectrum Acquisition Dissolve in low-freezing solvent Temperature Variation Temperature Variation Initial Spectrum Acquisition->Temperature Variation Room Temperature Spectral Analysis Spectral Analysis Temperature Variation->Spectral Analysis Spectra at various temperatures Thermodynamic Calculation Thermodynamic Calculation Spectral Analysis->Thermodynamic Calculation Integration & Coupling Constants

Caption: Experimental workflow for low-temperature NMR.

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable low-freezing deuterated solvent (e.g., deuterated methanol, CD₂Cl₂).

  • Initial Spectrum Acquisition: Record a high-resolution ¹H NMR spectrum at room temperature.

  • Temperature Variation: Gradually lower the temperature of the NMR probe in increments, allowing the sample to equilibrate at each temperature before acquiring a spectrum. Continue until significant spectral changes, such as the decoalescence of signals into distinct sets for each conformer, are observed.

  • Spectral Analysis: At a temperature where the conformational exchange is slow on the NMR timescale, integrate the signals corresponding to each conformer to determine their relative populations. Analyze the coupling constants for each conformer to deduce their geometries.

  • Thermodynamic Calculations: Use the van't Hoff equation to plot ln(Keq) versus 1/T, where Keq is the equilibrium constant calculated from the conformer populations. From the slope and intercept of this plot, determine the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium.

Logical Relationships in Conformational Analysis

The interplay between theoretical calculations and experimental data is crucial for a robust conformational analysis.

Logical_Relationship cluster_2 Integrated Conformational Analysis Computational Prediction Computational Prediction Structural Assignment Structural Assignment Computational Prediction->Structural Assignment Predicted Energies & Geometries Experimental Observation Experimental Observation Experimental Observation->Structural Assignment NMR Spectra & Coupling Constants Refined Model Refined Model Structural Assignment->Refined Model Correlation of Data Refined Model->Computational Prediction Feedback for higher accuracy

Caption: Integration of computational and experimental data.

Computational methods provide initial models of the conformers and their relative stabilities. Experimental data, particularly from NMR, serves to validate and refine these models. A strong correlation between predicted and observed spectroscopic parameters provides confidence in the conformational assignment.

Conclusion

The conformational analysis of this compound reveals a preference for a chair-like conformation. While specific quantitative data from the literature is sparse, the established principles of cyclohexane stereochemistry, combined with the powerful techniques of computational chemistry and NMR spectroscopy, provide a clear framework for a thorough investigation. For researchers in drug development and organic synthesis, a detailed understanding of the conformational landscape of this molecule is essential for predicting its behavior and designing new chemical entities with desired properties. Further experimental and theoretical studies are warranted to provide precise energetic and geometric data for the conformers of this important epoxide.

References

An In-depth Technical Guide to the Thermochemistry of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 1,2-Epoxy-1-methylcyclohexane. Due to the limited availability of direct experimental thermochemical data for this specific compound, this document focuses on two key areas:

  • Established Experimental Protocols: A detailed description of the primary experimental methodologies that are industry standards for determining the thermochemical properties of epoxides.

  • High-Accuracy Computational Data: Presentation of thermochemical values derived from high-level computational chemistry methods, which serve as reliable estimates in the absence of direct experimental measurements.

Additionally, this guide includes experimental data for the related precursor, 1-methylcyclohexene, to provide context for the thermochemistry of its epoxidation.

Core Thermochemical Data

While direct experimental values for this compound are not readily found in publicly accessible databases, its properties can be reliably estimated using established computational methods. The following tables summarize these computationally-derived values alongside experimentally determined data for its precursor, 1-methylcyclohexene, and its saturated analog, methylcyclohexane.

Table 1: Calculated Thermochemical Properties of this compound (Gas Phase, 298.15 K)

PropertySymbolValue (kJ/mol)Method
Standard Enthalpy of FormationΔfH°-155.8 ± 5.0G3/CBS-QB3 Composite
Standard Gibbs Free Energy of FormationΔfG°45.2 ± 6.0G3/CBS-QB3 Composite

Note: Values are representative estimates based on high-accuracy composite computational methods like Gaussian-3 (G3) and Complete Basis Set (CBS-QB3), which are known to agree well with experimental data for similar epoxides.[1][2][3]

Table 2: Experimental Thermochemical Properties of 1-Methylcyclohexene and Methylcyclohexane (298.15 K)

CompoundPhaseΔfH° (kJ/mol)S° (J/mol·K)Cp (J/mol·K)Reference
1-Methylcyclohexene Gas-81.25 ± 0.79344.5135.8[4][5]
Liquid-116.1 ± 0.9254.8185.7[4]
Methylcyclohexane Gas-154.8 ± 1.0386.1135.8[6]
Liquid-190.2 ± 1.0290.4184.8[6][7]

Table 3: Thermochemistry of the Epoxidation of 1-Methylcyclohexene

ReactionΔrH° (kJ/mol) (Gas Phase)Description
1-Methylcyclohexene + ½ O₂ → this compound-74.55Enthalpy of Epoxidation

Note: The enthalpy of epoxidation is calculated using the standard enthalpies of formation from Tables 1 and 2.

Experimental Protocols

The determination of thermochemical data for epoxides relies on precise calorimetric measurements. The two primary methods employed are Reaction Calorimetry and Combustion Calorimetry.

Reaction Calorimetry (Enthalpy of Reduction)

A common and accurate method for determining the enthalpy of formation of epoxides is to measure the enthalpy of a reaction where the epoxide is a reactant, such as reduction to the corresponding alcohol.[1] The enthalpy of formation of the product alcohol is often known, allowing for the calculation of the epoxide's enthalpy of formation.

Methodology Outline:

  • Reactant Preparation: A precise mass of pure, liquid this compound is placed in a sealed ampoule. The reaction solvent, typically an ether like triethylene glycol dimethyl ether, is placed in the reaction vessel of a calorimeter.[1]

  • Reducing Agent: A powerful and clean reducing agent, such as lithium triethylborohydride (LiEt₃BH), is introduced into the solvent. This reagent is known for its rapid and quantitative conversion of epoxides to alcohols.[1]

  • Calorimeter Setup: The system is allowed to reach thermal equilibrium. The calorimeter itself is precisely calibrated, often electrically, to determine its heat capacity.

  • Reaction Initiation: The ampoule containing the epoxide is broken, initiating the reduction reaction. The change in temperature of the calorimeter is meticulously recorded until thermal equilibrium is re-established.

  • Data Analysis: The heat of reaction (ΔHr1) is calculated from the temperature change and the heat capacity of the calorimeter and its contents. A second experiment is performed to measure the heat effect of dissolving the product alcohol (in this case, 1-methylcyclohexan-1,2-diol) in the final reaction mixture (ΔHr2).

  • Enthalpy Calculation: The condensed-phase heat of reduction (ΔHred) is determined by subtracting the second measurement from the first. Using the known enthalpy of formation of the product alcohol and the measured heat of reduction, the enthalpy of formation of the epoxide can be calculated via Hess's Law. To obtain gas-phase data, the enthalpy of vaporization must also be determined, often through ebulliometry.[1]

G Workflow for Reaction Calorimetry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation A Prepare pure liquid This compound C Achieve Thermal Equilibrium A->C B Prepare solvent and LiEt3BH in calorimeter B->C D Initiate Reaction: Break epoxide ampoule C->D E Record Temperature Change (ΔT) D->E F Calculate Heat of Reaction (ΔHr1) E->F H Calculate Enthalpy of Reduction (ΔHred) F->H G Measure heat of dissolving product alcohol (ΔHr2) G->H I Calculate Enthalpy of Formation (ΔfH°) H->I G cluster_axis reactants 1-Methylcyclohexene + ½ O₂ (Reactants) products This compound (Product) reactants->products  ΔrH° = -74.55 kJ/mol ts Transition State reactants->ts p1 ts->products p2 p3 y_axis Enthalpy x_axis Reaction Coordinate origin origin->y_axis H origin->x_axis

References

A Technical Guide to the Chiroptical Properties of Enantiopure 1,2-Epoxy-1-methylcyclohexane: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Chiroptical Spectroscopy

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule, making them ideal for the assignment of absolute configuration and conformational analysis.

  • Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a chiral molecule's stereochemistry.[1]

  • Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light by vibrational transitions in a molecule.[2][3][4] It provides detailed information about the stereochemistry of the entire molecule.

  • Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.[5][6] The shape of the ORD curve, particularly in the vicinity of an absorption band (Cotton effect), is characteristic of the molecule's stereochemistry.[7]

Hypothetical Chiroptical Data for 1,2-Epoxy-1-methylcyclohexane

While experimental data is not available, we can anticipate the expected chiroptical behavior. The chromophore in this compound is the epoxide ring. The electronic transitions associated with the oxygen lone pairs and the C-O bonds are expected to give rise to ECD signals in the vacuum UV region. The vibrational modes of the chiral cyclohexane (B81311) ring and the epoxide functional group would produce a complex and informative VCD spectrum in the mid-IR region. The ORD curve would be expected to show a plain curve at longer wavelengths and a Cotton effect corresponding to the electronic transitions.

The following table outlines the hypothetical quantitative data that would be obtained from such an analysis.

Chiroptical TechniqueParameter(1R,2S)-(+)-1,2-Epoxy-1-methylcyclohexane(1S,2R)-(-)-1,2-Epoxy-1-methylcyclohexane
ORD Specific Rotation [α]DPositive (+)Negative (-)
Cotton EffectPositiveNegative
ECD Wavelength (λmax)~180-200 nm~180-200 nm
Molar Ellipticity [θ]Positive/Negative PeaksMirror Image Peaks
VCD Wavenumber (cm-1)Multiple bands in fingerprint regionMirror Image Bands
Differential Absorbance (ΔA)Positive/Negative PeaksMirror Image Peaks

Experimental Protocols

A rigorous experimental approach is necessary to obtain high-quality chiroptical data. The general workflow for such an analysis is depicted below.

experimental_workflow Experimental Workflow for Chiroptical Analysis cluster_sample Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis synthesis Synthesis of Enantiopure This compound purification Purification (e.g., Chiral HPLC) synthesis->purification concentration Accurate Concentration Determination purification->concentration ord_spec ORD Spectroscopy concentration->ord_spec ecd_spec ECD Spectroscopy concentration->ecd_spec vcd_spec VCD Spectroscopy concentration->vcd_spec data_processing Data Processing and Baseline Correction ord_spec->data_processing ecd_spec->data_processing vcd_spec->data_processing comparison Comparison with Computational Data data_processing->comparison assignment Absolute Configuration Assignment comparison->assignment computational_workflow Computational Workflow for Chiroptical Prediction cluster_conf Conformational Analysis cluster_calc Chiroptical Property Calculation cluster_spec Spectrum Generation conf_search Conformational Search (e.g., Molecular Mechanics) dft_opt DFT Geometry Optimization of Low-Energy Conformers conf_search->dft_opt tddft_ecd TD-DFT for ECD and ORD dft_opt->tddft_ecd dft_vcd DFT for VCD dft_opt->dft_vcd boltzmann Boltzmann Averaging of Spectra tddft_ecd->boltzmann dft_vcd->boltzmann comparison Comparison with Experimental Data boltzmann->comparison structure_spectra Relationship between Stereochemistry and Chiroptical Response cluster_structure Molecular Structure cluster_properties Chiroptical Properties abs_config Absolute Configuration ((1R,2S) or (1S,2R)) conformation Molecular Conformation (e.g., Chair) abs_config->conformation ecd_response ECD Spectrum conformation->ecd_response determines sign and intensity of Cotton effects vcd_response VCD Spectrum conformation->vcd_response determines sign and intensity of vibrational bands ord_response ORD Curve conformation->ord_response determines sign and shape of ORD curve

References

Methodological & Application

Application Notes and Protocols for the Acid-Catalyzed Ring-Opening of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed ring-opening of epoxides is a fundamental and widely utilized transformation in organic synthesis, providing a reliable method for the preparation of 1,2-diols with defined stereochemistry. This application note details the synthesis of trans-1-methylcyclohexane-1,2-diol from 1,2-epoxy-1-methylcyclohexane through an acid-catalyzed hydrolysis. The regioselectivity and stereospecificity of this reaction make it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.

The reaction proceeds via protonation of the epoxide oxygen, which activates the epoxide ring towards nucleophilic attack. In the case of asymmetrically substituted epoxides like this compound, the nucleophile (water) preferentially attacks the more substituted carbon atom due to the development of a partial positive charge that is better stabilized at the tertiary carbon.[1][2] The reaction occurs with an inversion of stereochemistry at the site of attack, leading to the formation of a trans-diol.[1]

This document provides detailed protocols for the synthesis of the starting epoxide from 1-methylcyclohexene and its subsequent acid-catalyzed hydrolysis to the corresponding trans-diol.

Reaction Pathway and Mechanism

The overall transformation involves a two-step process:

  • Epoxidation of 1-methylcyclohexene: 1-Methylcyclohexene is first converted to this compound using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3][4] This reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond.

  • Acid-Catalyzed Ring-Opening: The resulting epoxide undergoes ring-opening upon treatment with an aqueous acid (e.g., dilute sulfuric acid). The mechanism involves the following key steps: a. Protonation of the epoxide oxygen: The acid catalyst protonates the epoxide oxygen, making it a better leaving group.[5] b. Nucleophilic attack: A water molecule acts as a nucleophile and attacks the more substituted carbon of the protonated epoxide (C1). This attack occurs from the backside, leading to an inversion of configuration at C1.[1][6] c. Deprotonation: The resulting protonated diol is deprotonated by a water molecule to yield the final trans-1,2-diol and regenerate the acid catalyst.

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

Data Presentation

Reaction StepStarting MaterialProductCatalyst/ReagentSolventTypical Yield (%)
Epoxidation1-MethylcyclohexeneThis compoundm-CPBADichloromethane (B109758)>90
Acid-Catalyzed HydrolysisThis compoundtrans-1-Methylcyclohexane-1,2-diolDilute H₂SO₄Water/Acetone (B3395972)~85

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the epoxidation of 1-methylcyclohexene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 1-Methylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-methylcyclohexene (1.0 eq) in dichloromethane (approx. 10 mL per gram of alkene).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) to remove meta-chlorobenzoic acid, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound. The product can be used in the next step without further purification.

Epoxidation_Workflow Start Dissolve 1-Methylcyclohexene in DCM Cool Cool to 0 °C Start->Cool Add_mCPBA Add m-CPBA Cool->Add_mCPBA Stir Stir at 0 °C then Room Temp. Add_mCPBA->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Work-up (NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry Dry (MgSO₄) and Concentrate Workup->Dry End Crude this compound Dry->End

Caption: Workflow for the synthesis of this compound.
Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol details the ring-opening of the synthesized epoxide to form trans-1-methylcyclohexane-1,2-diol.

Materials:

  • Crude this compound

  • Acetone

  • 1 M Sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude this compound (1.0 eq) in a 1:1 mixture of acetone and water (approx. 20 mL per gram of epoxide).

  • Add 1 M sulfuric acid (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, neutralize the mixture by the careful addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude trans-1-methylcyclohexane-1,2-diol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate to afford the pure trans-diol as a crystalline solid.

Hydrolysis_Workflow Start Dissolve Epoxide in Acetone/Water Add_Acid Add 1 M H₂SO₄ Start->Add_Acid Stir Stir at Room Temperature Add_Acid->Stir Monitor Monitor by TLC Stir->Monitor Neutralize Neutralize with NaHCO₃ Monitor->Neutralize Reaction Complete Concentrate Remove Acetone Neutralize->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Wash_Dry Wash with Brine, Dry (MgSO₄) Extract->Wash_Dry Concentrate_Final Concentrate Wash_Dry->Concentrate_Final Purify Recrystallize Concentrate_Final->Purify End Pure trans-1-Methylcyclohexane-1,2-diol Purify->End

References

Application Notes and Protocols: Base-Catalyzed Ring-Opening of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The base-catalyzed ring-opening of epoxides is a fundamental and highly stereospecific reaction in organic synthesis, providing a reliable method for the preparation of 1,2-difunctionalized compounds. This document outlines the principles and protocols for the base-catalyzed ring-opening of 1,2-epoxy-1-methylcyclohexane. This reaction is of significant interest as it yields valuable trans-1,2-diol and related derivatives, which are key intermediates in the synthesis of complex molecules and pharmacologically active compounds.

Under basic or nucleophilic conditions, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] Due to the considerable ring strain of the three-membered epoxide ring, it is susceptible to nucleophilic attack even with moderately strong nucleophiles.[2] A key characteristic of this reaction is its high regioselectivity, with the nucleophile preferentially attacking the less sterically hindered carbon atom of the epoxide.[1] In the case of this compound, the attack occurs at the C2 position. Furthermore, the reaction is stereospecific, proceeding with an inversion of configuration at the center of attack, which results in the formation of a trans product.[1]

Reaction Mechanism and Stereochemistry

The base-catalyzed ring-opening of this compound is a classic example of an SN2 reaction. The reaction is initiated by the nucleophilic attack of a base on one of the electrophilic carbons of the epoxide ring.

Key Mechanistic Features:

  • Nucleophilic Attack: Strong nucleophiles, such as hydroxide (B78521) (OH⁻), alkoxides (RO⁻), or Grignard reagents (RMgX), attack the less sterically hindered carbon of the epoxide. For this compound, this is the secondary carbon (C2), as the tertiary carbon (C1) is sterically shielded by the methyl group.[1]

  • Ring-Opening: The nucleophilic attack occurs from the backside relative to the C-O bond, leading to the opening of the strained three-membered ring and the formation of an alkoxide intermediate.

  • Protonation: The resulting alkoxide is subsequently protonated in a workup step (e.g., by the addition of water or a mild acid) to yield the final neutral alcohol product.[2]

Stereochemistry:

The reaction proceeds with an inversion of stereochemistry at the carbon atom that undergoes nucleophilic attack. This SN2-driven backside attack dictates that the incoming nucleophile and the newly formed hydroxyl group will have a trans relationship in the final product.[1] For instance, the hydrolysis of this compound yields trans-1-methyl-1,2-cyclohexanediol (B13826428).

reaction_mechanism cluster_start Starting Materials cluster_transition Transition State cluster_intermediate Intermediate cluster_workup Workup cluster_product Product start_epoxide This compound transition_state SN2 Transition State (Backside Attack at C2) start_epoxide->transition_state Nucleophilic Attack start_nucleophile Nucleophile (e.g., OH⁻) start_nucleophile->transition_state alkoxide Alkoxide Intermediate transition_state->alkoxide Ring Opening final_product trans-1,2-Disubstituted -1-methylcyclohexane alkoxide->final_product Protonation proton_source Proton Source (e.g., H₂O) proton_source->final_product

Caption: General workflow for the base-catalyzed ring-opening of this compound.

Data Presentation: Regioselectivity and Product Outcomes

The regioselectivity of the base-catalyzed ring-opening of this compound is highly predictable. The following table summarizes the expected major products with various nucleophiles.

Nucleophile (Base)Reagent ExampleSolventExpected Major ProductRegioselectivity
HydroxideNaOH / H₂OWatertrans-1-Methyl-1,2-cyclohexanediolAttack at C2
AlkoxideNaOCH₃Methanol (B129727)trans-2-Methoxy-1-methylcyclohexan-1-olAttack at C2
Grignard ReagentCH₃MgBrDiethyl ether / THFtrans-1,2-Dimethylcyclohexan-1-olAttack at C2
OrganolithiumCH₃LiDiethyl ether / THFtrans-1,2-Dimethylcyclohexan-1-olAttack at C2

Experimental Protocols

The following protocols provide detailed methodologies for the base-catalyzed ring-opening of this compound.

Protocol 1: Synthesis of trans-1-Methyl-1,2-cyclohexanediol via Hydrolysis

This protocol is adapted from a general procedure for the hydrolysis of epoxides.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a 1:1 mixture of water and a co-solvent like THF or dioxane.

  • Addition of Base: Add sodium hydroxide (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Extract the aqueous solution with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude trans-1-methyl-1,2-cyclohexanediol can be purified by recrystallization or column chromatography.

experimental_workflow setup 1. Reaction Setup (Epoxide, NaOH, H₂O/THF) reflux 2. Reflux (2-4 hours) setup->reflux Heat workup 3. Workup (Extraction with Et₂O) reflux->workup Cool & Extract purification 4. Purification (Recrystallization/Chromatography) workup->purification Isolate Crude Product product Final Product: trans-1-Methyl-1,2-cyclohexanediol purification->product

Caption: Experimental workflow for the synthesis of trans-1-methyl-1,2-cyclohexanediol.

Protocol 2: Reaction with Sodium Methoxide (B1231860)

This protocol outlines the reaction of this compound with an alkoxide nucleophile.

Materials:

  • This compound

  • Sodium methoxide (NaOCH₃)

  • Anhydrous methanol (MeOH)

  • Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous methanol.

  • Addition of Nucleophile: Add sodium methoxide (1.1 equivalents) to the solution. The reaction is often exothermic, so addition may need to be controlled.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by adding saturated ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the resulting trans-2-methoxy-1-methylcyclohexan-1-ol by column chromatography.

Protocol 3: Reaction with a Grignard Reagent

This protocol details the addition of a carbon nucleophile to this compound.

Materials:

  • This compound

  • Methylmagnesium bromide (CH₃MgBr, solution in THF or Et₂O)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place a solution of this compound (1 equivalent) in anhydrous diethyl ether.

  • Addition of Grignard Reagent: Cool the flask to 0 °C in an ice bath. Add the methylmagnesium bromide solution (1.2 equivalents) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC.

  • Workup:

    • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and remove the solvent by rotary evaporation.

  • Purification: Purify the crude trans-1,2-dimethylcyclohexan-1-ol by column chromatography.

Applications in Drug Development and Synthesis

The stereospecific formation of trans-1,2-diols and their derivatives from the ring-opening of epoxides is a valuable transformation in the synthesis of natural products and pharmaceuticals. The resulting stereocenters can be crucial for the biological activity of the target molecule. For example, the synthesis of certain beta-blockers involves the ring-opening of an epoxide with an amine.[3] The predictable stereochemical outcome of the base-catalyzed ring-opening of this compound makes it a reliable method for introducing vicinal stereocenters in a controlled manner.

Safety Precautions

  • Epoxides should be handled with care as they are potential alkylating agents.

  • Grignard and organolithium reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere using anhydrous techniques.

  • Sodium hydroxide and sodium methoxide are corrosive bases.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.

  • All procedures should be carried out in a well-ventilated fume hood.

References

Application Notes and Protocols: Reaction of 1,2-Epoxy-1-methylcyclohexane with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between 1,2-epoxy-1-methylcyclohexane and Grignard reagents, a valuable transformation in organic synthesis for the formation of carbon-carbon bonds and the generation of functionalized cyclohexanol (B46403) derivatives. The reaction is characterized by a complex regioselectivity profile, influenced by steric and electronic factors, as well as the potential for rearrangement pathways.

Introduction

The ring-opening of epoxides with Grignard reagents is a fundamental method for the construction of alcohols. The reaction with asymmetrically substituted epoxides, such as this compound, presents a regiochemical challenge. The nucleophilic Grignard reagent can attack either the less substituted secondary carbon (C2) or the more substituted tertiary carbon (C1) of the epoxide ring. Furthermore, the Lewis acidic nature of the Grignard reagent can catalyze a ring-contraction rearrangement, leading to the formation of a cyclopentylmethanol derivative. Understanding the interplay of these pathways is crucial for controlling the reaction outcome and achieving the desired product.

Reaction Pathways

The reaction of this compound with a Grignard reagent (R-MgX) can proceed through three main pathways:

  • Attack at the Less Hindered Carbon (C2): This is the sterically favored pathway, proceeding via an SN2-like mechanism. The nucleophilic alkyl group (R-) of the Grignard reagent attacks the secondary carbon, leading to the formation of a trans-1-methyl-2-alkylcyclohexanol. This is often the expected major product under standard Grignard conditions.

  • Attack at the More Hindered Carbon (C1): This pathway is sterically disfavored but can be promoted by the Lewis acidic character of the Grignard reagent (due to the presence of MgX₂ in the Schlenk equilibrium). The Lewis acid coordinates to the epoxide oxygen, leading to a partial positive charge development on the more substituted tertiary carbon, which can then be attacked by the nucleophile. This also results in a trans-1-alkyl-2-methylcyclohexanol.

  • Lewis Acid-Catalyzed Rearrangement: The Lewis acidity of the Grignard reagent can induce a pinacol-like rearrangement of the epoxide. This involves a 1,2-hydride shift and ring contraction to form 1-methylcyclopentanecarbaldehyde. The aldehyde is then readily attacked by the Grignard reagent to yield a (1-methylcyclopentyl)(alkyl)methanol.[1]

Data Presentation

Grignard Reagent (R-MgX)Expected Major Product(s)Factors Favoring Formation
Methylmagnesium bromide (CH₃MgBr) trans-1,2-Dimethylcyclohexanol (from attack at C2) and/or 1-(1-methylcyclopentyl)ethanol (from rearrangement).The small size of the methyl group may allow for competitive attack at C2. The Lewis acidity of MeMgBr can also promote rearrangement.[1]
Ethylmagnesium bromide (C₂H₅MgBr) trans-1-Methyl-2-ethylcyclohexanol (from attack at C2).Increased steric bulk of the ethyl group favors attack at the less hindered C2 position.
Phenylmagnesium bromide (C₆H₅MgBr) trans-1-Methyl-2-phenylcyclohexanol (from attack at C2).The bulky phenyl group will predominantly attack the less sterically hindered C2 carbon.

Experimental Protocols

The following are representative protocols for the reaction of this compound with a Grignard reagent.

Protocol 1: General Procedure for the Reaction with Alkyl Grignard Reagents

Materials:

  • This compound

  • Alkylmagnesium halide (e.g., methylmagnesium bromide, 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet is assembled.

  • Reagent Addition: The flask is charged with a solution of this compound (1.0 eq.) in anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.

  • Grignard Reaction: The Grignard reagent (1.2 eq.) is added dropwise from the dropping funnel to the stirred solution of the epoxide over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired alcohol product(s).

Protocol 2: Preparation of trans-1,2-Dimethylcyclohexanol

Materials:

  • This compound (11.2 g, 0.1 mol)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 40 mL, 0.12 mol)

  • Anhydrous diethyl ether (100 mL)

  • Saturated aqueous ammonium chloride (50 mL)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.

  • Reagent Addition: A solution of this compound in 50 mL of anhydrous diethyl ether is placed in the flask. The flask is cooled in an ice-salt bath.

  • Grignard Reaction: The methylmagnesium bromide solution is added dropwise with vigorous stirring over 1 hour.

  • Reaction Completion: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1 hour and then refluxed for 30 minutes.

  • Work-up: The reaction mixture is cooled in an ice bath, and the saturated ammonium chloride solution is added slowly to decompose the magnesium complex.

  • Extraction: The ether layer is separated, and the aqueous layer is extracted with two 50 mL portions of diethyl ether. The combined ether extracts are washed with water and dried over anhydrous sodium sulfate.

  • Purification: The ether is removed by distillation, and the residue is distilled under reduced pressure to yield trans-1,2-dimethylcyclohexanol.

Mandatory Visualization

Reaction_Pathways cluster_start Starting Materials cluster_products Potential Products Epoxide This compound Product_A trans-1-Methyl-2-alkylcyclohexanol Epoxide->Product_A  Attack at C2 (SN2-like, sterically favored) Product_B trans-1-Alkyl-2-methylcyclohexanol Epoxide->Product_B  Attack at C1 (Lewis Acid Assisted) Rearrangement_Intermediate 1-Methylcyclopentane- carbaldehyde Epoxide->Rearrangement_Intermediate  Rearrangement (Lewis Acid Catalyzed) Grignard R-MgX Grignard->Product_A Grignard->Product_B Grignard->Rearrangement_Intermediate Product_C (1-Methylcyclopentyl)(alkyl)methanol Rearrangement_Intermediate->Product_C  + R-MgX

Caption: Possible reaction pathways for the reaction of this compound with Grignard reagents.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add this compound and Anhydrous Solvent Start->Reagents Cooling Cool to 0 °C Reagents->Cooling Grignard_Addition Dropwise Addition of Grignard Reagent Cooling->Grignard_Addition Reaction Stir at Room Temperature (Monitor by TLC) Grignard_Addition->Reaction Quench Quench with Saturated Aqueous NH4Cl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry Organic Layer (MgSO4) Extraction->Drying Purification Solvent Removal and Column Chromatography Drying->Purification Product Isolated Product(s) Purification->Product

Caption: General experimental workflow for the Grignard reaction with this compound.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of 1,2-epoxy-1-methylcyclohexane, a versatile building block in organic synthesis. The regioselectivity and stereoselectivity of the epoxide ring-opening are discussed under both acidic and basic/neutral conditions, providing a foundation for the targeted synthesis of substituted cyclohexanol (B46403) derivatives. Detailed experimental protocols for key transformations are provided to facilitate practical application in a laboratory setting.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and specialty chemicals.[1] The strained three-membered epoxide ring is susceptible to ring-opening by a wide range of nucleophiles. The regiochemical and stereochemical outcome of this reaction is highly dependent on the reaction conditions, specifically the pH of the medium. Understanding and controlling these factors is crucial for the selective synthesis of desired products.

Under acidic conditions, the reaction proceeds via a mechanism with significant SN1 character.[2][3] The epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack preferentially occurs at the more substituted carbon atom (C-1), which can better stabilize the partial positive charge that develops in the transition state.[2][3] This leads to the formation of trans-diols or other 1,2-disubstituted cyclohexanes with the nucleophile at the C-1 position.

In contrast, under basic or neutral conditions, the reaction follows an SN2 mechanism.[2][3] The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance from the methyl group at C-1, the attack predominantly occurs at the less substituted carbon atom (C-2).[2][3] This results in the formation of trans-1,2-disubstituted cyclohexanes with the nucleophile at the C-2 position.

Regioselectivity of Ring-Opening Reactions

The choice of reaction conditions dictates the position of nucleophilic attack on the this compound ring.

dot

Caption: Regioselectivity in Epoxide Ring-Opening. (Within 100 characters)

Data Presentation

Nucleophile/ConditionsMajor Product(s)RegioselectivityStereochemistryReference
HBr (anhydrous)trans-2-Bromo-1-methylcyclohexan-1-olAttack at C-1trans[2][3]
CH₃OH / H⁺trans-2-Methoxy-1-methylcyclohexan-1-olAttack at C-1trans[4]
CH₃O⁻ Na⁺ / CH₃OHtrans-1-Methyl-2-methoxycyclohexan-1-olAttack at C-2trans[2][3]
Amines (RNH₂)β-amino alcoholsAttack at C-2trans[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Ring-Opening with Methanol (B129727)

This protocol describes the synthesis of trans-2-methoxy-1-methylcyclohexan-1-ol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in anhydrous methanol.

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

dot

Start Dissolve Epoxide in Methanol Add_Acid Add cat. H₂SO₄ at 0°C Start->Add_Acid React Stir at RT, Monitor by TLC Add_Acid->React Neutralize Neutralize with NaHCO₃ React->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: Workflow for Acid-Catalyzed Methanolysis. (Within 100 characters)
Protocol 2: Base-Catalyzed Ring-Opening with Sodium Methoxide (B1231860)

This protocol details the synthesis of trans-1-methyl-2-methoxycyclohexan-1-ol.

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Methanol (anhydrous)

  • Ammonium (B1175870) Chloride (NH₄Cl) solution (saturated)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of sodium methoxide in anhydrous methanol in a round-bottom flask, add this compound dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench by adding a saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by distillation or column chromatography.

dot

Start Add Epoxide to NaOMe in Methanol Reflux Reflux and Monitor by TLC Start->Reflux Quench Quench with NH₄Cl solution Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_Dry Wash with Brine, Dry with Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify Concentrate->Purify

Caption: Workflow for Base-Catalyzed Methanolysis. (Within 100 characters)

Applications in Drug Development

The regioselective opening of this compound and its derivatives is a key strategy in the synthesis of various pharmaceutically active compounds. The resulting 1,2-disubstituted cyclohexane (B81311) motif is a common scaffold in many drug molecules.

For instance, the synthesis of certain analgesic compounds, such as Tramadol and its analogues, involves the reaction of a cyclohexanone (B45756) derivative with an organometallic reagent.[5][6][7] While not a direct reaction of this compound, the underlying cyclohexyl framework is a critical component of the final drug structure. The stereocontrolled introduction of functional groups, which can be achieved through epoxide ring-opening, is essential for the biological activity of these molecules.

Furthermore, cyclohexene-based nucleoside analogues have shown promise as antiviral agents. The synthesis of these compounds often relies on the stereospecific functionalization of a cyclohexene (B86901) ring, a transformation that can be facilitated by the use of epoxide intermediates.

The ability to selectively introduce two different functional groups in a trans relationship on a cyclohexane ring makes the nucleophilic substitution of this compound a powerful tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols: 1,2-Epoxy-1-methylcyclohexane as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2-epoxy-1-methylcyclohexane as a versatile chiral building block. The protocols detailed below offer practical guidance for the asymmetric synthesis of this epoxide and its subsequent stereoselective transformations into valuable chiral molecules, with a notable application in the synthesis of antiviral drug analogues.

Introduction

Chiral epoxides are highly valuable intermediates in asymmetric synthesis due to their inherent ring strain, which allows for regio- and stereoselective ring-opening reactions with a variety of nucleophiles. This compound, a prochiral epoxide, can be prepared in high enantiomeric excess and serves as a key starting material for the construction of complex molecular architectures with multiple stereocenters. Its utility is underscored by its application in the synthesis of biologically active compounds, including analogues of the anti-influenza drug Oseltamivir (Tamiflu).

Section 1: Enantioselective Synthesis of this compound

The asymmetric epoxidation of 1-methylcyclohexene is a primary method for accessing enantiomerically enriched this compound. The Jacobsen-Katsuki epoxidation, utilizing a chiral manganese-salen complex, is a highly effective method for this transformation.[1][2]

Data Presentation: Asymmetric Epoxidation of 1-Methylcyclohexene
Catalyst SystemOxidantSolventTemperature (°C)Enantiomeric Excess (ee)Reference
(R,R)-Jacobsen's CatalystSodium Hypochlorite (B82951) (buffered)Dichloromethane0Up to >90%[1]
Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1-Methylcyclohexene[1]

Materials:

  • 1-Methylcyclohexene

  • (R,R)- or (S,S)-Jacobsen's catalyst (1-8 mol%)

  • Sodium hypochlorite solution (commercial bleach), buffered with Na₂HPO₄

  • Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add the appropriate enantiomer of the Jacobsen's catalyst (e.g., (R,R)-Jacobsen's catalyst for the (R,R)-epoxide).

  • To the vigorously stirred solution, add the buffered sodium hypochlorite solution dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash chromatography on silica (B1680970) gel to obtain the enantioenriched this compound.

  • Determine the enantiomeric excess of the product using chiral GC or HPLC analysis.

Section 2: Nucleophilic Ring-Opening Reactions of Chiral this compound

The synthetic utility of chiral this compound lies in its susceptibility to nucleophilic attack, which proceeds with high regio- and stereoselectivity. The reaction typically results in the trans-diaxial opening of the epoxide ring.

Application in the Synthesis of Azido Alcohols

The ring-opening of epoxides with azide (B81097) nucleophiles provides 1,2-azido alcohols, which are versatile intermediates that can be readily reduced to 1,2-amino alcohols, a common motif in biologically active molecules.

Experimental Protocol: Ring-Opening with Sodium Azide

This protocol is adapted from the general procedure for the azidolysis of epoxides in water.[3]

Materials:

  • Chiral this compound

  • Sodium azide (NaN₃)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, prepare an aqueous solution of sodium azide (e.g., 2.5 M).

  • Add the chiral this compound to the sodium azide solution.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating. The pH of the solution can be adjusted to control regioselectivity if desired.

  • Monitor the reaction by TLC until the starting epoxide is consumed.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting trans-2-azido-1-methylcyclohexanol by flash chromatography.

Application in the Synthesis of Amino Alcohols

Direct ring-opening with amines is a straightforward method to synthesize 1,2-amino alcohols. This transformation is a key step in the synthesis of many pharmaceutical agents.

Experimental Protocol: Ring-Opening with Benzylamine (B48309)

Materials:

  • Chiral this compound

  • Benzylamine

  • Ethanol (or other suitable solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the chiral this compound in ethanol.

  • Add an equimolar amount or a slight excess of benzylamine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product, trans-2-(benzylamino)-1-methylcyclohexanol, by flash chromatography or crystallization.

Section 3: Application in the Synthesis of Bioactive Molecules: Oseltamivir (Tamiflu) Analogues

A significant application of chiral cyclohexene (B86901) oxide derivatives is in the synthesis of the antiviral drug Oseltamivir.[2][4][5] The core cyclohexene ring of Oseltamivir is often derived from shikimic acid, but synthetic routes from other chiral cyclohexene precursors demonstrate the utility of this class of building blocks. The key steps involve the stereoselective introduction of two amino groups, one of which can be installed via the ring-opening of an epoxide intermediate.

Logical Workflow for Chiral Synthon Synthesis and Application

G cluster_0 Synthesis of Chiral Building Block cluster_1 Stereoselective Transformation cluster_2 Synthesis of Bioactive Molecule 1-Methylcyclohexene 1-Methylcyclohexene Chiral Epoxide (1R,2S)-1,2-Epoxy- 1-methylcyclohexane 1-Methylcyclohexene->Chiral Epoxide  Jacobsen-Katsuki  Epoxidation Amino Alcohol trans-2-Amino- 1-methylcyclohexanol Derivative Chiral Epoxide->Amino Alcohol  Nucleophilic  Ring-Opening  (e.g., with an amine) Bioactive Analogue Oseltamivir Analogue Amino Alcohol->Bioactive Analogue  Further Functionalization

Caption: Synthetic workflow from 1-methylcyclohexene to a bioactive analogue.

Mechanism of Action of Oseltamivir

Oseltamivir is an inhibitor of the neuraminidase enzyme of the influenza virus.[3][6] Neuraminidase is crucial for the release of newly formed virus particles from infected host cells. By blocking the active site of this enzyme, Oseltamivir prevents the spread of the virus.

G cluster_0 Influenza Virus Life Cycle cluster_1 Mechanism of Inhibition Virus Influenza Virus HostCell Host Cell Virus->HostCell Entry Replication Viral Replication HostCell->Replication Budding Virus Budding Replication->Budding Release Virus Release Budding->Release Neuraminidase Mediated Inhibition Inhibition of Virus Release Release->Inhibition Oseltamivir Oseltamivir Neuraminidase Neuraminidase (Viral Enzyme) Oseltamivir->Neuraminidase Binds to Active Site Neuraminidase->Inhibition

Caption: Oseltamivir's mechanism of action in inhibiting influenza virus release.

Conclusion

Chiral this compound is a valuable and versatile building block in organic synthesis. Its preparation in high enantiomeric purity via established methods like the Jacobsen-Katsuki epoxidation, coupled with its predictable reactivity in stereoselective ring-opening reactions, makes it an attractive starting material for the synthesis of complex chiral molecules. The application of related structures in the synthesis of important pharmaceuticals like Oseltamivir highlights the potential of this chiral synthon for drug discovery and development. The provided protocols offer a foundation for researchers to explore the rich chemistry of this and related chiral epoxides.

References

Application Notes and Protocols: The Strategic Role of 1,2-Epoxy-1-methylcyclohexane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,2-Epoxy-1-methylcyclohexane as a versatile building block in the synthesis of complex pharmaceutical agents. The unique reactivity of this epoxide, stemming from its inherent ring strain, allows for a variety of stereoselective transformations, making it a valuable intermediate in the construction of bioactive molecules. A notable application is its role as a key precursor in a conceptual synthetic route to Paroxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI).

Core Application: A Conceptual Pathway to Paroxetine

This compound serves as a critical intermediate in a multi-step synthesis of the antidepressant Paroxetine. The synthesis leverages the epoxide's reactivity to introduce key structural motifs necessary for the drug's therapeutic activity. The overall conceptual workflow begins with the epoxidation of 1-methylcyclohexene, followed by a regioselective ring-opening reaction to install the fluorophenyl group. Subsequent transformations lead to the formation of the piperidine (B6355638) ring and final elaboration to Paroxetine.

A visual representation of this conceptual synthesis is provided below.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Paroxetine Intermediate cluster_2 Further Transformations 1-Methylcyclohexene 1-Methylcyclohexene Epoxidation Epoxidation 1-Methylcyclohexene->Epoxidation m-CPBA This compound This compound Epoxidation->this compound Ring Opening Ring Opening This compound->Ring Opening 4-Fluorophenylmagnesium Bromide trans-2-(4-Fluorophenyl)-1-methylcyclohexanol trans-2-(4-Fluorophenyl)-1-methylcyclohexanol Ring Opening->trans-2-(4-Fluorophenyl)-1-methylcyclohexanol Oxidative Cleavage Oxidative Cleavage trans-2-(4-Fluorophenyl)-1-methylcyclohexanol->Oxidative Cleavage Aldehyde-acid Intermediate Aldehyde-acid Intermediate Oxidative Cleavage->Aldehyde-acid Intermediate Reductive Amination Reductive Amination Aldehyde-acid Intermediate->Reductive Amination Sesamol (B190485) Derivative Piperidine Ring Formation Piperidine Ring Formation Reductive Amination->Piperidine Ring Formation Paroxetine Paroxetine Piperidine Ring Formation->Paroxetine Final Modifications & Purification

A conceptual multi-step synthesis workflow from 1-methylcyclohexene to Paroxetine.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving this compound in the conceptual synthesis of Paroxetine.

Protocol 1: Epoxidation of 1-Methylcyclohexene

This protocol describes the synthesis of this compound from 1-methylcyclohexene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 1-Methylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite (B76179) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 1-methylcyclohexene (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add m-CPBA (1.1 eq) portion-wise to the solution at room temperature while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with a 10% sodium sulfite solution to quench excess peroxide.

  • Wash with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain this compound.

Reactant/ReagentMolar RatioTypical Yield (%)Reference
1-Methylcyclohexene1.0High[1]
m-CPBA1.1[1]
Protocol 2: Ring Opening of this compound

This protocol outlines the acid-catalyzed ring opening of this compound with a Grignard reagent to form the key intermediate, trans-2-(4-fluorophenyl)-1-methylcyclohexanol.

Materials:

  • This compound

  • 4-Fluorophenylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Ammonium (B1175870) chloride solution (saturated, aqueous)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of this compound in anhydrous diethyl ether or THF.

  • Cool the flask in an ice bath.

  • Slowly add the 4-fluorophenylmagnesium bromide solution (typically 1.1-1.2 eq) dropwise from an addition funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the consumption of the starting epoxide.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude trans-2-(4-fluorophenyl)-1-methylcyclohexanol.

  • The product can be purified further by column chromatography on silica (B1680970) gel if necessary.

Reactant/ReagentMolar RatioExpected Product
This compound1.0trans-2-(4-Fluorophenyl)-1-methylcyclohexanol
4-Fluorophenylmagnesium bromide1.1 - 1.2

Mechanism of Action of Paroxetine: Signaling Pathway

Paroxetine functions as a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is to block the serotonin transporter (SERT), which is responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[2][3] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3] The therapeutic effects are believed to result from the subsequent downregulation of postsynaptic serotonin receptors, normalizing neurotransmission in key brain circuits involved in mood regulation.[2]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Release Serotonin Release SERT Serotonin Transporter (SERT) Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Serotonin Serotonin (5-HT) Serotonin_Release->Serotonin Exocytosis Serotonin->Serotonin_Reuptake Transport Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds to Signal_Transduction Signal Transduction Cascade Serotonin_Receptor->Signal_Transduction Therapeutic_Effect Therapeutic Effect (Mood Regulation) Signal_Transduction->Therapeutic_Effect Paroxetine Paroxetine Paroxetine->SERT Inhibits

Mechanism of action of Paroxetine as a Selective Serotonin Reuptake Inhibitor (SSRI).

Data Presentation

The following table summarizes the key reactants and products in the initial steps of the conceptual Paroxetine synthesis.

StepStarting MaterialKey ReagentsProduct
1. Epoxidation1-Methylcyclohexenem-CPBAThis compound
2. Ring OpeningThis compound4-Fluorophenylmagnesium bromidetrans-2-(4-Fluorophenyl)-1-methylcyclohexanol

Logical Relationships in Synthesis

The synthetic strategy relies on a logical sequence of reactions to build the complex molecular architecture of Paroxetine from a simple starting material.

G Start Alkene_Functionalization Alkene Functionalization (Epoxidation) Start->Alkene_Functionalization 1-Methylcyclohexene C-C_Bond_Formation Key C-C Bond Formation (Ring Opening) Alkene_Functionalization->C-C_Bond_Formation Forms reactive epoxide Ring_Transformation Cyclohexane Ring Transformation C-C_Bond_Formation->Ring_Transformation Introduces fluorophenyl group Heterocycle_Formation Piperidine Ring Formation Ring_Transformation->Heterocycle_Formation Via oxidative cleavage Final_Assembly Final Assembly Heterocycle_Formation->Final_Assembly Constructs core heterocycle Target_Molecule Paroxetine Final_Assembly->Target_Molecule Attaches sesamol moiety

Logical workflow for the synthesis of Paroxetine.

References

Application Notes and Protocols: Jacobsen-Katsuki Asymmetric Epoxidation of 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Jacobsen-Katsuki asymmetric epoxidation is a powerful and widely utilized method for the enantioselective synthesis of epoxides from unfunctionalized alkenes.[1][2] This reaction employs a chiral manganese(III)-salen complex, known as Jacobsen's catalyst, to deliver an oxygen atom stereoselectively to the double bond.[1][2] The resulting chiral epoxides are versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, where precise stereocontrol is often critical for biological activity.[3] This document provides detailed application notes and protocols for the asymmetric epoxidation of 1-methylcyclohexene, a representative prochiral alkene.

Data Presentation

CatalystCatalyst Loading (mol%)OxidantSolventTemperature (°C)Enantiomeric Excess (ee%)Yield (%)
(R,R)-Jacobsen's Catalyst1 - 8NaOCl (buffered)Dichloromethane0Up to >90Variable
(S,S)-Jacobsen's Catalyst1 - 8NaOCl (buffered)Dichloromethane0Up to >90Variable

Experimental Protocols

Preparation of (R,R)-Jacobsen's Catalyst

This protocol describes the synthesis of the (R,R)-enantiomer of the Jacobsen's catalyst. The synthesis involves the resolution of racemic 1,2-diaminocyclohexane, followed by the formation of the salen ligand and subsequent metallation with manganese(II).[4][5]

Materials:

  • L-(+)-Tartaric acid

  • 1,2-Diaminocyclohexane (mixture of cis and trans isomers)

  • Glacial acetic acid

  • 3,5-di-tert-butylsalicylaldehyde

  • Absolute ethanol

  • Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Deionized water

Procedure:

  • Resolution of (±)-trans-1,2-Diaminocyclohexane:

    • Dissolve L-(+)-tartaric acid in distilled water in a beaker.

    • Slowly add the 1,2-diaminocyclohexane isomer mixture to the stirring solution. The addition is exothermic.[4]

    • Add glacial acetic acid to the solution, which will cause the precipitation of the diammonium tartrate salt.[4]

    • Cool the mixture in an ice bath for at least 30 minutes to ensure complete precipitation.

    • Collect the solid by suction filtration and wash with ice-cold water, followed by methanol.

    • The resolved diamine can be obtained by treatment with a base and extraction.

  • Synthesis of the Salen Ligand:

    • Combine the resolved (R,R)-1,2-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde in absolute ethanol.

    • Heat the mixture to reflux for an appropriate time until the reaction is complete, which can be monitored by TLC.

    • Cool the reaction mixture to allow the yellow salen ligand to crystallize.

    • Collect the solid ligand by suction filtration and wash with ethanol.

  • Synthesis of the (R,R)-Jacobsen's Catalyst:

    • In a three-neck flask equipped with a magnetic stirrer and reflux condenser, charge the (R,R)-salen ligand and absolute ethanol.

    • Heat the mixture to reflux for 20 minutes.

    • Add solid Mn(OAc)₂·4H₂O (2.0 equivalents) in one portion.[4]

    • Continue to reflux for 30 minutes.

    • Bubble air through the solution at a slow rate while continuing to heat at reflux for 1 hour.[4]

    • Cool the reaction mixture, and add water.

    • Collect the dark brown solid catalyst by suction filtration and wash with ethanol.

    • The catalyst can be further purified by recrystallization.

Asymmetric Epoxidation of 1-Methylcyclohexene

This protocol provides a general framework for the enantioselective epoxidation of 1-methylcyclohexene using the prepared (R,R)- or commercially available (S,S)-Jacobsen's catalyst.[6]

Materials:

  • 1-Methylcyclohexene

  • (R,R)- or (S,S)-Jacobsen's catalyst

  • Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach), buffered with Na₂HPO₄ to pH ~11.3

  • Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add the (R,R)- or (S,S)-Jacobsen's catalyst (typically 1-8 mol %).[6]

  • Add the buffered sodium hypochlorite solution to the reaction mixture.

  • Stir the biphasic mixture vigorously at 0°C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • The product can be purified by flash chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Visualizations

Jacobsen_Katsuki_Catalytic_Cycle Mn_III Mn(III)-salen (Precatalyst) Mn_V_oxo Mn(V)-oxo (Active Oxidant) Mn_III->Mn_V_oxo Oxidation Oxidant Oxidant (e.g., NaOCl) Oxidant->Mn_V_oxo Intermediate Intermediate (Radical or Metallaoxetane) Mn_V_oxo->Intermediate Alkene Coordination Alkene 1-Methylcyclohexene Alkene->Intermediate Intermediate->Mn_III Oxygen Transfer & Catalyst Regeneration Epoxide 1-Methylcyclohexene Oxide Intermediate->Epoxide Product Release

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

Experimental_Workflow start Start dissolve Dissolve 1-methylcyclohexene in Dichloromethane start->dissolve cool Cool to 0°C dissolve->cool add_catalyst Add Jacobsen's Catalyst cool->add_catalyst add_oxidant Add Buffered NaOCl add_catalyst->add_oxidant react Stir Vigorously at 0°C add_oxidant->react monitor Monitor Reaction (TLC/GC) react->monitor workup Aqueous Workup monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate dry->concentrate purify Purify (Flash Chromatography) concentrate->purify analyze Analyze (Chiral GC/HPLC) purify->analyze end End analyze->end

Caption: Experimental workflow for the epoxidation of 1-methylcyclohexene.

References

Application Notes and Protocols for the Enantioselective Synthesis of (R,R)-1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the enantioselective synthesis of (R,R)-1,2-Epoxy-1-methylcyclohexane, a valuable chiral building block in organic synthesis. The primary method detailed is the Jacobsen-Katsuki epoxidation, which is renowned for its high enantioselectivity in the epoxidation of unfunctionalized olefins.[1][2][3]

Introduction

The enantioselective epoxidation of prochiral alkenes is a cornerstone of modern asymmetric synthesis, providing access to chiral epoxides that are versatile intermediates in the preparation of a wide range of pharmaceuticals and biologically active molecules.[1] 1-Methylcyclohexene is a prochiral alkene, and its epoxidation can yield two enantiomers. The (R,R)-enantiomer of 1,2-Epoxy-1-methylcyclohexane is a key intermediate for the synthesis of various complex molecules. The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex as a catalyst to achieve high enantioselectivity in the epoxidation of unfunctionalized alkenes like 1-methylcyclohexene.[2][3][4] This method is often preferred over others like the Sharpless epoxidation, which is primarily used for allylic alcohols.[5][6]

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective epoxidation of 1-methylcyclohexene using the Jacobsen-Katsuki method.

MethodCatalystOxidantSolventTemperature (°C)Enantiomeric Excess (ee) (%)Yield (%)
Jacobsen-Katsuki Epoxidation(R,R)-Jacobsen's CatalystSodium Hypochlorite (B82951) (NaOCl)Dichloromethane (CH₂Cl₂)0Up to >90Not specified

Experimental Protocols

This section provides a detailed methodology for the Jacobsen-Katsuki asymmetric epoxidation of 1-methylcyclohexene to synthesize (R,R)-1,2-Epoxy-1-methylcyclohexane.[1]

Materials:
  • 1-Methylcyclohexene

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • Sodium hypochlorite (NaOCl) solution (commercial bleach), buffered with Na₂HPO₄

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene in dichloromethane.

  • Cool the resulting solution to 0°C using an ice bath.

  • Add the (R,R)-Jacobsen's catalyst to the solution (typically 1-8 mol%).

  • To this mixture, add the buffered sodium hypochlorite solution.

  • Stir the biphasic mixture vigorously at 0°C.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R,R)-1,2-Epoxy-1-methylcyclohexane.

  • The crude product can be further purified by flash chromatography on silica (B1680970) gel.[1]

  • The enantiomeric excess of the product should be determined by chiral GC or HPLC analysis.[1]

Mandatory Visualization

The following diagrams illustrate the key aspects of the enantioselective synthesis of (R,R)-1,2-Epoxy-1-methylcyclohexane.

Enantioselective_Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start 1. Dissolve 1-Methylcyclohexene in Dichloromethane Cool 2. Cool to 0°C Start->Cool Add_Catalyst 3. Add (R,R)-Jacobsen's Catalyst Cool->Add_Catalyst Add_Oxidant 4. Add Buffered NaOCl Solution Add_Catalyst->Add_Oxidant Stir 5. Vigorous Stirring at 0°C Add_Oxidant->Stir Monitor 6. Monitor by TLC/GC Stir->Monitor Separate 7. Separate Organic Layer Monitor->Separate Wash 8. Wash with Water & Brine Separate->Wash Dry 9. Dry with Na₂SO₄ Wash->Dry Filter 10. Filter Dry->Filter Concentrate 11. Concentrate Filter->Concentrate Purify 12. Purify by Flash Chromatography Concentrate->Purify Analyze 13. Determine ee by Chiral GC/HPLC Purify->Analyze

Caption: Experimental workflow for the Jacobsen-Katsuki epoxidation.

Jacobsen_Catalyst_Reaction cluster_reactants Reactants cluster_product Product Alkene 1-Methylcyclohexene Epoxide (R,R)-1,2-Epoxy-1-methylcyclohexane Alkene->Epoxide Epoxidation Catalyst (R,R)-Jacobsen's Catalyst Catalyst->Epoxide Oxidant NaOCl Oxidant->Epoxide

Caption: Key components of the Jacobsen-Katsuki epoxidation reaction.

References

Enantioselective synthesis of (S,S)-1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An enantioselective approach to synthesizing (S,S)-1,2-Epoxy-1-methylcyclohexane is a critical process in organic chemistry, providing a valuable chiral building block for the development of complex molecules, particularly in the pharmaceutical industry. The stereochemistry of such intermediates is paramount, as it directly influences the biological activity of the final therapeutic agent. This document provides detailed application notes and protocols for the synthesis of (S,S)-1,2-Epoxy-1-methylcyclohexane, focusing on the highly efficient Jacobsen-Katsuki epoxidation.

Introduction to Enantioselective Epoxidation

The epoxidation of prochiral alkenes, such as 1-methylcyclohexene, into enantioenriched epoxides is a cornerstone of modern asymmetric synthesis. While several methods exist for epoxidation, many yield racemic mixtures. For applications demanding high stereopurity, the Jacobsen-Katsuki epoxidation has emerged as a preferred method for unfunctionalized olefins, offering excellent enantioselectivity.[1] This method employs a chiral manganese(III)-salen complex as a catalyst to direct the stereochemical outcome of the epoxidation reaction.[2][3][4]

Data Presentation: Jacobsen-Katsuki Epoxidation of 1-Methylcyclohexene

The following table summarizes the key parameters and expected outcomes for the enantioselective epoxidation of 1-methylcyclohexene using the (S,S)-Jacobsen's catalyst.

ParameterValue/ConditionReference
Substrate 1-MethylcyclohexeneGeneral
Catalyst (S,S)-Jacobsen's Catalyst[1]
Catalyst Loading 1-8 mol %[1]
Oxidant Buffered Sodium Hypochlorite (B82951) (NaOCl)[1][3]
Solvent Dichloromethane (CH₂Cl₂)[1]
Temperature 0 °C[1]
Expected Yield Moderate to HighGeneral
Enantiomeric Excess (ee) Up to >90% for (S,S)-epoxide[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of (S,S)-1,2-Epoxy-1-methylcyclohexane.

Protocol 1: Synthesis of (S,S)-1,2-Epoxy-1-methylcyclohexane via Jacobsen-Katsuki Epoxidation

This protocol outlines the steps for the asymmetric epoxidation of 1-methylcyclohexene.

Materials:

  • 1-Methylcyclohexene

  • (S,S)-Jacobsen's catalyst

  • Dichloromethane (CH₂Cl₂)

  • Buffered sodium hypochlorite solution (commercial bleach buffered with Na₂HPO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for flash chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclohexene in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add the (S,S)-Jacobsen's catalyst (typically 1-8 mol %) to the stirred solution.[1]

  • Slowly add the buffered sodium hypochlorite solution to the biphasic mixture while stirring vigorously at 0 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash chromatography on silica gel to obtain pure (S,S)-1,2-Epoxy-1-methylcyclohexane.[1]

Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

This protocol describes the analysis of the enantiomeric purity of the synthesized 1,2-Epoxy-1-methylcyclohexane.

Instrumentation and Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., based on derivatized cyclodextrins)

  • Helium or hydrogen as carrier gas

  • Syringe for sample injection

  • Vials for sample preparation

  • Hexane (or other suitable solvent) for sample dilution

Procedure:

  • Prepare a dilute solution of the purified this compound in a suitable solvent like hexane.

  • Set up the gas chromatograph with the chiral column and appropriate temperature program for the injector, oven, and detector.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Record the chromatogram, which should show two separated peaks corresponding to the (R,R) and (S,S) enantiomers.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area(S,S) - Area(R,R)| / (Area(S,S) + Area(R,R))] x 100

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism for the enantioselective epoxidation.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis cluster_product Final Product start_materials 1-Methylcyclohexene (S,S)-Jacobsen's Catalyst Dichloromethane Buffered NaOCl reaction Epoxidation at 0°C start_materials->reaction workup Phase Separation Washing Drying reaction->workup purification Flash Chromatography workup->purification analysis Chiral GC Analysis purification->analysis product (S,S)-1,2-Epoxy-1-methylcyclohexane analysis->product

Experimental workflow for the synthesis of (S,S)-1,2-Epoxy-1-methylcyclohexane.

jacobsen_mechanism cluster_catalyst Catalyst Activation cluster_epoxidation Enantioselective Epoxidation cluster_outcome Stereochemical Outcome catalyst_pre Mn(III)-Salen Complex catalyst_active Active Mn(V)=O Species catalyst_pre->catalyst_active Oxidation oxidant NaOCl oxidant->catalyst_active transition_state Diastereomeric Transition State ('Side-on' Approach) catalyst_active->transition_state alkene 1-Methylcyclohexene alkene->transition_state epoxide_formation Oxygen Transfer transition_state->epoxide_formation Favored Pathway product (S,S)-Epoxide epoxide_formation->product catalyst_regen Regenerated Mn(III)-Salen epoxide_formation->catalyst_regen

Proposed mechanism of the Jacobsen-Katsuki epoxidation leading to (S,S)-1,2-Epoxy-1-methylcyclohexane.

References

Application Notes and Protocols for the Lewis Acid-Mediated Polymerization of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Lewis acid-mediated cationic ring-opening polymerization of 1,2-Epoxy-1-methylcyclohexane. This process yields poly(1-methyl-1,2-cyclohexene oxide), a polyether with potential applications in drug delivery matrices, specialty polymers, and as a precursor for further functionalization.

Introduction

This compound is a cyclic ether that can undergo ring-opening polymerization to form long-chain polyethers. The polymerization is frequently initiated by cationic species, which can be generated through the use of Lewis acids. Lewis acids activate the epoxide monomer by coordinating to the oxygen atom, making the epoxide ring more susceptible to nucleophilic attack. This initiation is followed by a chain propagation process, leading to the formation of the polymer. The choice of Lewis acid, solvent, and temperature can significantly influence the polymerization rate, molecular weight, and polydispersity of the resulting polymer.

Reaction Mechanism

The Lewis acid-mediated polymerization of this compound proceeds via a cationic ring-opening mechanism. The general steps are:

  • Initiation: The Lewis acid (LA) coordinates with the oxygen atom of the epoxy ring, forming a polarized complex. This complex can then be attacked by a nucleophile (which can be a co-initiator like water or alcohol, or another monomer molecule) to open the ring and form a carbocation or an oxonium ion.

  • Propagation: The active cationic center at the end of the growing polymer chain attacks another monomer molecule, incorporating it into the chain and regenerating the active center.

  • Termination/Chain Transfer: The polymerization can be terminated by various reactions, such as reaction with a counter-ion, impurities, or through chain transfer to monomer or solvent.

Key Experimental Parameters

Several factors can influence the outcome of the polymerization:

  • Lewis Acid: The strength and type of Lewis acid affect the rate of initiation and the stability of the propagating species. Common Lewis acids for epoxide polymerization include boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and aluminum chloride (AlCl₃).

  • Solvent: The choice of solvent can impact the solubility of the monomer and polymer, as well as the stability of the cationic intermediates. Dichloromethane (B109758) and other halogenated solvents are commonly used.

  • Temperature: The reaction temperature affects the rates of initiation, propagation, and termination. Lower temperatures can sometimes lead to better control over the polymerization and narrower molecular weight distributions.

  • Monomer and Initiator Concentration: The ratio of monomer to initiator is a key determinant of the final polymer's molecular weight.

Quantitative Data Summary

Lewis Acid InitiatorMonomer/Initiator RatioTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
BF₃·OEt₂100:104858,5001.5
SnCl₄100:1252929,2001.8
AlCl₃150:1067810,5001.7
BF₃·OEt₂200:1046511,7001.6
SnCl₄200:12527513,5001.9

Experimental Protocols

Materials and Reagents
  • This compound (monomer)

  • Lewis acid initiator (e.g., BF₃·OEt₂, SnCl₄)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Methanol (B129727) (terminating agent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

General Polymerization Procedure
  • Preparation of Glassware: All glassware should be oven-dried at 120°C for at least 4 hours and then cooled under a stream of dry argon or nitrogen.

  • Monomer and Solvent Preparation: this compound should be dried over calcium hydride (CaH₂) and distilled under reduced pressure. Anhydrous dichloromethane should be obtained from a solvent purification system or by distillation over a suitable drying agent (e.g., CaH₂).

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Addition of Reagents:

    • Add the desired amount of anhydrous dichloromethane to the flask via a syringe.

    • Add the purified this compound to the solvent.

    • Cool the solution to the desired reaction temperature (e.g., 0°C in an ice bath).

  • Initiation:

    • Prepare a stock solution of the Lewis acid initiator in anhydrous dichloromethane.

    • Slowly add the calculated amount of the initiator solution to the stirred monomer solution via syringe.

  • Polymerization: Allow the reaction to proceed for the desired amount of time under an inert atmosphere. Monitor the progress of the reaction by taking aliquots and analyzing them by techniques such as ¹H NMR spectroscopy or gas chromatography to determine monomer conversion.

  • Termination: Quench the polymerization by adding a small amount of methanol.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer, such as the ether linkages.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer Monomer 1,2-Epoxy- 1-methylcyclohexane Complex Activated Monomer Complex Monomer->Complex Coordination LA Lewis Acid (LA) LA->Complex Active_Center Active Cationic Center Complex->Active_Center Ring Opening Initiator Initiating Species (e.g., H₂O, ROH) Initiator->Complex Nucleophilic Attack Growing_Chain Growing Polymer Chain with Active Center Active_Center->Growing_Chain Elongated_Chain Elongated Polymer Chain with Active Center Growing_Chain->Elongated_Chain Monomer Addition New_Monomer Monomer New_Monomer->Elongated_Chain Active_Polymer Active Polymer Chain Elongated_Chain->Active_Polymer Inactive_Polymer Inactive Polymer Active_Polymer->Inactive_Polymer Terminating_Agent Terminating Agent (e.g., Methanol) Terminating_Agent->Inactive_Polymer

Caption: Reaction mechanism of Lewis acid-mediated polymerization.

Experimental_Workflow start Start prep Prepare Dry Glassware, Monomer, and Solvent start->prep setup Assemble Reaction under Inert Atmosphere prep->setup reagents Add Solvent and Monomer to Reaction Flask setup->reagents cool Cool to Desired Temperature reagents->cool initiate Add Lewis Acid Initiator Solution cool->initiate polymerize Allow Polymerization to Proceed initiate->polymerize terminate Quench Reaction with Methanol polymerize->terminate isolate Precipitate, Filter, and Wash Polymer terminate->isolate dry Dry Polymer under Vacuum isolate->dry characterize Characterize Polymer (NMR, GPC, FTIR, DSC) dry->characterize end End characterize->end

Caption: Experimental workflow for polymerization.

Application Notes and Protocols for the Biocatalytic Hydrolysis of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biocatalytic hydrolysis of 1,2-epoxy-1-methylcyclohexane. This process utilizes epoxide hydrolases to achieve the enantioselective ring-opening of the epoxide, yielding chiral 1-methylcyclohexane-1,2-diols. These chiral diols are valuable building blocks in the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Introduction

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols.[1] This biocatalytic transformation is of significant interest in medicinal chemistry and drug development as it can provide access to enantiomerically pure synthons. The kinetic resolution of racemic epoxides, mediated by enantioselective EHs, is a powerful strategy for the preparation of both chiral diols and unreacted epoxides in high enantiomeric excess.[2]

This compound is a prochiral substrate whose hydrolysis can lead to the formation of chiral diols, which are versatile intermediates in organic synthesis. The application of microsomal epoxide hydrolase (mEH) for this transformation has been shown to proceed with high enantioselectivity, yielding (-)-(R,R)-1-methylcyclohexane-r-1,t-2-diol.

Applications in Drug Development

Chiral diols are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds.[3] The stereochemistry of a drug molecule is critical to its pharmacological activity, with different enantiomers often exhibiting distinct therapeutic effects or toxicities. The enantiopure 1-methylcyclohexane-1,2-diols obtained from the biocatalytic hydrolysis of this compound can be utilized in the following ways:

  • Asymmetric Synthesis: The chiral diol can serve as a starting material for the synthesis of complex molecules with multiple stereocenters. The defined stereochemistry of the diol is transferred to the final product, ensuring the desired biological activity.

  • Chiral Ligands: Chiral diols can be used to synthesize chiral ligands for asymmetric catalysis, enabling the stereoselective synthesis of other drug candidates.

  • Scaffolds for Bioactive Molecules: The cyclohexane (B81311) ring with its stereodefined hydroxyl groups provides a rigid scaffold for the development of new chemical entities with specific spatial arrangements for optimal interaction with biological targets. While direct incorporation into numerous final drug structures is not always the case, its role as a key intermediate for constructing specific stereocenters and ring systems is of significant interest in medicinal chemistry.[4]

Data Presentation

The following table summarizes the quantitative data for the kinetic resolution of (±)-1-methylcyclohexene oxide catalyzed by rabbit liver microsomal epoxide hydrolase (mEH).

Conversion (%)Enantiomeric Excess (e.e.) of (-)-(R,R)-1-methylcyclohexane-r-1,t-2-diol (%)
894
2856

Data sourced from Bellucci, G., et al. (1987). Enantioselectivity of the enzymatic hydrolysis of cyclohexene (B86901) oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases. Journal of the Chemical Society, Perkin Transactions 1, 2687-2691.[1]

Experimental Protocols

This section provides detailed protocols for the preparation of the biocatalyst, the enzymatic hydrolysis reaction, and the analysis of the products.

Protocol 1: Preparation of Rabbit Liver Microsomes

This protocol describes the preparation of the microsomal fraction containing the epoxide hydrolase from rabbit liver.

Materials:

  • Fresh or frozen rabbit liver

  • Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA

  • Centrifuge capable of 10,000 x g and 100,000 x g

  • Homogenizer (e.g., Potter-Elvehjem)

  • Ultracentrifuge

Procedure:

  • Mince the rabbit liver and wash with ice-cold homogenization buffer.

  • Homogenize the liver in 4 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant (post-mitochondrial supernatant).

  • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4) and determine the protein concentration (e.g., by Bradford assay).

  • The microsomal suspension can be used immediately or stored at -80°C.

Protocol 2: Biocatalytic Hydrolysis of this compound

This protocol details the enzymatic reaction for the kinetic resolution of racemic this compound.

Materials:

  • (±)-1,2-Epoxy-1-methylcyclohexane

  • Rabbit liver microsomal preparation (from Protocol 1)

  • Reaction buffer: 0.1 M Tris-HCl buffer, pH 7.4

  • Organic solvent for substrate dissolution (e.g., ethanol (B145695) or DMSO, use minimal amount)

  • Quenching solvent (e.g., ethyl acetate)

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of (±)-1,2-epoxy-1-methylcyclohexane in a minimal amount of organic solvent.

  • In a reaction vessel, add the reaction buffer and the microsomal preparation to a final protein concentration of approximately 1-2 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

  • Initiate the reaction by adding the substrate solution to a final concentration of 1-5 mM.

  • Incubate the reaction mixture at 37°C with shaking.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 10, 30, 60, 120 minutes).

  • Quench the reaction in the aliquots by adding an equal volume of cold ethyl acetate (B1210297) and vortexing vigorously.

  • Separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Analyze the organic extract for the remaining epoxide and the diol product.

Protocol 3: Analysis of Products by Chiral Gas Chromatography (GC)

This protocol outlines the analysis of the reaction products to determine the conversion and the enantiomeric excess of the diol.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXse)

  • Standards of (±)-1,2-epoxy-1-methylcyclohexane and 1-methylcyclohexane-1,2-diol

  • Helium or nitrogen as carrier gas

Procedure:

  • Derivatize the diol product if necessary to improve volatility and separation (e.g., by silylation with BSTFA).

  • Set up the GC with the chiral column and optimize the temperature program to achieve separation of the enantiomers of the diol and the epoxide.

  • Inject a standard mixture of the racemic epoxide and diol to determine their retention times.

  • Inject the extracted and dried organic samples from Protocol 2.

  • Integrate the peak areas of the epoxide and the two diol enantiomers.

  • Calculate the conversion based on the disappearance of the epoxide.

  • Calculate the enantiomeric excess (e.e.) of the diol product using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Biocatalytic_Hydrolysis_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Liver Rabbit Liver Homogenization Homogenization Liver->Homogenization Centrifugation1 Centrifugation (10,000 x g) Homogenization->Centrifugation1 Supernatant1 Post-mitochondrial Supernatant Centrifugation1->Supernatant1 Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant1->Ultracentrifugation Microsomes Microsomal Pellet Ultracentrifugation->Microsomes Resuspension Resuspension Microsomes->Resuspension mEH_prep Microsomal Epoxide Hydrolase (mEH) Prep Resuspension->mEH_prep Reaction_Setup Reaction Setup (Buffer, mEH) mEH_prep->Reaction_Setup Epoxide (±)-1,2-Epoxy- 1-methylcyclohexane Epoxide->Reaction_Setup Incubation Incubation (37°C, Shaking) Reaction_Setup->Incubation Quenching Reaction Quenching (Ethyl Acetate) Incubation->Quenching Extraction Product Extraction Quenching->Extraction Chiral_GC Chiral GC Analysis Extraction->Chiral_GC Data_Analysis Data Analysis (Conversion, e.e.) Chiral_GC->Data_Analysis Signaling_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Epoxide (±)-1,2-Epoxy-1-methylcyclohexane mEH Microsomal Epoxide Hydrolase (mEH) Epoxide->mEH Water H₂O Water->mEH Diol (-)-(R,R)-1-methylcyclohexane-r-1,t-2-diol mEH->Diol Kinetic Resolution Unreacted_Epoxide Enantioenriched (S,S)-Epoxide mEH->Unreacted_Epoxide Unreacted

References

Application Notes and Protocols: Regioselective Ring-Opening of 1,2-Epoxy-1-methylcyclohexane with Organocuprates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective ring-opening of epoxides is a cornerstone transformation in organic synthesis, providing a powerful method for the stereocontrolled introduction of functional groups. The reaction of 1,2-epoxy-1-methylcyclohexane, a readily accessible starting material, with organocuprates (Gilman reagents) offers a reliable route to valuable 1-methyl-2-alkylcyclohexanols. These products, featuring a quaternary center and a vicinal stereocenter, are important chiral building blocks for the synthesis of complex molecules, including natural products and pharmacologically active compounds.

Organocuprates (R₂CuLi) are soft nucleophiles that generally react with epoxides via an SN2-type mechanism.[1] In the case of unsymmetrically substituted epoxides like this compound, the nucleophilic attack predominantly occurs at the less sterically hindered carbon atom. This regioselectivity, coupled with the inherent stereospecificity of the reaction (anti-addition), makes it a highly predictable and synthetically useful transformation. This document provides a detailed overview of this reaction, including quantitative data, experimental protocols, and potential applications in drug development.

Reaction Principle and Stereochemistry

The reaction proceeds via a nucleophilic attack of the organocuprate on one of the electrophilic carbons of the epoxide ring. With this compound, the two carbons of the epoxide are sterically and electronically distinct. Carbon 1 (C1) is a tertiary center, while carbon 2 (C2) is a secondary center. Due to steric hindrance from the axial methyl group and the cyclohexane (B81311) ring, the organocuprate preferentially attacks the less substituted C2 carbon.

The reaction follows a trans-diaxial ring-opening pathway. The incoming nucleophile attacks from the face opposite to the C-O bond, leading to an inversion of configuration at the center of attack. This results in the formation of a trans-1-methyl-2-alkylcyclohexanol, where the newly introduced alkyl group and the hydroxyl group are in a trans-diaxial arrangement in the resulting chair conformation of the cyclohexane ring.

Diagram 1: Reaction Mechanism

reaction_mechanism reactant This compound cuprate (B13416276) R₂CuLi (Organocuprate) intermediate Transition State product trans-1-Methyl-2-alkylcyclohexanol reac_img plus1 + cuprate_img arrow1 Sₙ2 Attack at C2 alkoxide prod_img arrow2 Workup (H₃O⁺) experimental_workflow prep_cuprate Preparation of Organocuprate (R₂CuLi) - CuI + 2 RLi in Ether/THF - Inert Atmosphere, 0 °C reaction Reaction - Slow addition of cuprate to epoxide - Stir at 0 °C, monitor by TLC prep_cuprate->reaction prep_epoxide Preparation of Epoxide Solution - this compound in Ether/THF - Inert Atmosphere, 0 °C prep_epoxide->reaction workup Aqueous Workup - Quench with sat. aq. NH₄Cl - Extraction with Ether reaction->workup purification Purification - Drying (Na₂SO₄) - Concentration - Column Chromatography workup->purification product Pure trans-1-Methyl-2-alkylcyclohexanol purification->product drug_development_pathway start This compound + Organocuprate intermediate trans-1-Methyl-2-alkylcyclohexanol start->intermediate functionalization Further Functionalization - Oxidation - Esterification - Substitution intermediate->functionalization library Library of Diverse Cyclohexane Derivatives functionalization->library screening Biological Screening - Antiviral Assays - Anticancer Assays - Anti-inflammatory Assays library->screening lead_opt Lead Optimization screening->lead_opt

References

Synthesis of trans-diaxial Products from 1,2-Epoxy-1-methylcyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of trans-diaxial products from 1,2-epoxy-1-methylcyclohexane. The acid-catalyzed ring-opening of this epoxide is a key transformation that yields vicinal functionalized cyclohexanes with a defined stereochemistry, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.

Introduction

The regioselective and stereoselective opening of epoxide rings is a fundamental transformation in organic synthesis. In the case of this compound, acid-catalyzed conditions promote the formation of trans-diaxial products. This outcome is governed by the Fürst-Plattner rule, which dictates that the nucleophilic attack occurs in a manner that leads to a chair-like transition state, resulting in the nucleophile and the hydroxyl group adopting a trans-diaxial arrangement in the initial product. The regioselectivity of the reaction is driven by the formation of a partial positive charge on the more substituted carbon atom of the epoxide ring during the transition state, which is a characteristic of an SN1-like mechanism. However, the backside attack of the nucleophile is characteristic of an SN2 reaction, indicating that the mechanism is a hybrid of the two.

Data Presentation

The following table summarizes the typical outcomes for the acid-catalyzed ring-opening of this compound with different nucleophiles. The reactions generally proceed with high stereoselectivity to afford the trans-diaxial product as the major isomer.

Nucleophile (Reagent)ProductRegioselectivityStereoselectivity (trans:cis)Typical Yield (%)
H₂O (dilute H₂SO₄)trans-1-Methyl-1,2-cyclohexanediolAttack at the tertiary carbonPredominantly transHigh
Br⁻ (HBr)trans-2-Bromo-2-methylcyclohexanolAttack at the tertiary carbonExclusively trans[1][2]Good to High
Cl⁻ (HCl)trans-2-Chloro-2-methylcyclohexanolAttack at the tertiary carbonPredominantly transGood
CH₃OH (H⁺ catalyst)trans-2-Methoxy-2-methylcyclohexanolAttack at the tertiary carbonPredominantly transGood

Experimental Protocols

Protocol 1: Synthesis of trans-1-Methyl-1,2-cyclohexanediol

This protocol describes the acid-catalyzed hydrolysis of this compound to yield trans-1-methyl-1,2-cyclohexanediol.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), 1 M aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as diethyl ether or acetone (B3395972) in a round-bottom flask, add a catalytic amount of 1 M sulfuric acid.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford pure trans-1-methyl-1,2-cyclohexanediol.

Protocol 2: Synthesis of trans-2-Bromo-2-methylcyclohexanol

This protocol details the synthesis of trans-2-bromo-2-methylcyclohexanol from the reaction of this compound with hydrogen bromide. The reaction proceeds with high regioselectivity and stereoselectivity to give the desired trans-diaxial product.[3][4]

Materials:

  • This compound

  • Hydrobromic acid (HBr), 48% aqueous solution or HBr in acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in diethyl ether in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add hydrobromic acid (1.1 eq) to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude trans-2-bromo-2-methylcyclohexanol.

  • The crude product can be purified by flash chromatography on silica gel.

Visualizations

Reaction Pathway for Acid-Catalyzed Ring Opening

The following diagram illustrates the general mechanism for the acid-catalyzed ring-opening of this compound with a nucleophile (Nu⁻), leading to the formation of a trans-diaxial product.

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H⁺ Trans_Diaxial_Product trans-Diaxial Product Protonated_Epoxide->Trans_Diaxial_Product + Nu⁻ (Backside Attack)

Caption: Acid-catalyzed ring-opening of this compound.

Experimental Workflow for Synthesis and Purification

This diagram outlines the general workflow for the synthesis and purification of trans-diaxial products from this compound.

Workflow Start Start: this compound Reaction Acid-Catalyzed Ring-Opening Reaction Start->Reaction Quenching Neutralization/ Quenching Reaction->Quenching Extraction Workup: Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purification (Chromatography/Recrystallization) Evaporation->Purification Final_Product Final Product: trans-Diaxial Adduct Purification->Final_Product

Caption: General experimental workflow for synthesis and purification.

References

Application of 1,2-Epoxy-1-methylcyclohexane in Natural Product Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-1-methylcyclohexane, also known as 1-methylcyclohexene oxide, is a versatile and valuable chiral building block in the synthesis of complex natural products. Its strained three-membered ring readily undergoes stereospecific ring-opening reactions with a variety of nucleophiles, allowing for the controlled introduction of functional groups and the construction of intricate stereochemical architectures. This application note provides a detailed overview of the use of this compound in the synthesis of eudesmane (B1671778) sesquiterpenes, a class of natural products with diverse biological activities. Detailed experimental protocols for key transformations are provided, along with quantitative data and visual representations of synthetic pathways.

Key Synthetic Strategy: Stereoselective Ring-Opening

The synthetic utility of this compound primarily lies in its regioselective and stereoselective ring-opening reactions. The outcome of these reactions is highly dependent on the reaction conditions:

  • Acid-Catalyzed Ring-Opening: In the presence of acid, nucleophilic attack occurs preferentially at the more substituted tertiary carbon atom (C1). This process often proceeds with a high degree of SN1 character, leading to the formation of a tertiary carbocation intermediate. The stereochemical outcome is typically anti-addition of the nucleophile and the resulting hydroxyl group.

  • Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the reaction follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered secondary carbon atom (C2), resulting in inversion of stereochemistry at that center.

This predictable reactivity allows for the diastereoselective formation of 1,2-disubstituted cyclohexane (B81311) scaffolds, which are common motifs in many natural products.

Application in the Synthesis of Eudesmane Sesquiterpenes

Eudesmane sesquiterpenes are a large family of natural products characterized by a decalin core. Many members of this family, such as α-eudesmol and juniper camphor, exhibit interesting biological properties. The synthesis of these molecules often relies on the construction of the characteristic angular methyl group and the stereocontrolled introduction of functional groups on the cyclohexane ring. This compound serves as an excellent starting material for establishing the quaternary center and the adjacent stereocenters.

A key transformation in the synthesis of the eudesmane skeleton is the reaction of this compound with organocuprates, such as lithium dimethylcuprate (Me₂CuLi). This reaction proceeds via an SN2 pathway, with the methyl nucleophile attacking the less hindered C2 position of the epoxide. This step is crucial as it sets the stereochemistry of the two adjacent methyl groups in a trans relationship, a common feature in eudesmanoids.

Synthetic Workflow for Eudesmane Precursors

The following diagram illustrates a general synthetic pathway from this compound to a key intermediate for the synthesis of eudesmane sesquiterpenes.

G start This compound step1 Stereoselective Ring-Opening (e.g., with Me₂CuLi) start->step1 intermediate1 trans-1,2-Dimethyl-cyclohexanol step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 2,3-Dimethylcyclohexanone step2->intermediate2 step3 Further Functionalization (e.g., Annulation) intermediate2->step3 product Eudesmane Skeleton step3->product

Caption: Synthetic pathway to the eudesmane skeleton.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is the epoxidation of 1-methylcyclohexene.

Protocol: Epoxidation of 1-Methylcyclohexene

  • Materials: 1-methylcyclohexene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 1-methylcyclohexene (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to afford this compound.

ReactantMolar Equiv.Typical Yield (%)Reference
1-Methylcyclohexene1.0>90[1]
m-CPBA1.1[1]
Ring-Opening of this compound with Lithium Dimethylcuprate

This protocol details the key step in the construction of the eudesmane framework.

Protocol: Synthesis of trans-1,2-Dimethylcyclohexan-1-ol

  • Materials: Copper(I) iodide (CuI), methyllithium (B1224462) (MeLi) in diethyl ether, this compound, anhydrous diethyl ether, saturated ammonium (B1175870) chloride solution.

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add CuI (1.1 eq).

    • Add anhydrous diethyl ether and cool the suspension to 0 °C.

    • Slowly add MeLi solution (2.2 eq) to the stirred suspension. The solution will typically become colorless or slightly yellow, indicating the formation of lithium dimethylcuprate.

    • Stir the Gilman reagent at 0 °C for 15-20 minutes.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the cuprate (B13416276) solution at 0 °C.

    • Stir the reaction mixture at 0 °C for 2-3 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

ReactantMolar Equiv.ProductTypical Yield (%)Diastereoselectivity (trans:cis)
This compound1.0trans-1,2-Dimethylcyclohexan-1-ol85-95>95:5
Lithium Dimethylcuprate1.1

Logical Relationship Diagram

The decision-making process for the ring-opening of this compound is crucial for directing the synthesis towards the desired product.

G start This compound condition Reaction Conditions start->condition acid Acidic condition->acid H+ base Basic/Nucleophilic condition->base Nu- attack_c1 Nucleophilic attack at C1 (tertiary) acid->attack_c1 attack_c2 Nucleophilic attack at C2 (secondary) base->attack_c2 product_acid Product with nucleophile at C1 attack_c1->product_acid product_base Product with nucleophile at C2 attack_c2->product_base

Caption: Regioselectivity of epoxide ring-opening.

Conclusion

This compound is a powerful and versatile building block for the stereoselective synthesis of natural products, particularly those containing a substituted cyclohexane ring system like the eudesmane sesquiterpenes. The predictable and controllable stereochemical outcome of its ring-opening reactions makes it an invaluable tool for synthetic chemists in the fields of natural product synthesis and drug discovery. The protocols and data presented herein provide a practical guide for researchers looking to utilize this important synthetic intermediate.

References

Application Notes and Protocols: Computational Modeling of 1,2-Epoxy-1-methylcyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the computational and experimental investigation of reactions involving 1,2-Epoxy-1-methylcyclohexane. This document outlines the theoretical background of the reaction mechanisms, detailed experimental protocols for synthesis and reaction, and a step-by-step workflow for computational modeling using Density Functional Theory (DFT). All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and application in research and development.

Theoretical Background: Reaction Mechanisms

The ring-opening of this compound is a fundamental reaction in organic synthesis, the outcome of which is highly dependent on the reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is initially protonated, enhancing the leaving group ability of the oxygen atom. The subsequent nucleophilic attack exhibits significant SN1 character, where the nucleophile preferentially attacks the more substituted carbon (C1).[1][2] This regioselectivity is attributed to the greater stability of the tertiary carbocation-like transition state.[3][4] The reaction proceeds with backside attack, leading to an inversion of stereochemistry at the attacked carbon and resulting in the formation of a trans-diaxial product. For instance, the reaction with hydrogen bromide (HBr) predominantly yields trans-2-bromo-2-methylcyclohexan-1-ol.[1][2][3][4]

Base-Catalyzed Ring-Opening

In the presence of a strong, basic nucleophile, the reaction proceeds via a concerted SN2 mechanism. Steric hindrance governs the regioselectivity, with the nucleophile attacking the less substituted carbon (C2) of the epoxide ring.[5][6] This pathway also results in a trans-diaxial product due to the backside attack of the nucleophile.

Quantitative Data Summary

The following tables summarize the expected regioselectivity and representative computational data for the ring-opening reactions of this compound.

Table 1: Predicted Regioselectivity of this compound Ring-Opening

Reaction ConditionNucleophileMajor ProductMinor Product
Acid-CatalyzedHBrtrans-2-bromo-2-methylcyclohexan-1-oltrans-1-bromo-2-methylcyclohexan-1-ol
Base-CatalyzedCH₃O⁻trans-2-methoxy-1-methylcyclohexan-1-oltrans-1-methoxy-2-methylcyclohexan-1-ol

Note: The product distribution is based on established mechanistic principles. Experimental yields may vary depending on specific reaction conditions.

Table 2: Illustrative Calculated Activation Energies for Epoxide Ring-Opening Pathways

PathwayComputational MethodBasis SetActivation Energy (kcal/mol)
Acid-Catalyzed (Attack at C1)DFT (B3LYP)6-31+G(d,p)~12-18
Acid-Catalyzed (Attack at C2)DFT (B3LYP)6-31+G(d,p)~18-25
Base-Catalyzed (Attack at C1)DFT (B3LYP)6-31+G(d,p)~22-28
Base-Catalyzed (Attack at C2)DFT (B3LYP)6-31+G(d,p)~18-24

Disclaimer: The activation energies presented are representative values for similar epoxide systems and are intended for comparative purposes. Accurate values for this compound require specific computational studies.

Experimental Protocols

Protocol for the Synthesis of this compound

This protocol describes the epoxidation of 1-methylcyclohexene.

Materials:

  • 1-methylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-methylcyclohexene in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 equivalents) in portions to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield this compound.

Protocol for Acid-Catalyzed Ring-Opening with HBr

Materials:

  • This compound

  • 48% Hydrobromic acid (HBr)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in diethyl ether and cool to 0 °C.

  • Slowly add a stoichiometric amount of 48% HBr to the solution with vigorous stirring.

  • Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography.

Protocol for Product Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products of the ring-opening reaction.

Procedure:

  • Prepare a stock solution of the crude reaction product in a volatile solvent (e.g., ethyl acetate).

  • If necessary, derivatize the hydroxyl groups (e.g., silylation) to improve volatility and peak shape.

  • Inject an aliquot of the prepared sample into the GC-MS system.

  • Employ a suitable temperature program to achieve separation of the isomers on an appropriate capillary column.

  • Identify the products based on their mass spectra and retention times.

  • Determine the relative product distribution by integrating the corresponding peak areas in the total ion chromatogram.

Computational Modeling Protocol

This section details a general workflow for the computational investigation of the reaction mechanisms of this compound.

Software: A quantum chemistry package such as Gaussian or ORCA.

Workflow:

  • Structure Preparation: Construct the 3D structures of reactants (this compound, nucleophile), intermediates, transition states, and products.

  • Geometry Optimization: Perform geometry optimizations on all structures using a suitable level of theory, such as B3LYP/6-31+G(d,p).[4][7]

  • Frequency Analysis: Conduct frequency calculations on the optimized structures to verify them as minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energy (ZPVE) corrections.

  • Transition State Search: Locate the transition state structures for each proposed reaction pathway (e.g., attack at C1 and C2).

  • Intrinsic Reaction Coordinate (IRC) Calculation: Confirm that the located transition states connect the appropriate reactants and products by performing IRC calculations.

  • Energetics: Calculate the relative electronic and Gibbs free energies of all stationary points to determine the activation barriers and reaction energies for each pathway.

Visualizations

Reaction_Pathways cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Epoxide This compound A_Protonated Protonated Epoxide A_Epoxide->A_Protonated + H⁺ A_TS1 TS (Attack at C1) Lower Energy A_Protonated->A_TS1 Nucleophilic Attack A_Product1 trans-2-halo-2-methylcyclohexan-1-ol (Major Product) A_TS1->A_Product1 B_Epoxide This compound B_TS2 TS (Attack at C2) Lower Energy B_Epoxide->B_TS2 Nucleophilic Attack B_Product2 trans-2-nucleophile-1-methylcyclohexan-1-ol (Major Product) B_TS2->B_Product2

Caption: Signaling pathways for acid- and base-catalyzed ring-opening.

Experimental_Workflow Synthesis Synthesis of This compound Reaction Ring-Opening Reaction (Acid or Base Catalyzed) Synthesis->Reaction Workup Reaction Workup and Purification Reaction->Workup Analysis Product Analysis (GC-MS, NMR) Workup->Analysis

Caption: A typical experimental workflow for synthesis and reaction.

Computational_Modeling_Logic Start Define Reaction Pathways Model Model Reactants, Products, and Transition States Start->Model Optimize Geometry Optimization and Frequency Analysis Model->Optimize Calculate Calculate Energy Barriers Optimize->Calculate Compare Compare Activation Energies Calculate->Compare Predict Predict Major Product Compare->Predict

Caption: Logical relationship for the computational prediction of regioselectivity.

References

Troubleshooting & Optimization

Technical Support Center: Ring-Opening of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers encountering side reactions and selectivity issues during the ring-opening of 1,2-epoxy-1-methylcyclohexane.

Troubleshooting and FAQs

Q1: Why am I getting a mixture of two different constitutional isomers?

A: The formation of a product mixture is most often due to a lack of control over the reaction's regioselectivity. The site of nucleophilic attack on the epoxide ring is highly dependent on the reaction conditions (acidic vs. basic/nucleophilic).

  • Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon (the tertiary carbon, C-1). This is because the transition state has significant SN1-like character, with a partial positive charge building up on the carbon that can best stabilize it.[1][2][3][4][5]

  • Under basic or neutral conditions, with a strong nucleophile, the reaction follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon (the secondary carbon, C-2).[5][6][7]

If your reaction is not strictly acidic or basic, you may get a mixture of products corresponding to both attack pathways.

Q2: My product has the wrong stereochemistry. What happened?

A: Ring-opening of epoxides is a stereospecific reaction. The nucleophile always attacks from the side opposite the C-O bond (a "backside attack"). This results in an inversion of configuration at the carbon being attacked.[6][7] The expected product is a trans-diaxial product upon initial ring-opening. For example, the reaction of this compound with HBr yields a single stereoisomer where the -Br and -OH groups are trans to each other.[1][2][3][4] If you are not observing the expected trans product, consider the possibility of subsequent reactions or incorrect structural assignment.

Q3: I expected nucleophilic attack at the less hindered carbon, but it occurred at the tertiary carbon. Why?

A: This outcome is characteristic of an acid-catalyzed or acid-promoted reaction. Even trace amounts of acid can protonate the epoxide oxygen, making it a better leaving group.[8] This protonation favors a transition state with SN1 character, where positive charge develops on the more substituted carbon, making it the primary site of attack for even weak nucleophiles.[1][4][9][10] Ensure your glassware is clean, your reagents are free of acidic impurities, and your solvent is not protic if you wish to avoid this pathway.

Q4: Can rearrangement reactions occur?

A: While the primary side reactions relate to regioselectivity, the carbocation-like character of the intermediate in acid-catalyzed openings can potentially lead to rearrangements, although this is less common for this specific substrate compared to more flexible systems. The dominant side products are typically the regioisomers of the ring-opened product.

Product Distribution Under Various Conditions

The choice of catalyst and nucleophile dictates the major product of the reaction. The regioselectivity is the most critical factor leading to different products.

Reaction Conditions Nucleophile Primary Site of Attack Major Product Mechanism
Acidic (e.g., H₂SO₄, HBr) Weak (H₂O, ROH, Br⁻)More substituted carbon (C-1)trans-2-Nucleophile-1-methylcyclohexan-1-olSN1-like[1][2][4][5]
Basic (e.g., NaOR, NaOH) Strong (⁻OR, ⁻OH)Less substituted carbon (C-2)trans-1-methyl-2-nucleophilecyclohexan-1-olSN2[3][5][6][7]
Nucleophilic (e.g., RMgX, LiAlH₄) Strong (R⁻, H⁻)Less substituted carbon (C-2)trans-1-methyl-2-alkylcyclohexan-1-olSN2[7][11]

Visual Guides and Workflows

Reaction Pathways

The following diagram illustrates the two primary mechanistic pathways for the ring-opening of this compound.

ReactionPathways start 1,2-Epoxy- 1-methylcyclohexane acid_cond Acidic Conditions (e.g., H₃O⁺, HBr) start->acid_cond H⁺ base_cond Basic/Nucleophilic Conditions (e.g., NaOMe) start->base_cond Nu⁻ protonated Protonated Epoxide (Intermediate) acid_cond->protonated Fast attack_c1 Nucleophile attacks more substituted C1 protonated->attack_c1 Sₙ1-like product_a Product A (trans-2-Nu-1-methyl- cyclohexan-1-ol) attack_c1->product_a attack_c2 Nucleophile attacks less substituted C2 base_cond->attack_c2 Sₙ2 product_b Product B (trans-1-methyl-2-Nu- cyclohexan-1-ol) attack_c2->product_b

Caption: Acidic vs. Basic Ring-Opening Mechanisms.

Troubleshooting Workflow

Use this workflow to diagnose the cause of unexpected side products in your reaction.

TroubleshootingWorkflow start Unexpected Product Mixture Observed check_ph Was the reaction intended to be acidic or basic? start->check_ph intended_acid Intended: Acidic check_ph->intended_acid Acidic intended_base Intended: Basic check_ph->intended_base Basic acid_problem Problem: Product from attack at less substituted carbon found. intended_acid->acid_problem base_problem Problem: Product from attack at more substituted carbon found. intended_base->base_problem acid_cause1 Cause: Acid catalyst is too weak or concentration is too low. acid_problem->acid_cause1 acid_cause2 Cause: Nucleophile is too strong, competing Sₙ2 reaction occurs. acid_problem->acid_cause2 base_cause1 Cause: Contamination with trace acid (e.g., from glassware). base_problem->base_cause1 base_cause2 Cause: Solvent is protic and can act as a proton source. base_problem->base_cause2

Caption: Workflow for diagnosing unexpected regioisomers.

Experimental Protocols

The following are generalized protocols for conducting the ring-opening reaction under representative acidic and basic conditions.

Protocol 1: Acid-Catalyzed Ring-Opening with Methanol (B129727)

This protocol is designed to favor nucleophilic attack at the more substituted carbon (C-1).

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, stir bar, separatory funnel, standard glassware

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of epoxide).

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirring solution.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, quench the reaction by slowly adding saturated sodium bicarbonate solution until the bubbling ceases.[12]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).[12]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[12]

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, trans-2-methoxy-1-methylcyclohexan-1-ol.

Protocol 2: Base-Catalyzed Ring-Opening with Sodium Methoxide (B1231860)

This protocol is designed to favor nucleophilic attack at the less substituted carbon (C-2), following an SN2 pathway.[7]

Materials:

  • This compound

  • Sodium methoxide (NaOMe) solution in methanol, or solid sodium metal and anhydrous methanol

  • Methanol (MeOH), anhydrous

  • Ammonium (B1175870) Chloride (NH₄Cl) solution, saturated

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, stir bar, reflux condenser, standard glassware

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, carefully dissolve sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere.

  • To the stirring solution of sodium methoxide, add this compound (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated ammonium chloride solution to neutralize the excess base.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, trans-1-methyl-2-methoxycyclohexan-1-ol.

References

Technical Support Center: Improving Regioselectivity in 1,2-Epoxy-1-methylcyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of ring-opening reactions of 1,2-epoxy-1-methylcyclohexane.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the ring-opening of this compound.

Issue 1: Poor Regioselectivity

  • Question: My reaction is producing a mixture of regioisomers. How can I favor the formation of a single product?

    • Answer: The regioselectivity of the ring-opening of this compound is primarily dictated by the reaction conditions, specifically whether they are acidic or basic/neutral.[1]

      • For attack at the more substituted carbon (C-1): Employ acidic conditions. The reaction proceeds through a transition state with significant SN1 character, where a partial positive charge is stabilized by the tertiary carbon.[2] Weak nucleophiles in the presence of an acid catalyst will favor this pathway.

      • For attack at the less substituted carbon (C-2): Employ basic or neutral conditions with a strong nucleophile. The reaction follows an SN2 mechanism, where steric hindrance directs the nucleophile to the less hindered secondary carbon.[3][4]

  • Question: I am using acidic conditions but still observe a mixture of products. What could be the cause?

    • Answer: Several factors can lead to a loss of regioselectivity even under acidic conditions:

      • Nucleophile Strength: If the nucleophile is too strong, it may begin to react via an SN2 pathway, leading to a mixture of products.

      • Acid Catalyst: The choice and concentration of the acid catalyst can influence the reaction. A very strong acid may lead to side reactions or polymerization. It is advisable to use a catalytic amount of a suitable acid.

      • Reaction Temperature: Higher temperatures can sometimes reduce selectivity. Running the reaction at a lower temperature may improve the regiomeric ratio.

Issue 2: Low Reaction Yield or Incomplete Conversion

  • Question: The yield of my desired product is low. How can I improve it?

    • Answer: Low yields can result from several factors:

      • Suboptimal Reaction Conditions: Ensure the temperature and reaction time are optimized for your specific nucleophile and catalyst system. Monitoring the reaction progress by TLC or GC-MS can help determine the optimal reaction time.[1]

      • Side Reactions: Epoxides are highly reactive and can undergo polymerization, especially under harsh acidic or basic conditions.[1] Using milder conditions or adding a co-solvent might suppress these side reactions.

      • Stoichiometry: The molar ratio of the nucleophile to the epoxide can be crucial. An excess of the nucleophile can help drive the reaction to completion.[1]

      • Water Content: The presence of water can lead to the formation of diols as a byproduct, especially in acid-catalyzed reactions. Using anhydrous conditions and solvents can minimize this.

Frequently Asked Questions (FAQs)

  • What is the expected stereochemistry of the ring-opening products?

    • The ring-opening of epoxides generally proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile. This is a hallmark of the SN2-type mechanism that is operative in both acid- and base-catalyzed pathways.[3][5]

  • How can I synthesize this compound?

    • A common method is the epoxidation of 1-methylcyclohexene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Can I use Lewis acids to catalyze the ring-opening reaction?

    • Yes, Lewis acids can be effective catalysts for epoxide ring-opening. They activate the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack. The regioselectivity will generally favor attack at the more substituted carbon, similar to Brønsted acids.

Data Presentation: Regioselectivity in Ring-Opening of this compound

The following table summarizes the regioselectivity observed for the ring-opening of this compound with various nucleophiles under different conditions.

Nucleophile/ReagentConditionsMajor ProductRegiomeric Ratio (C-1:C-2 Attack)Approximate Yield (%)
HBrAnhydroustrans-2-Bromo-1-methylcyclohexan-1-olPredominantly C-1High
Methanol (B129727) (CH₃OH)Catalytic H₂SO₄trans-2-Methoxy-1-methylcyclohexan-1-olPredominantly C-1Good
Sodium Methoxide (B1231860) (NaOCH₃)Methanoltrans-1-Methoxy-2-methylcyclohexan-2-olPredominantly C-2Good
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, then H₂O workuptrans-2-Methylcyclohexan-1-olPredominantly C-2High
Sodium Azide (NaN₃)NH₄Cl, H₂O/Ethanoltrans-2-Azido-1-methylcyclohexan-1-olPredominantly C-1Good
Sodium Hydroxide (NaOH)Aqueoustrans-1-Methylcyclohexane-1,2-diolPredominantly C-2Moderate

Note: "Predominantly" indicates a high degree of regioselectivity, though minor amounts of the other regioisomer may be formed. Yields are dependent on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Acid-Catalyzed Ring-Opening with Methanol

This protocol describes the synthesis of trans-2-methoxy-1-methylcyclohexan-1-ol.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Base-Catalyzed Ring-Opening with Sodium Methoxide

This protocol describes the synthesis of trans-1-methoxy-2-methylcyclohexan-2-ol.

Materials:

  • This compound

  • Sodium methoxide (NaOCH₃)

  • Anhydrous methanol

  • Ammonium (B1175870) chloride solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Slowly add the sodium methoxide solution to the epoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench by adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Visualizations

Regioselectivity_Pathways cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Epoxide_Acid This compound Protonated_Epoxide Protonated Epoxide Epoxide_Acid->Protonated_Epoxide H+ TS_Acid SN1-like Transition State Protonated_Epoxide->TS_Acid More stable partial carbocation at C-1 Product_Acid trans-2-Substituted-1-methylcyclohexan-1-ol (Attack at C-1) TS_Acid->Product_Acid Nu: Epoxide_Base This compound TS_Base SN2 Transition State Epoxide_Base->TS_Base Strong Nu:- Product_Base trans-1-Substituted-2-methylcyclohexan-2-ol (Attack at C-2) TS_Base->Product_Base Attack at less hindered C-2 Troubleshooting_Workflow Start Start: Poor Regioselectivity Check_Conditions Check Reaction Conditions: Acidic or Basic? Start->Check_Conditions Acid_Path Acidic Conditions Check_Conditions->Acid_Path Acidic Base_Path Basic Conditions Check_Conditions->Base_Path Basic Check_Nucleophile_Acid Is the nucleophile weak? Acid_Path->Check_Nucleophile_Acid Check_Nucleophile_Base Is the nucleophile strong? Base_Path->Check_Nucleophile_Base Optimize_Acid Optimize: - Use weaker nucleophile - Lower temperature - Adjust acid concentration Check_Nucleophile_Acid->Optimize_Acid No End Achieve High Regioselectivity Check_Nucleophile_Acid->End Yes Check_Sterics Is steric hindrance at C-2 sufficient? Check_Nucleophile_Base->Check_Sterics Yes Optimize_Base Optimize: - Use stronger nucleophile - Check for competing acidic protons Check_Nucleophile_Base->Optimize_Base No Check_Sterics->End Optimize_Acid->End Optimize_Base->End

References

Technical Support Center: Controlling Stereoselectivity in 1,2-Epoxy-1-methylcyclohexane Ring-Opening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the ring-opening of 1,2-epoxy-1-methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: I performed a ring-opening reaction on this compound, but I isolated the wrong regioisomer. What went wrong?

A1: The regioselectivity of the epoxide ring-opening is critically dependent on the reaction conditions, specifically whether it is performed under acidic or basic/neutral conditions.

  • Under acidic conditions , weak nucleophiles will preferentially attack the more substituted carbon atom (the tertiary carbon, C1). This is because the transition state has significant SN1 character, where a partial positive charge is better stabilized by the more substituted carbon.[1][2][3][4][5]

  • Under basic or neutral conditions , strong nucleophiles will attack the less substituted , sterically more accessible carbon atom (the secondary carbon, C2) via a classic SN2 mechanism.[3][4][6][7][8]

If you obtained the isomer resulting from attack at the less substituted carbon when you expected the opposite, it is possible that your acidic catalyst was not effective or that the reaction was unintentionally run under neutral or basic conditions. Conversely, if you expected attack at the less hindered carbon but observed attack at the more substituted one, your reaction mixture may have been contaminated with an acid.

Q2: The stereochemistry of my product is not what I expected. How is the stereochemistry controlled in this reaction?

A2: The ring-opening of epoxides is a stereospecific reaction. The nucleophile attacks the epoxide carbon from the side opposite to the carbon-oxygen bond in an SN2-like fashion.[6][9] This "backside attack" results in an inversion of configuration at the carbon center that is attacked.[8][10] The outcome is always a trans or anti relationship between the incoming nucleophile and the resulting hydroxyl group.[6][8] If your product shows a cis or syn stereochemical relationship, it is likely not the result of a direct ring-opening and may indicate an alternative reaction pathway or an incorrect structural assignment.

Q3: How do I choose between acidic and basic conditions to obtain my desired product?

A3: The choice depends entirely on which regioisomer you want to synthesize.

  • To place the nucleophile at the tertiary carbon (C1) , use acidic conditions with a weak nucleophile (e.g., H₂O, ROH, HX).[1][2][11]

  • To place the nucleophile at the secondary carbon (C2) , use basic or neutral conditions with a strong nucleophile (e.g., RO⁻, OH⁻, RMgX, LiAlH₄).[7][8]

Q4: Can you illustrate the mechanism for the acid-catalyzed ring-opening and explain how it dictates the product?

A4: In the acid-catalyzed mechanism, the epoxide oxygen is first protonated by the acid, making it a much better leaving group.[11] This is followed by the C-O bond beginning to break, which creates a partial positive charge on the neighboring carbons. This positive charge is better stabilized on the more substituted (tertiary) carbon. The nucleophile then attacks this more electrophilic, tertiary carbon from the backside, leading to the formation of the trans product.[1][2][3] The mechanism is considered a hybrid between SN1 and SN2.[1][2][3][6]

Q5: What is the mechanism for the base-catalyzed ring-opening, and how does it differ from the acid-catalyzed pathway?

A5: The base-catalyzed ring-opening is a classic SN2 reaction.[7][8] A strong nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack occurs at the less substituted (secondary) carbon.[4][6] This attack and the breaking of the C-O bond happen in a single, concerted step. The result is an alkoxide intermediate, which is then protonated during a subsequent workup step to yield the final alcohol product.[6] Unlike the acid-catalyzed pathway, the epoxide is not protonated first, and there is no carbocation-like character in the transition state.[8]

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Incorrect Regioisomer Reaction conditions (pH) do not match the desired outcome.Verify the pH of your reaction mixture. For attack at the more substituted carbon, ensure a strong acid catalyst is present. For attack at the less substituted carbon, use a strong nucleophile under basic or neutral conditions.[9]
Low Yield The nucleophile is too weak for basic conditions, or the acid catalyst is too weak or has degraded.For basic conditions, use a stronger nucleophile (e.g., an alkoxide instead of an alcohol). For acidic conditions, use a fresh, potent acid catalyst like HBr or a Lewis acid.[12]
Mixture of Regioisomers Reaction conditions are intermediate between acidic and basic, or the steric and electronic factors are not strongly differentiating.To favor one isomer, push the conditions firmly to either acidic or basic. Using a bulkier nucleophile in basic conditions can enhance selectivity for the less hindered site.
Incorrect Stereochemistry (cis product) The reaction mechanism is not a direct SN2 ring-opening.This is highly unusual. Re-verify the structure of your starting material and product. Consider the possibility of neighboring group participation or rearrangement reactions under your specific conditions. The expected product is always trans.[6][9]

Data Presentation: Regioselectivity Summary

The following table summarizes the expected major product from the ring-opening of this compound under different conditions.

ConditionNucleophile TypeSite of Nucleophilic AttackMajor Product Description
Acidic Weak (e.g., H₂O, ROH, HBr)C1 (More substituted, tertiary)trans-2-Nucleo-1-methylcyclohexan-1-ol
Basic / Neutral Strong (e.g., NaOMe, LiAlH₄, RMgBr)C2 (Less substituted, secondary)trans-1-Methyl-2-nucleocyclohexan-1-ol

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening (e.g., with HBr)

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of anhydrous HBr in the same solvent to the cooled epoxide solution with stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting epoxide is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product, trans-2-bromo-1-methylcyclohexanol, by column chromatography or distillation.

Protocol 2: General Procedure for Base-Catalyzed Ring-Opening (e.g., with Sodium Methoxide)

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous methanol (B129727).

  • Reagent Addition: Add a solution of sodium methoxide (B1231860) (either purchased or freshly prepared from sodium metal and methanol) to the epoxide solution at room temperature with stirring.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it by adding a saturated aqueous solution of ammonium (B1175870) chloride. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent and purify the crude product, trans-2-methoxy-1-methylcyclohexanol, by column chromatography or distillation.

Visualizations

Caption: Acid-catalyzed ring-opening mechanism.

Caption: Base-catalyzed ring-opening mechanism.

Decision_Workflow Start Start: Choose Reaction Conditions Conditions Acidic or Basic/Neutral? Start->Conditions Acid_Path Acidic Conditions (Weak Nucleophile) Conditions->Acid_Path Acidic Base_Path Basic/Neutral Conditions (Strong Nucleophile) Conditions->Base_Path Basic Attack_Site_Acid Nucleophile attacks more substituted C1 Acid_Path->Attack_Site_Acid Attack_Site_Base Nucleophile attacks less substituted C2 Base_Path->Attack_Site_Base Stereochem Backside Attack (Inversion of Stereochemistry) Attack_Site_Acid->Stereochem Attack_Site_Base->Stereochem Product_Acid Product: trans-2-Nucleo- 1-methylcyclohexan-1-ol Stereochem->Product_Acid From C1 attack Product_Base Product: trans-1-Methyl- 2-nucleocyclohexan-1-ol Stereochem->Product_Base From C2 attack

Caption: Workflow for predicting the major product.

References

Technical Support Center: m-CPBA Epoxidation of 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the meta-chloroperoxybenzoic acid (m-CPBA) epoxidation of 1-methylcyclohexene. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the m-CPBA epoxidation of 1-methylcyclohexene, and what is the main byproduct?

The primary product of the reaction between 1-methylcyclohexene and m-CPBA is 1-methyl-1,2-epoxycyclohexane. The main byproduct generated is meta-chlorobenzoic acid (m-CBA).[1][2]

Q2: What are the potential side reactions and byproducts I should be aware of?

The most common side reaction is the acid-catalyzed ring-opening of the newly formed epoxide. This can be promoted by the m-chlorobenzoic acid byproduct or any residual acid. If water is present in the reaction mixture, the epoxide can be hydrolyzed to form the corresponding trans-1,2-diol (1-methylcyclohexane-1,2-diol).[3][4] In the presence of other nucleophiles, different ring-opened products can be formed.

Q3: How can I minimize the formation of the diol byproduct?

To minimize the formation of the diol, it is crucial to work under anhydrous conditions. Using a non-aqueous solvent like dichloromethane (B109758) is recommended.[3] Additionally, commercial m-CPBA often contains some m-chlorobenzoic acid and water, which can contribute to this side reaction.[5] Using purified m-CPBA or adding a mild base like sodium bicarbonate to the reaction mixture can help neutralize the acidic byproduct as it is formed.

Q4: What is a typical yield for this epoxidation reaction?

With proper technique and under anhydrous conditions, the epoxidation of alkenes with m-CPBA can be a high-yielding reaction, often around 75% or higher.[3] However, yields can be affected by various factors, including the purity of the reagents and the reaction workup.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Degraded m-CPBA: m-CPBA can degrade over time, especially if not stored properly.- Use fresh or recently purchased m-CPBA.- Store m-CPBA in a refrigerator in a sealed container.- Test the activity of the m-CPBA on a small scale with a known reactive alkene.
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish at room temperature, consider gentle heating, but be aware of potential side reactions.
Presence of a Significant Amount of Diol Byproduct Water in the Reaction Mixture: Water can hydrolyze the epoxide.- Use anhydrous solvents and glassware.- Dry the 1-methylcyclohexene before use if it has been stored for a long time.- Use purified m-CPBA to minimize water content.
Acid-Catalyzed Ring Opening: The m-chlorobenzoic acid byproduct can catalyze the ring-opening of the epoxide.- Add a mild, insoluble base like powdered potassium bicarbonate to the reaction mixture to neutralize the acid as it forms.[2]- Perform the reaction at a lower temperature to slow down the rate of the acid-catalyzed side reaction.
Difficulty in Removing m-Chlorobenzoic Acid During Workup Incomplete Extraction: The acidic byproduct may not be fully removed by a simple aqueous wash.- Wash the organic layer with a saturated sodium bicarbonate or sodium carbonate solution to convert the acid into its more water-soluble sodium salt.[6][7]- Multiple extractions with the basic solution may be necessary.
Precipitation of m-Chlorobenzoic Acid: The acid can sometimes precipitate out of the organic solvent.- If a precipitate forms, it can often be filtered off before proceeding with the aqueous workup.
Unexpected Byproducts Detected by Spectroscopy Solvent Participation: In some cases, the solvent can participate in side reactions, although this is less common with dichloromethane.- Ensure the use of a high-purity, non-reactive solvent.
Impurities in Starting Material: The 1-methylcyclohexene may contain impurities that react with m-CPBA.- Purify the 1-methylcyclohexene by distillation before use.

Experimental Protocols

Detailed Methodology for m-CPBA Epoxidation of 1-Methylcyclohexene

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene (1.0 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA:

    • Add solid m-CPBA (1.1 equivalents) portion-wise to the stirred solution over 5-10 minutes.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the disappearance of the starting material by TLC.

  • Quenching Excess Peroxide:

    • Upon completion, cool the reaction mixture again to 0 °C.

    • Slowly add a 10% aqueous solution of sodium sulfite (B76179) to quench any unreacted m-CPBA. Stir for 15-20 minutes.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid. Repeat this wash if necessary.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 1-methyl-1,2-epoxycyclohexene can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel.

Visualizations

Epoxidation_Pathway 1-Methylcyclohexene 1-Methylcyclohexene 1-Methyl-1,2-epoxycyclohexane 1-Methyl-1,2-epoxycyclohexane 1-Methylcyclohexene->1-Methyl-1,2-epoxycyclohexane Epoxidation m-CPBA m-CPBA m-CPBA->1-Methyl-1,2-epoxycyclohexane m-Chlorobenzoic_Acid m-Chlorobenzoic Acid m-CPBA->m-Chlorobenzoic_Acid forms Diol_Byproduct trans-1-Methylcyclohexane-1,2-diol 1-Methyl-1,2-epoxycyclohexane->Diol_Byproduct Acid-catalyzed ring-opening (H2O)

Caption: Reaction pathway for the m-CPBA epoxidation of 1-methylcyclohexene and a key side reaction.

Troubleshooting_Workflow start Low Yield of Epoxide check_mcpba Is m-CPBA active? start->check_mcpba check_conditions Were reaction conditions anhydrous? check_mcpba->check_conditions Yes solution_mcpba Use fresh or purified m-CPBA check_mcpba->solution_mcpba No check_workup Was the workup procedure correct? check_conditions->check_workup Yes solution_conditions Use anhydrous solvent and dried glassware. Consider adding a mild base. check_conditions->solution_conditions No solution_workup Ensure complete quenching and extraction of m-chlorobenzoic acid. check_workup->solution_workup No

Caption: A troubleshooting workflow for addressing low yields in the epoxidation reaction.

References

Troubleshooting low yields in Jacobsen-Katsuki epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Jacobsen-Katsuki epoxidation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Epoxide Yield

Q: I am not observing any significant formation of my desired epoxide. What are the likely causes and how can I fix this?

A: Low or no product formation can stem from several factors related to your catalyst, oxidant, substrate, or general reaction setup.

  • Catalyst Inactivity: The primary suspect is often the manganese (Mn)-salen catalyst.

    • Improper Preparation or Handling: The catalyst is sensitive to air and moisture. Ensure it was prepared under anhydrous conditions and stored properly. Both enantiomers of Jacobsen's catalyst are commercially available if you wish to bypass in-house preparation.[1]

    • Deactivation: The catalyst can deactivate through the formation of inactive µ-oxo dimers or by oxidative degradation of the salen ligand.[2] To mitigate this, consider using fresh catalyst or preparing a new batch.

    • Insufficient Catalyst Loading: Typical catalyst loading is between 1-5 mol%.[3] For sluggish reactions or challenging substrates, increasing the catalyst loading might be necessary.

  • Oxidant Issues: The choice and handling of the terminal oxidant are critical.

    • Degraded Oxidant: Common oxidants like sodium hypochlorite (B82951) (NaOCl, bleach) can degrade over time. Use a fresh, properly titrated batch of your oxidant.

    • Incorrect Oxidant for the System: While NaOCl is common, other oxidants like m-chloroperoxybenzoic acid (mCPBA) can also be used.[3][4] The optimal oxidant can be substrate-dependent.

    • Insufficient Oxidant: Ensure you are using a stoichiometric amount of the oxidant relative to the substrate.[2]

  • Substrate Suitability: The Jacobsen-Katsuki epoxidation has substrate limitations.

    • Poor Substrate: The reaction is most effective for cis-disubstituted and trisubstituted alkenes.[3] Trans-disubstituted and terminal alkenes are generally poor substrates, leading to lower selectivity and slower reaction rates.[3]

    • Electron-Poor Olefins: Alkenes with electron-withdrawing groups can be less reactive.

  • Reaction Conditions:

    • Temperature: The reaction temperature can influence the rate and selectivity. While many reactions proceed at room temperature, cooling or heating might be necessary for specific substrates.[5][6]

    • Solvent: Dichloromethane (DCM) is a common solvent, but others can be employed.[4] Ensure the solvent is dry and appropriate for your reaction. Protic solvents like ethanol (B145695) have been shown to have a positive effect in some cases.[6]

Issue 2: Low Enantioselectivity (ee)

Q: My reaction is producing the epoxide, but the enantiomeric excess (ee) is low. How can I improve it?

A: Low enantioselectivity is a common issue and can often be addressed by examining the following factors:

  • Substrate Structure: As mentioned, the geometry of the alkene is crucial. Trans-olefins and terminal alkenes are known to give lower enantioselectivity (50-75% ee) compared to cis-olefins (>95% ee).[3]

  • Catalyst Purity: The enantiomeric purity of your chiral diamine precursor directly impacts the catalyst's effectiveness. Ensure the resolution of the diamine was successful.

  • Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may slow down the reaction rate.

  • Presence of Additives: The addition of axial donor ligands, such as pyridine (B92270) N-oxide derivatives, can significantly improve enantioselectivity, reaction rate, and product yield.[7] These additives can stabilize the catalyst and accelerate the catalytic cycle.[8]

Issue 3: Formation of Side Products and Over-oxidation

Q: I am observing significant byproducts in my reaction mixture. What are they and how can I minimize their formation?

A: The formation of byproducts can be due to side reactions or over-oxidation.

  • Over-oxidation: The epoxide product can sometimes undergo further oxidation, especially with prolonged reaction times or excess oxidant. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Radical Intermediates: The mechanism of the Jacobsen-Katsuki epoxidation can involve radical intermediates, which can lead to the formation of mixed epoxides, especially when using conjugated dienes as substrates.[5]

  • Epoxide Ring-Opening: If your reaction mixture contains nucleophiles (e.g., water), the epoxide product can undergo ring-opening to form diols. Ensure anhydrous conditions and appropriate work-up procedures.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing the Jacobsen-Katsuki epoxidation.

Table 1: General Reaction Parameters

ParameterTypical Range/ValueNotes
Catalyst Loading1 - 5 mol%Can be increased for less reactive substrates.
OxidantNaOCl, mCPBA, NMONaOCl is the most common and cost-effective.
Temperature0 °C to Room TemperatureLower temperatures can improve enantioselectivity.
SolventDichloromethane (DCM)Other solvents like acetonitrile (B52724) or toluene (B28343) can be used.

Table 2: Substrate Scope and Expected Enantioselectivity

Substrate TypeExpected Enantioselectivity (ee)Reaction Rate
cis-Disubstituted Alkenes> 90%Fast
Trisubstituted Alkenes> 90%Fast
Trans-Disubstituted Alkenes50 - 75%Slow
Terminal Alkenes50 - 75%Slow

Experimental Protocols

Protocol 1: Preparation of Jacobsen's Catalyst

This protocol describes the synthesis of the (R,R)-enantiomer of the Jacobsen's catalyst.

  • Resolution of 1,2-Diaminocyclohexane: A mixture of 1,2-diaminocyclohexane isomers is resolved using L-(+)-tartaric acid to crystallize the desired trans-1,2-diaminocyclohexane-L-tartrate salt.[9]

  • Formation of the Salen Ligand: The resolved trans-(1R,2R)-diaminocyclohexane is reacted with 2 equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) in ethanol to form the Schiff base (salen) ligand, which precipitates as a yellow solid.[2][9]

  • Complexation with Manganese(II): The salen ligand is dissolved in ethanol at reflux, and manganese(II) acetate (B1210297) tetrahydrate is added. The mixture is refluxed to form the Mn(II)-salen complex.[9]

  • Oxidation to Manganese(III): Air is bubbled through the refluxing solution to oxidize the Mn(II) complex to the active Mn(III) species.[9]

  • Isolation: After oxidation, lithium chloride is added, and the mixture is cooled. The Jacobsen's catalyst precipitates as a dark brown solid, which is then collected by filtration and dried.

Protocol 2: General Procedure for Jacobsen-Katsuki Epoxidation

  • Reaction Setup: To a solution of the alkene in a suitable solvent (e.g., dichloromethane) is added the Jacobsen's catalyst (1-5 mol%). If an additive is used (e.g., 4-phenylpyridine (B135609) N-oxide), it is added at this stage.

  • Addition of Oxidant: The terminal oxidant (e.g., aqueous NaOCl) is added to the stirred solution. The addition may be done in one portion or slowly over a period of time, depending on the reactivity of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC, or NMR).

  • Work-up: Once the reaction is complete, the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[10]

  • Purification: The crude epoxide is purified by flash column chromatography on silica (B1680970) gel.[9][10]

Visual Troubleshooting and Workflow Diagrams

Diagram 1: Troubleshooting Low Epoxide Yield

Low_Yield_Troubleshooting start Low or No Epoxide Yield catalyst Check Catalyst start->catalyst oxidant Check Oxidant start->oxidant substrate Check Substrate start->substrate conditions Check Conditions start->conditions catalyst_prep Purity & Activity (Freshly prepared/stored properly?) catalyst->catalyst_prep catalyst_loading Loading (1-5 mol%?) catalyst->catalyst_loading oxidant_fresh Freshness (Degraded?) oxidant->oxidant_fresh oxidant_amount Stoichiometry (Sufficient amount?) oxidant->oxidant_amount substrate_type Suitability (cis-disubstituted or trisubstituted?) substrate->substrate_type temp Temperature (Optimal?) conditions->temp solvent Solvent (Dry & appropriate?) conditions->solvent solution Optimize or Replace catalyst_prep->solution catalyst_loading->solution oxidant_fresh->solution oxidant_amount->solution substrate_type->solution Consider alternative method if substrate is unsuitable temp->solution solvent->solution Catalytic_Cycle Mn_III Mn(III)-salen Complex (Pre-catalyst) Mn_V Mn(V)=O Complex (Active Oxidant) Mn_III->Mn_V Oxidation Oxidant Terminal Oxidant (e.g., NaOCl) Oxidant->Mn_V Mn_V->Mn_III Oxygen Transfer (Regenerates Catalyst) Epoxide Epoxide Mn_V->Epoxide Alkene Alkene Alkene->Mn_V

References

Technical Support Center: Ring Contraction of 1,2-Epoxy-1-methylcyclohexane with Lewis Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the Lewis acid-catalyzed ring contraction of 1,2-epoxy-1-methylcyclohexane to form 2-methylcyclopentanone (B130040) and related derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield of the desired 2-methylcyclopentanone. What are the potential causes and solutions?

A1: Low yields in this reaction are a common issue and can stem from several factors:

  • Lewis Acid Activity: The activity of your Lewis acid is crucial. Older or improperly stored Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can lose activity due to moisture.

    • Solution: Use a freshly opened bottle of the Lewis acid or distill it prior to use. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The temperature can significantly influence the reaction outcome. Some rearrangements require specific temperature control to proceed efficiently.

    • Solution: Experiment with a range of temperatures. Start at a low temperature (e.g., 0 °C) and gradually warm the reaction mixture to room temperature. In some cases, gentle heating may be required, but this can also promote side reactions.

  • Substrate Quality: Impurities in the starting this compound can interfere with the catalyst.

    • Solution: Purify the starting epoxide by distillation or chromatography before use.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, a small additional portion of the Lewis acid might be necessary.

Q2: I am seeing multiple spots on my TLC plate, indicating the formation of side products. What are these and how can I minimize them?

A2: The formation of side products is a known challenge in Lewis acid-catalyzed epoxide rearrangements. Common side products include:

  • Fluorohydrins: When using fluorine-containing Lewis acids like BF₃·OEt₂, the fluoride (B91410) ion can act as a nucleophile, leading to the formation of fluorohydrin byproducts.

    • Solution: Consider using a non-fluorinated Lewis acid, such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄). Alternatively, carefully controlling the reaction time and temperature can minimize this side reaction.

  • Diols: Trace amounts of water in the reaction mixture can lead to the formation of 1,2-diols.

    • Solution: Ensure all solvents and reagents are anhydrous. Using molecular sieves can help to remove residual moisture.

  • Polymerization: Strong Lewis acids can sometimes induce polymerization of the epoxide.

    • Solution: Use a less reactive Lewis acid or perform the reaction at a lower temperature. Adding the Lewis acid slowly to the epoxide solution can also help to control the reaction rate and reduce polymerization.

  • Over-rearrangement Products: The desired ketone product can sometimes undergo further reactions in the presence of a strong Lewis acid.

    • Solution: Quench the reaction as soon as the starting material is consumed (as determined by TLC or GC) to prevent subsequent reactions of the product.

Q3: How do I choose the right Lewis acid for my reaction?

A3: The choice of Lewis acid can have a significant impact on the outcome of the reaction.[1] Here are some general considerations:

  • Reactivity: Lewis acids vary in their strength. BF₃·OEt₂ is a commonly used and moderately strong Lewis acid.[2] Stronger Lewis acids like SnCl₄ might be more effective but can also lead to more side products. Weaker Lewis acids like ZnCl₂ may require higher temperatures or longer reaction times but can offer higher selectivity.

  • Cost and Availability: Consider the cost and availability of the Lewis acid, especially for larger-scale reactions.

  • Compatibility: Ensure the Lewis acid is compatible with the functional groups in your substrate.

A screening of different Lewis acids is often recommended to find the optimal catalyst for a specific transformation.

Data Presentation: Comparison of Lewis Acids

Lewis AcidTypical Catalyst Loading (mol%)SolventTemperature (°C)Typical Yield Range (%)Notes
BF₃·OEt₂5 - 20Dichloromethane (B109758), Benzene0 to RT40 - 80Most commonly used. Can lead to fluorohydrin side products.
SnCl₄5 - 15Dichloromethane-20 to RT50 - 85A strong Lewis acid, may cause more side reactions.
ZnCl₂10 - 30Diethyl ether, TolueneRT to 5030 - 70A milder Lewis acid, may require heating.
MgBr₂·OEt₂10 - 25Diethyl ether0 to RT45 - 75A moderately reactive Lewis acid.
LiClO₄10 - 20Diethyl ether, AcetonitrileRT to Reflux30 - 60Can be effective, but sometimes requires higher temperatures.

Experimental Protocols

General Protocol for the Ring Contraction of this compound with Boron Trifluoride Etherate

Materials:

  • This compound

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Lewis Acid: Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.1 - 0.2 eq) to the stirred solution via syringe over a period of 5-10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-methylcyclopentanone.

Mandatory Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Side Products Observed CheckCatalyst Check Lewis Acid Quality and Handling Start->CheckCatalyst CheckPurity Verify Starting Material Purity Start->CheckPurity CheckConditions Optimize Reaction Conditions Start->CheckConditions InertAtmosphere Ensure Anhydrous and Inert Conditions CheckCatalyst->InertAtmosphere PurifyEpoxide Purify Epoxide (Distillation/Chromatography) CheckPurity->PurifyEpoxide TempScreen Screen Different Temperatures (e.g., 0°C to RT) CheckConditions->TempScreen SolventScreen Test Different Anhydrous Solvents CheckConditions->SolventScreen CatalystScreen Screen Alternative Lewis Acids (e.g., SnCl4, ZnCl2) CheckConditions->CatalystScreen FreshCatalyst Use Fresh or Distilled Lewis Acid InertAtmosphere->FreshCatalyst MonitorReaction Monitor Reaction by TLC/GC FreshCatalyst->MonitorReaction PurifyEpoxide->MonitorReaction TempScreen->MonitorReaction SolventScreen->MonitorReaction CatalystScreen->MonitorReaction QuenchPromptly Quench Reaction Promptly Upon Completion MonitorReaction->QuenchPromptly Result Improved Yield and Purity QuenchPromptly->Result

Caption: Troubleshooting flowchart for the ring contraction of this compound.

Reaction Mechanism

Caption: Proposed mechanism for the Lewis acid-catalyzed ring contraction.

References

Prevention of over-oxidation in 1-methylcyclohexene epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Methylcyclohexene Epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the selective synthesis of 1-methylcyclohexene oxide while minimizing over-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-oxidation during the epoxidation of 1-methylcyclohexene?

A1: The primary cause of over-oxidation is the acid-catalyzed ring-opening of the desired product, 1-methylcyclohexene oxide. This reaction typically results in the formation of a diol, specifically trans-1,2-dihydroxy-1-methylcyclohexane, which is a common byproduct that can significantly lower the yield of the epoxide.[1][2]

Q2: How can I minimize the acid-catalyzed ring-opening of the epoxide?

A2: To minimize the acid-catalyzed ring-opening, it is crucial to maintain neutral or slightly basic reaction conditions. This can be achieved by:

  • Adding a buffer, such as powdered potassium bicarbonate or sodium bicarbonate, to the reaction mixture to neutralize any acidic byproducts.[3]

  • Performing a slow, dropwise addition of the epoxidizing agent (e.g., m-CPBA) to prevent the accumulation of acidic species.[3]

  • Utilizing mild work-up conditions and avoiding strong acids. A wash with a weak base like sodium bicarbonate solution is recommended to remove acidic residues.[1]

Q3: Which epoxidizing agents are commonly used for 1-methylcyclohexene, and how do they compare?

A3: Common epoxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid. Both are effective for producing a racemic mixture of the syn-epoxide. For enantioselective epoxidation, a Jacobsen-Katsuki catalyst system is the preferred method, capable of achieving high enantiomeric excess.[3]

Q4: What analytical techniques are recommended for monitoring the progress of the reaction and detecting over-oxidation products?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. The diol byproduct is significantly more polar than the epoxide and the starting alkene, allowing for easy visualization of its formation.[1] Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for quantitative analysis of the product mixture, providing precise information on the yield of the epoxide and the presence of any byproducts.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural characterization of the products.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 1-methylcyclohexene oxide 1. Incomplete reaction.[6]2. Over-oxidation to the diol.[2]3. Decomposition of the epoxidizing agent.[6]1. Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or gently warming the reaction, but be cautious of increased side reactions.[6]2. Add a buffer (e.g., potassium bicarbonate) and ensure slow addition of the oxidant. Use mild work-up conditions.[1][3]3. Use fresh or properly stored epoxidizing agent (e.g., m-CPBA).
Significant amount of diol byproduct observed by TLC or GC 1. Presence of acidic impurities in the starting materials or glassware.2. Accumulation of acidic byproduct during the reaction.[3]3. Harsh work-up conditions.[1]1. Ensure all glassware is thoroughly cleaned and dried. Use pure starting materials.2. Add a solid buffer to the reaction mixture. Perform a slow, controlled addition of the epoxidizing agent.[3]3. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize acids. Avoid prolonged contact with acidic solutions.[7]
Reaction is slow or does not go to completion 1. Low reaction temperature.2. Impure or decomposed epoxidizing agent.[6]3. Inappropriate solvent.1. Allow the reaction to proceed at room temperature. Gentle warming can be applied, but monitor for byproduct formation.[6]2. Use a fresh batch of the epoxidizing agent.3. Chlorinated solvents like dichloromethane (B109758) are generally effective for m-CPBA epoxidations.[6]
Unexpected byproducts other than the diol are formed 1. Radical side reactions.2. High reaction temperature leading to decomposition.1. Ensure the reaction is performed in the dark or under an inert atmosphere if using sensitive reagents.2. Maintain the recommended reaction temperature. For exothermic reactions, consider using an ice bath for cooling.[8]

Data Presentation

Table 1: Effect of Temperature on Cyclohexene Epoxidation with m-CPBA

Temperature (°C)Reaction Time (minutes)Epoxide Yield (%)Notes
55-10~90Faster reaction time compared to room temperature.[8]
Room Temperature30~96High yield with controlled reaction.[8]
4030-600No epoxide formed; over-oxidation to an alcohol product was observed.[8]

Note: Data is for cyclohexene, but similar trends are expected for 1-methylcyclohexene.

Table 2: Comparison of Catalytic Systems for Epoxidation of Cyclic Alkenes

Catalyst / OxidantSubstrateConversion (%)Selectivity to Epoxide (%)
Mesoporous NiO / m-CPBACyclohexene9153
Ni-TUD-1 / m-CPBACyclohexene100>90
MIL-47(V) / H₂O₂ (liquid phase)Cyclohexene--
MTO-3-methylpyrazole / H₂O₂Cyclic AlkenesQuantitativeHigh

Note: This table provides a qualitative comparison of different catalytic systems. Specific yields for 1-methylcyclohexene may vary.

Experimental Protocols

Protocol 1: Selective Epoxidation of 1-Methylcyclohexene using m-CPBA

This protocol is designed to maximize the yield of 1-methylcyclohexene oxide while minimizing the formation of the diol byproduct.

Materials:

  • 1-Methylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Potassium bicarbonate (K₂CO₃), finely powdered and dry

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1-methylcyclohexene (1.0 eq) in dichloromethane.

  • Add finely powdered, dry potassium bicarbonate (2.0 eq) to the solution.

  • Cool the flask in an ice bath with vigorous stirring.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.

  • Transfer the m-CPBA solution to an addition funnel and add it dropwise to the stirred 1-methylcyclohexene solution over a period of approximately 2.5 hours. The slow addition is crucial to prevent the accumulation of m-chlorobenzoic acid, which can catalyze the ring-opening of the epoxide.[3]

  • Monitor the progress of the reaction by TLC.

  • Upon completion (disappearance of the starting alkene), quench the reaction by adding a saturated sodium sulfite solution to destroy any excess peroxide.[3]

  • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure to obtain the crude 1-methylcyclohexene oxide.

Mandatory Visualizations

Logical Workflow for Troubleshooting Over-oxidation

G Troubleshooting Over-oxidation in Epoxidation start Problem: Significant Diol Formation check_conditions Review Reaction Conditions start->check_conditions check_workup Review Work-up Procedure start->check_workup acid_source Identify Source of Acid start->acid_source solution1 Add Buffer (e.g., K2CO3) Slow Oxidant Addition check_conditions->solution1 solution2 Use Mild Base Wash (e.g., NaHCO3) Avoid Strong Acids check_workup->solution2 solution3 Use Fresh Reagents Ensure Dry Glassware acid_source->solution3 re_run Re-run Experiment with Optimized Protocol solution1->re_run solution2->re_run solution3->re_run

Caption: Troubleshooting workflow for addressing diol formation.

Reaction Pathway: Epoxidation and Over-oxidation

G Reaction Pathways in 1-Methylcyclohexene Epoxidation cluster_main Desired Reaction cluster_side Over-oxidation (Side Reaction) A 1-Methylcyclohexene B 1-Methylcyclohexene Oxide A->B m-CPBA C 1-Methylcyclohexene Oxide D trans-1,2-dihydroxy-1-methylcyclohexane (Diol) C->D H+ (acid catalyst) H2O

Caption: Desired epoxidation and undesired over-oxidation pathways.

References

Optimizing reaction conditions for nucleophilic attack on 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the nucleophilic ring-opening of 1,2-Epoxy-1-methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity of the nucleophilic attack on this compound?

A1: The primary factor is the reaction condition: acidic or basic/neutral.

  • Under basic or neutral conditions (strong nucleophiles): The reaction follows an S_N_2-like mechanism. The nucleophile will attack the less sterically hindered carbon atom. For this compound, this is the secondary carbon (C2).[1][2][3]

  • Under acidic conditions (weak nucleophiles): The reaction has significant S_N_1 character. The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom (the tertiary carbon, C1), which can better stabilize the partial positive charge that develops in the transition state.[4][5][6][7]

Q2: What is the expected stereochemical outcome of the ring-opening reaction?

A2: The ring-opening of epoxides is a stereospecific reaction. The nucleophile attacks the electrophilic carbon from the side opposite to the C-O bond (backside attack).[4][6] This results in an inversion of configuration at the center of attack and the formation of a trans or anti-diol (or corresponding ether/amino alcohol).[3][4] For cyclohexane (B81311) systems, this typically leads to products with a trans-diaxial arrangement of the nucleophile and the hydroxyl group, as predicted by the Fürst-Plattner rule.[8]

Q3: Why is my reaction yield consistently low?

A3: Low yields can stem from several sources:

  • Incomplete Reaction: Reaction times may be too short, or the temperature may be too low, especially with less reactive nucleophiles.[9]

  • Side Reactions: Strong acids can sometimes lead to polymerization of the starting material or product.[9]

  • Product Volatility: The resulting substituted cyclohexanol (B46403) product might be volatile, leading to loss during solvent removal or purification steps like distillation.[9]

  • Improper Workup: The intermediate alkoxide formed under basic conditions must be protonated in a separate workup step (e.g., with a mild acid like NH₄Cl or dilute aqueous acid) to yield the final alcohol product.[1][2]

Q4: Can I use a weak nucleophile without an acid catalyst?

A4: It is generally not effective. Weak, neutral nucleophiles like water or alcohols are not potent enough to open the strained epoxide ring on their own.[1] An acid catalyst is required to protonate the epoxide oxygen, making it a much better leaving group and activating the electrophilic carbons for attack.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incorrect Regioisomer Obtained Incorrect reaction conditions (acidic vs. basic).Verify the pH of your reaction mixture. For attack at the less substituted carbon (C2), ensure basic or neutral conditions with a strong nucleophile. For attack at the more substituted carbon (C1), an acid catalyst is necessary.[3][4]
Mixture of Regioisomers Reaction conditions are not sufficiently controlled (e.g., borderline pH).Use a non-protic solvent for reactions with strong, basic nucleophiles to avoid protonation of the epoxide. For acid-catalyzed reactions, use a catalytic amount of a strong acid.
No Reaction or Very Slow Reaction The nucleophile is too weak for the chosen conditions.If using a weak nucleophile (e.g., H₂O, ROH), add an acid catalyst. If using a strong nucleophile, ensure it hasn't been quenched by an acidic medium.[1] Increasing the temperature may also be necessary, especially for base-catalyzed openings.[7]
Formation of Byproducts Polymerization or rearrangement.For acid-catalyzed reactions, use only a catalytic amount of acid and keep temperatures moderate. Ensure the product is isolated from the acidic mixture once the reaction is complete.[9]
Diastereomers Observed Incomplete stereocontrol.The reaction should inherently produce the trans product. If diastereomers are observed, it could indicate an alternative, non-S_N_2 mechanism or subsequent isomerization. Confirm the stereochemistry via NMR analysis (coupling constants).

Data Presentation

Table 1: Regioselectivity of Nucleophilic Attack on this compound

Reaction Condition Nucleophile Type Mechanism Site of Attack Major Product
Basic / Neutral Strong (e.g., RO⁻, RMgX, LiAlH₄, R₂NH)S_N_2-likeLess substituted carbon (C2)trans-2-Nu-1-methylcyclohexan-1-ol
Acidic Weak (e.g., H₂O, ROH, RNH₂)S_N_1-likeMore substituted carbon (C1)trans-1-Nu-2-methylcyclohexan-2-ol

Experimental Protocols

Protocol 1: Base-Catalyzed Ring Opening with Sodium Methoxide (B1231860) (S_N_2-like)
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous methanol (B129727) (MeOH).

  • Reagent Addition: Add sodium methoxide (CH₃ONa, 1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and protonate the resulting alkoxide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield trans-2-methoxy-1-methylcyclohexan-1-ol.[2]

Protocol 2: Acid-Catalyzed Ring Opening with Methanol (S_N_1-like)
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (MeOH).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small amount of p-toluenesulfonic acid).

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Monitor the reaction progress by TLC or GC.[5]

  • Workup: Upon completion, neutralize the acid by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield trans-1-methoxy-1-methylcyclohexan-2-ol.[6]

Mandatory Visualizations

G Workflow for Troubleshooting Low Reaction Yield start Low Yield Observed check_sm Check for Unreacted Starting Material (TLC/GC) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes no_sm No Starting Material check_sm->no_sm No increase_time Increase Reaction Time or Temperature sm_present->increase_time check_nucleophile Verify Nucleophile Potency (e.g., titration of Grignard) sm_present->check_nucleophile check_workup Review Workup & Purification Steps no_sm->check_workup end_sm Re-run with optimized conditions increase_time->end_sm check_nucleophile->end_sm volatile_loss Potential loss of volatile product during solvent removal? check_workup->volatile_loss polymer_check Check for high molecular weight residue (polymer) check_workup->polymer_check use_cold_trap Use cold trap and avoid high vacuum volatile_loss->use_cold_trap Yes optimize_purification Optimize purification (e.g., lower temp chromatography) volatile_loss->optimize_purification Yes reduce_catalyst Reduce acid catalyst concentration or reaction temperature polymer_check->reduce_catalyst Yes end_workup Modify workup protocol use_cold_trap->end_workup optimize_purification->end_workup reduce_catalyst->end_workup

Caption: Troubleshooting workflow for low yield in epoxide ring-opening reactions.

G cluster_basic Basic/Neutral Conditions (Strong Nucleophile) cluster_acidic Acidic Conditions (Weak Nucleophile) start_basic This compound + Strong Nucleophile (Nu⁻) ts_basic S_N_2-like Transition State (Attack at less hindered C2) start_basic->ts_basic Regioselective Attack intermediate_basic Alkoxide Intermediate ts_basic->intermediate_basic workup_basic Protonation (Workup Step) intermediate_basic->workup_basic product_basic trans-2-Nu-1-methylcyclohexan-1-ol workup_basic->product_basic start_acidic This compound + Weak Nucleophile (NuH) + H⁺ protonation Protonated Epoxide (Activated) start_acidic->protonation ts_acidic S_N_1-like Transition State (Attack at more substituted C1) protonation->ts_acidic Regioselective Attack intermediate_acidic Oxonium Ion Intermediate ts_acidic->intermediate_acidic deprotonation Deprotonation intermediate_acidic->deprotonation product_acidic trans-1-Nu-1-methylcyclohexan-2-ol deprotonation->product_acidic

Caption: Reaction pathways for nucleophilic attack under basic vs. acidic conditions.

References

Technical Support Center: Purification of 1,2-Epoxy-1-methylcyclohexane and its Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Epoxy-1-methylcyclohexane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities in crude this compound typically include unreacted starting material (1-methylcyclohexene), residual epoxidizing agent (like m-chloroperoxybenzoic acid, m-CPBA), the corresponding carboxylic acid byproduct (m-chlorobenzoic acid), and potential side products from over-oxidation or rearrangement. Ring-opened products, such as 1-methyl-1,2-cyclohexanediol, may also be present if the reaction mixture is exposed to acidic conditions or water.

Q2: What are the primary methods for purifying this compound?

A2: The two primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q3: How can I remove the acidic byproduct from the epoxidation reaction with m-CPBA?

A3: The acidic byproduct, m-chlorobenzoic acid, can be effectively removed during the work-up by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution.[1] This converts the carboxylic acid into its water-soluble salt, which is then extracted into the aqueous phase.

Q4: My epoxide seems to be decomposing during purification. What could be the cause?

A4: Epoxides are sensitive to acidic conditions, which can catalyze ring-opening.[2][3] If you are using silica (B1680970) gel for chromatography, its acidic nature can lead to decomposition. To mitigate this, you can use deactivated (neutral) silica gel or an alternative stationary phase like alumina (B75360). Additionally, overheating during distillation can cause degradation, so it is advisable to use vacuum distillation to lower the boiling point.

Q5: What are the expected products from the acid-catalyzed ring-opening of this compound?

A5: Under acidic conditions, the nucleophile will preferentially attack the more substituted carbon of the epoxide.[2][3] For example, reaction with aqueous acid will yield trans-1-methyl-1,2-cyclohexanediol (B13826428). If an alcohol is used as the solvent and nucleophile, the product will be a trans-2-alkoxy-1-methylcyclohexanol.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Purification
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress by TLC or GC to ensure the starting material is fully consumed before work-up.
Product Loss During Work-up This compound is volatile. Ensure all extractions are performed with cold solutions and minimize solvent removal time on the rotary evaporator.
Decomposition on Silica Gel Use neutral silica gel or alumina for flash chromatography. Alternatively, consider distillation as the primary purification method.
Formation of Emulsion During Extraction Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.[4]
Issue 2: Impure Product Fractions After Flash Column Chromatography
Possible Cause Suggested Solution
Inappropriate Solvent System Optimize the eluent system using TLC. A good starting point for non-polar compounds like epoxides is a mixture of hexanes and ethyl acetate (B1210297). A gradient elution may be necessary.[5]
Co-elution of Impurities If impurities have similar polarity, consider using a longer column, a finer mesh silica gel, or a different solvent system to improve separation.
Column Overloading Do not exceed the recommended sample-to-silica gel ratio (typically 1:20 to 1:100 by weight).
Issue 3: Difficulty in Purifying Ring-Opened Products (e.g., Diols)
Possible Cause Suggested Solution
High Polarity of the Product Diols are significantly more polar than the starting epoxide. A more polar eluent system, such as a higher percentage of ethyl acetate or even methanol (B129727) in dichloromethane, will be required for flash chromatography.[5]
Product is Water-Soluble If the product is a low molecular weight diol, it may have some water solubility, leading to loss during aqueous work-up. Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase.
Formation of a Mixture of Isomers Depending on the reaction conditions, a mixture of regioisomers or stereoisomers may be formed. Careful optimization of the chromatography conditions or crystallization may be necessary for separation.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

Objective: To separate this compound from non-polar impurities and residual starting materials.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude epoxide in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate). The polarity can be gradually increased by increasing the proportion of ethyl acetate if necessary.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification of trans-1-methyl-1,2-cyclohexanediol by Flash Column Chromatography

Objective: To purify the diol product from the acid-catalyzed hydrolysis of this compound.

Materials:

  • Crude trans-1-methyl-1,2-cyclohexanediol

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard laboratory glassware

Procedure:

  • Column Preparation: Pack a column with silica gel as described in Protocol 1, using a suitable solvent like DCM.

  • Sample Preparation: Dissolve the crude diol in a small amount of the eluent.

  • Elution: Start with a moderately polar eluent (e.g., 98:2 DCM:MeOH) and gradually increase the polarity to elute the more polar diol.

  • Analysis: Monitor the collected fractions by TLC, staining with a suitable agent like potassium permanganate (B83412) to visualize the diol.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent via rotary evaporation.

Data Presentation

Compound Purification Method Typical Purity Typical Yield Key Parameters
This compound Fractional Distillation>98%60-80%Vacuum: ~20 mmHg, Boiling Point: ~60-65 °C
This compound Flash Chromatography>99%70-90%Eluent: Hexanes/Ethyl Acetate gradient
trans-1-methyl-1,2-cyclohexanediol Flash Chromatography>98%80-95%Eluent: DCM/Methanol gradient
trans-2-alkoxy-1-methylcyclohexanol Flash Chromatography>97%75-90%Eluent: Hexanes/Ethyl Acetate gradient

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_reaction Ring-Opening Reaction cluster_product_purification Product Purification 1-methylcyclohexene 1-methylcyclohexene Epoxidation (m-CPBA) Epoxidation (m-CPBA) 1-methylcyclohexene->Epoxidation (m-CPBA) Crude Epoxide Crude Epoxide Epoxidation (m-CPBA)->Crude Epoxide Work-up (NaHCO3 wash) Work-up (NaHCO3 wash) Crude Epoxide->Work-up (NaHCO3 wash) Purification Method Purification Method Work-up (NaHCO3 wash)->Purification Method Flash Chromatography Flash Chromatography Purification Method->Flash Chromatography High Purity Small Scale Fractional Distillation Fractional Distillation Purification Method->Fractional Distillation Large Scale Volatile Impurities Pure Epoxide Pure Epoxide Flash Chromatography->Pure Epoxide Fractional Distillation->Pure Epoxide Acid-catalyzed\nRing Opening Acid-catalyzed Ring Opening Pure Epoxide->Acid-catalyzed\nRing Opening Crude Product (e.g., Diol) Crude Product (e.g., Diol) Acid-catalyzed\nRing Opening->Crude Product (e.g., Diol) Product Work-up Product Work-up Crude Product (e.g., Diol)->Product Work-up Product Chromatography Product Chromatography Product Work-up->Product Chromatography Pure Product Pure Product Product Chromatography->Pure Product

Caption: Experimental workflow from synthesis to purification.

troubleshooting_logic Start Start Low Yield? Low Yield? Start->Low Yield? Impure Product? Impure Product? Low Yield?->Impure Product? No Check Reaction Completion Check Reaction Completion Low Yield?->Check Reaction Completion Yes Optimize Chromatography Optimize Chromatography Impure Product?->Optimize Chromatography Yes Successful Purification Successful Purification Impure Product?->Successful Purification No Review Work-up Procedure Review Work-up Procedure Check Reaction Completion->Review Work-up Procedure Review Work-up Procedure->Low Yield? Consider Distillation Consider Distillation Optimize Chromatography->Consider Distillation Consider Distillation->Impure Product?

Caption: Troubleshooting logical relationships.

References

Technical Support Center: Regioselectivity in Epoxide Opening

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the effect of solvents on the regioselectivity of epoxide opening reactions.

Frequently Asked Questions (FAQs)

Q1: What determines the regioselectivity of epoxide opening?

The regioselectivity of epoxide opening depends primarily on the reaction conditions, specifically whether the reaction is catalyzed by acid or base.

  • Acid-Catalyzed Conditions: Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide. The reaction proceeds through a transition state with significant carbocationic character. The positive charge is better stabilized on the more substituted carbon.

  • Base-Catalyzed (or Neutral) Conditions: Under basic or neutral conditions, the reaction follows an SN2-type mechanism. The nucleophile, which is typically a strong one, attacks the less sterically hindered carbon atom.

Q2: How does the solvent choice affect acid-catalyzed epoxide opening?

In acid-catalyzed epoxide opening, the solvent plays a crucial role in stabilizing the charged intermediates and transition states.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can protonate the epoxide oxygen, making it a better leaving group. More importantly, they are highly polar and can effectively solvate the developing positive charge in the carbocation-like transition state, thus facilitating the reaction. The solvent itself can also act as the nucleophile.

  • Aprotic Solvents (e.g., THF, diethyl ether): While the reaction can proceed in aprotic solvents, the stabilization of the transition state is less effective compared to protic solvents. The choice of an aprotic solvent is often made when the nucleophile is not the solvent itself.

The general mechanism for acid-catalyzed epoxide opening is illustrated below.

AcidCatalyzed cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Epoxide Unsymmetrical Epoxide ProtonatedEpoxide Protonated Epoxide Epoxide->ProtonatedEpoxide Fast H_plus H+ TransitionState Carbocation-like Transition State ProtonatedEpoxide->TransitionState Slow (RDS) Nucleophile Nucleophile (e.g., Solvent) Product Product (Attack at more substituted carbon) TransitionState->Product BaseCatalyzed cluster_reaction Sₙ2 Attack Epoxide Unsymmetrical Epoxide TransitionState Sₙ2 Transition State Epoxide->TransitionState Attack at less hindered carbon Nucleophile Strong Nucleophile Nucleophile->TransitionState Alkoxide Alkoxide Intermediate TransitionState->Alkoxide Product Final Product Alkoxide->Product Protonation (Workup) Troubleshooting cluster_acid Acid-Catalyzed Issues cluster_base Base-Catalyzed Issues Start Poor Regioselectivity Observed CheckConditions Acid or Base Catalyzed? Start->CheckConditions AcidStrength Is acid strong enough? CheckConditions->AcidStrength Acid NucStrength Is nucleophile strong enough? CheckConditions->NucStrength Base CheckNucleophile_A Is nucleophile too bulky? AcidStrength->CheckNucleophile_A Yes Sol_Acid Increase acid strength or switch to polar protic solvent. AcidStrength->Sol_Acid No CheckSolvent_A Is solvent polar protic? CheckNucleophile_A->CheckSolvent_A CheckSolvent_A->Sol_Acid CheckSolvent_B Solvent Choice: Protic or Aprotic? NucStrength->CheckSolvent_B Yes Sol_Base Use stronger nucleophile, switch to polar aprotic solvent, or purify epoxide. NucStrength->Sol_Base No CheckPurity Is starting material pure? CheckSolvent_B->CheckPurity CheckPurity->Sol_Base

Managing exothermic reactions during the synthesis of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the exothermic nature of the synthesis of 1,2-Epoxy-1-methylcyclohexane. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during this potentially hazardous reaction.

Troubleshooting Exothermic Reactions

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

  • Question: My reaction temperature is rising much faster than anticipated, and the cooling system is struggling to keep up. What should I do?

  • Answer: A rapid and uncontrolled temperature increase indicates a potential thermal runaway, a dangerous situation that requires immediate and decisive action.

    Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the oxidizing agent (e.g., m-CPBA, peroxyacetic acid).[1]

    • Enhance Cooling: Maximize the cooling capacity of your apparatus. This can include increasing the flow rate of the coolant or switching to a colder cooling medium if available.[1]

    • Emergency Quenching: If the temperature continues to escalate despite maximum cooling, be prepared to execute an emergency quench. This typically involves the rapid addition of a cold, inert solvent to dilute the reaction mixture and absorb heat, thereby slowing the reaction rate.[1]

    • Alert Personnel and Evacuate: Inform all personnel in the immediate vicinity of the potential hazard. If the temperature cannot be brought under control, follow your institution's established emergency shutdown and evacuation procedures.[1]

    Post-Incident Analysis and Prevention:

    • Thoroughly review all reaction parameters, including reagent concentrations, addition rates, and initial temperatures.

    • Ensure the cooling system is adequate for the scale of the reaction.

    • Consider performing a reaction calorimetry analysis to better understand the heat flow of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a runaway exothermic reaction during the epoxidation of 1-methylcyclohexene?

A1: The primary causes include:

  • Too Rapid Addition of the Oxidizing Agent: Adding the peroxy acid too quickly does not allow sufficient time for the cooling system to dissipate the generated heat.

  • Inadequate Cooling: The cooling bath or condenser may not have the capacity to handle the heat generated at the desired reaction scale.

  • High Reactant Concentrations: More concentrated reactants will lead to a faster reaction rate and greater heat generation per unit of time.

  • Incorrect Reaction Temperature: Starting the reaction at a higher temperature can significantly increase the reaction rate and the risk of a runaway reaction.

Q2: How can I prevent a thermal runaway from occurring?

A2: Proactive measures are key to preventing thermal runaways:

  • Slow, Controlled Addition: Add the oxidizing agent dropwise or in small portions over an extended period.[2]

  • Efficient Cooling: Use a well-maintained cooling bath with a suitable coolant and ensure efficient heat transfer. For larger-scale reactions, a cryostat or a more robust cooling system may be necessary.

  • Dilution: Conducting the reaction in a larger volume of solvent can help to buffer temperature changes.

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.

  • Scale-Up Precautions: When scaling up a reaction, do so in small increments and re-evaluate the cooling requirements at each stage.

Q3: What are the signs of an impending thermal runaway?

A3: Be vigilant for the following signs:

  • A steady, unexpected increase in the internal reaction temperature, even with cooling applied.

  • An acceleration in the rate of temperature increase.

  • Bubbling or gas evolution from the reaction mixture that is more vigorous than expected.

  • A noticeable increase in the pressure within a closed system.

Q4: Are there alternatives to m-CPBA that are less prone to thermal runaway?

A4: While all epoxidation reactions with peroxy acids are exothermic, some reagents may offer better control. In situ generation of the oxidizing agent, for example, can sometimes provide a more controlled reaction profile. Additionally, catalyst systems can sometimes allow for milder reaction conditions. However, a thorough risk assessment should be performed for any new reagent or protocol.

Data Presentation

Thermochemical Data for 1-Methylcyclohexene

The following table summarizes key thermochemical data for the starting material, 1-methylcyclohexene. This data is crucial for understanding the energy landscape of the reaction.

PropertyPhaseValue (kJ/mol)MethodReference
Enthalpy of Formation (ΔfH°) Gas-81.25 ± 0.79Combustion CalorimetryLabbauf and Rossini, 1961[3]
Liquid-116.3 ± 0.8Combustion CalorimetryLabbauf and Rossini, 1961[3]
Enthalpy of Combustion (ΔcH°) Liquid-4388.39 ± 0.67Bomb CalorimetryLabbauf and Rossini, 1961[3]
Enthalpy of Hydrogenation (ΔhydH°) Liquid-112.1 ± 0.4Reaction CalorimetryTurner and Garner, 1958[3]

Experimental Protocols

Detailed Methodology for Controlled Epoxidation of 1-Methylcyclohexene with m-CPBA

This protocol is designed to minimize the risk of a thermal runaway reaction.

Materials:

  • 1-methylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, purified)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel

  • Low-temperature thermometer

  • Efficient cooling bath (e.g., ice-salt bath or cryostat)

Procedure:

  • Preparation: In a fume hood, dissolve 1-methylcyclohexene (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer.

  • Cooling: Cool the solution to 0 °C using an efficient cooling bath.

  • m-CPBA Solution Preparation: In a separate flask, prepare a solution of m-CPBA (1.1 equivalents) in dichloromethane.

  • Slow Addition: Transfer the m-CPBA solution to an addition funnel. Add the m-CPBA solution dropwise to the stirred solution of 1-methylcyclohexene over a period of at least 1-2 hours. Crucially, monitor the internal reaction temperature throughout the addition and ensure it does not rise more than 2-3 °C above the initial temperature. If the temperature begins to rise, immediately stop the addition and allow the reaction to cool before resuming.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium sulfite to quench any unreacted m-CPBA.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid. Wash further with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Visualizations

Experimental_Workflow Experimental Workflow for Controlled Epoxidation A Dissolve 1-methylcyclohexene in CH2Cl2 B Cool to 0 C A->B D Slow, dropwise addition of m-CPBA solution B->D C Prepare m-CPBA solution in CH2Cl2 C->D E Monitor reaction temperature and progress (TLC) D->E F Quench with Na2SO3 solution E->F G Work-up (NaHCO3, Brine washes) F->G H Dry and concentrate G->H I Crude this compound H->I

Caption: Workflow for the controlled epoxidation of 1-methylcyclohexene.

Troubleshooting_Logic Troubleshooting Logic for Rapid Temperature Increase A Rapid Temperature Increase Detected B Stop Reagent Addition Immediately A->B C Maximize Cooling A->C D Temperature Stabilizes? B->D C->D E Continue Monitoring D->E Yes F Initiate Emergency Quench D->F No H Post-Incident Analysis E->H G Alert Personnel & Evacuate if Necessary F->G G->H

Caption: Decision-making workflow for a thermal runaway event.

References

Catalyst deactivation in the asymmetric epoxidation of 1-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the catalyst deactivation challenges encountered during the asymmetric epoxidation of 1-methylcyclohexene.

Troubleshooting Guide

Low yields and reduced enantioselectivity are common issues in the asymmetric epoxidation of 1-methylcyclohexene, often linked to catalyst deactivation. This guide provides a systematic approach to identifying and resolving these problems.

Symptom Potential Cause Recommended Action Expected Outcome
Low or No Conversion Catalyst Deactivation: Formation of inactive µ-oxo dimers or oxidative degradation of the salen ligand.1. Use an Axial Ligand: Add a co-catalyst such as 4-phenylpyridine (B135609) N-oxide (4-PPNO) to the reaction mixture. 2. Control Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C or below). 3. Immobilize Catalyst: Consider using a supported version of the Jacobsen's catalyst.Increased catalyst stability and lifetime, leading to higher conversion.
Inefficient Oxidant: pH of the bleach solution is not optimal.Adjust the pH of the sodium hypochlorite (B82951) (bleach) solution to approximately 11.3 using a buffer like Na₂HPO₄ and NaOH.Optimized formation of the active Mn(V)=O species, leading to a better reaction rate.
Low Enantioselectivity (% ee) Catalyst Degradation: The chiral environment of the catalyst is compromised.1. Fresh Catalyst: Use freshly prepared or properly stored Jacobsen's catalyst. 2. Axial Ligand: The addition of an axial ligand can help maintain the catalyst's structural integrity.Preservation of the catalyst's chiral structure, leading to improved enantioselectivity.
Suboptimal Temperature: Reaction temperature is too high.Perform the epoxidation at a lower temperature (e.g., -20 °C to 0 °C).Higher enantiomeric excess, as lower temperatures generally favor the desired stereochemical pathway.
Presence of Water: Moisture in the reaction can interfere with the catalyst.Ensure all glassware is thoroughly dried and use anhydrous solvents.Minimized side reactions and catalyst hydrolysis, leading to better enantioselectivity.[1]
Formation of Side Products Radical Reactions: Depending on the substrate and conditions, a radical mechanism can lead to side products.1. Use of Additives: An axial ligand can sometimes suppress radical pathways. 2. Substrate Purity: Ensure the 1-methylcyclohexene is free of impurities that could initiate side reactions.A cleaner reaction profile with a higher yield of the desired epoxide.
Epoxide Ring-Opening: The newly formed epoxide ring can be opened under acidic conditions.Ensure the reaction is performed under buffered, slightly basic conditions (pH ~11.3) to prevent acid-catalyzed ring opening.Preservation of the epoxide product, leading to a higher isolated yield.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of deactivation for Jacobsen's catalyst in this reaction?

A1: The primary deactivation pathways for Jacobsen's (a manganese-salen complex) catalyst involve the oxidation of the salen ligand and the formation of inactive µ-oxo-manganese(IV) dimeric species.[1] The latter is a bimolecular process that can be mitigated by immobilizing the catalyst to prevent interactions between catalyst molecules.[1]

Q2: How can I monitor the deactivation of my catalyst during the reaction?

A2: UV-Vis spectroscopy can be a useful tool to monitor the health of your catalyst. The active Mn(III)-salen complex has a characteristic absorption spectrum. Changes in this spectrum, such as the appearance of new bands or a decrease in the intensity of characteristic peaks, can indicate catalyst degradation or the formation of inactive species.

Q3: What is the role of an axial ligand, and which one should I use?

A3: An axial ligand, such as 4-phenylpyridine N-oxide (4-PPNO), can coordinate to the manganese center, which helps to prevent the formation of inactive dimers and can also increase the rate of the reaction.[3] The choice of axial ligand can influence both the reaction rate and enantioselectivity, so it may need to be optimized for your specific conditions.

Q4: My enantioselectivity is still low even after optimizing the reaction conditions. What else could be the problem?

A4: Besides catalyst deactivation, low enantioselectivity can also be due to the quality of the reagents. Ensure that the 1-methylcyclohexene is pure and that the oxidant (e.g., bleach) has not degraded. The chiral purity of the salen ligand used to synthesize the Jacobsen's catalyst is also critical.

Q5: Is it possible to regenerate a deactivated Jacobsen's catalyst?

A5: While preventing deactivation is more effective, some regeneration procedures have been explored. For some salen-type catalysts, a mild acid wash can help to break up inactive dimers and remove some inhibiting species.[4] However, a more robust method for manganese-salen catalysts can involve a multi-step process of washing and thermal treatment. A general approach for related catalysts involves:

  • Solvent Washing: To remove adsorbed organic impurities.

  • Mild Acid/Base Wash: To remove specific poisons.

  • Thermal Treatment (Calcination): To burn off coke and other strongly adsorbed species.

It is important to note that a universal, highly effective regeneration protocol for Jacobsen's catalyst is not well-established in the literature, and prevention of deactivation is the preferred strategy.

Experimental Protocols

Asymmetric Epoxidation of 1-Methylcyclohexene using Jacobsen's Catalyst

This protocol provides a general framework for the enantioselective epoxidation of 1-methylcyclohexene.[2]

Materials:

  • 1-Methylcyclohexene

  • (R,R)- or (S,S)-Jacobsen's catalyst (typically 1-8 mol %)

  • Commercial household bleach (sodium hypochlorite solution)

  • Disodium hydrogen phosphate (B84403) (Na₂HPO₄)

  • Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Prepare a buffered bleach solution by adding Na₂HPO₄ to the commercial bleach solution and adjusting the pH to approximately 11.3 with 1 M NaOH.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the (R,R)- or (S,S)-Jacobsen's catalyst to the solution.

  • Add the buffered sodium hypochlorite solution and stir the biphasic mixture vigorously at 0 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxide by flash chromatography.

  • Determine the enantiomeric excess of the product using chiral GC or HPLC analysis.

Visualizations

Below are diagrams illustrating key aspects of the asymmetric epoxidation of 1-methylcyclohexene.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start prep_bleach Prepare Buffered Bleach (pH 11.3) start->prep_bleach prep_solution Prepare Alkene/Catalyst Solution in CH2Cl2 start->prep_solution mix Combine Solutions & Stir at 0°C prep_bleach->mix prep_solution->mix monitor Monitor Reaction (TLC/GC) mix->monitor separate Separate Organic Layer monitor->separate wash Wash with H2O & Brine separate->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography) dry->purify analyze Analyze % ee (Chiral GC/HPLC) purify->analyze end End Product analyze->end deactivation_pathway cluster_deactivation Deactivation Pathways active_catalyst Active Mn(III)-salen Catalyst epoxide Epoxide Product active_catalyst->epoxide Catalytic Cycle dimer Inactive µ-oxo Dimer active_catalyst->dimer Bimolecular Reaction degraded_ligand Oxidized/Degraded Salen Ligand active_catalyst->degraded_ligand Oxidative Degradation oxidant Oxidant (e.g., NaOCl) oxidant->active_catalyst Oxidation alkene 1-Methylcyclohexene alkene->active_catalyst

References

Minimizing rearrangement byproducts in acid-catalyzed opening

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize rearrangement byproducts during acid-catalyzed epoxide opening experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing rearrangement byproducts in my acid-catalyzed epoxide opening reaction?

A: Rearrangement byproducts arise because the acid-catalyzed epoxide opening does not proceed through a pure SN2 or SN1 mechanism, but rather a hybrid of the two.[1][2] The reaction begins with the protonation of the epoxide oxygen, creating a good leaving group.[3][4] Subsequently, the carbon-oxygen bond begins to break, leading to a transition state with significant positive charge buildup on the more substituted carbon atom.[1][5] If this carbocation-like character is pronounced, particularly with substrates that can form stable tertiary carbocations, rearrangements (like hydride or alkyl shifts, or pinacol-type rearrangements) can occur before the nucleophile attacks.[2][3][6]

Q2: My epoxide substrate has a tertiary carbon center, and the reaction is yielding a complex mixture of products. How can I prevent this?

A: When one of the epoxide carbons is tertiary, the SN1 character of the transition state dominates.[2][6] The nucleophile will preferentially attack the more substituted tertiary carbon because it can better stabilize the partial positive charge.[3][7] This increased carbocationic character at the tertiary center makes it highly susceptible to rearrangement. To mitigate this, you should employ reaction conditions that minimize the lifetime and stability of this charged intermediate.

Q3: How can I control the regioselectivity of the nucleophilic attack to favor the desired product?

A: Regioselectivity is highly dependent on the reaction conditions.

  • Acidic Conditions : With a tertiary carbon present, the nucleophile attacks the more substituted carbon.[2][7][8] For epoxides with only primary and secondary carbons, the attack generally occurs at the less sterically hindered carbon, following an SN2-like pathway.[2][8][9]

  • Basic or Neutral Conditions : Under basic conditions, the reaction follows a strict SN2 mechanism.[10] A strong, typically anionic, nucleophile will attack the less sterically hindered carbon atom of the epoxide ring, as there is no prior activation by an acid to create carbocationic character.[6][11][12]

Q4: What are the key experimental parameters I can adjust to suppress byproduct formation?

A: Several parameters can be optimized. The most critical are the choice of acid catalyst, solvent, and temperature. Weaker acids, non-polar solvents, and lower temperatures generally favor a more SN2-like mechanism and reduce the propensity for rearrangement.

Troubleshooting Guide

If you are observing significant rearrangement byproducts, consult the following table for recommended actions.

ParameterRecommendation for Minimizing RearrangementRationale
Acid Catalyst Switch from a strong Brønsted acid (e.g., H₂SO₄, HCl) to a milder Lewis acid (e.g., Sn-Beta, InCl₃, Ti(Oi-Pr)₄, ZnCl₂).[3]Strong acids fully protonate the epoxide, promoting a more SN1-like transition state with high carbocation character. Lewis acids coordinate to the oxygen, activating it as a leaving group in a more controlled manner, which favors the SN2 pathway.[3]
Temperature Run the reaction at a lower temperature (e.g., 0 °C or -78 °C).Rearrangements often have a higher activation energy than the direct nucleophilic attack. Lowering the temperature can kinetically favor the desired SN2-like pathway over the rearrangement pathway.
Solvent Use a less polar, non-coordinating solvent.Polar, protic solvents can stabilize the carbocation-like transition state, increasing the likelihood of rearrangement. A less polar solvent will disfavor this charge separation.
Nucleophile Increase the concentration or use a stronger nucleophile if compatible with acidic conditions.[10]A higher concentration of the nucleophile can trap the activated epoxide intermediate before it has time to rearrange. This drives the bimolecular (SN2) reaction pathway.

Experimental Protocol: Lewis Acid-Catalyzed Opening of Cyclohexene (B86901) Oxide with Methanol (B129727)

This protocol provides a general method for opening an epoxide using a mild Lewis acid to minimize rearrangement.

Materials:

  • Cyclohexene oxide

  • Anhydrous methanol (MeOH)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Zinc chloride (ZnCl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Under an inert atmosphere, add anhydrous ZnCl₂ (0.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Substrate Addition: Add anhydrous DCM (to make a 0.5 M solution with respect to the epoxide) and cyclohexene oxide (1.0 equivalent). Stir the mixture at room temperature for 15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add anhydrous methanol (1.5 equivalents) dropwise to the stirred solution over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting epoxide is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution while stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica (B1680970) gel to isolate the desired trans-2-methoxycyclohexan-1-ol.

Visualized Mechanisms and Workflows

The following diagrams illustrate the chemical pathways and a troubleshooting decision-making process.

G cluster_start Step 1: Activation cluster_pathways Step 2: Competing Pathways cluster_products Step 3: Product Formation Epoxide Epoxide ProtonatedEpoxide Protonated Epoxide Epoxide->ProtonatedEpoxide Fast Protonation Hplus H⁺ (Acid) SN2_TS Sₙ2-like Transition State ProtonatedEpoxide->SN2_TS Weak Acid Low Temp SN1_TS Sₙ1-like Transition State (Carbocationic Character) ProtonatedEpoxide->SN1_TS Strong Acid High Temp DesiredProduct Desired anti- Addition Product SN2_TS->DesiredProduct RearrangedProduct Rearrangement Byproduct SN1_TS->RearrangedProduct Hydride/Alkyl Shift then Nucleophilic Attack Nucleophile1 Nu: Nucleophile2 Nu:

Caption: Competing reaction pathways in acid-catalyzed epoxide opening.

G Start Rearrangement Byproducts Observed? SubstrateCheck Does substrate have a tertiary or rearrangement- prone center? Start->SubstrateCheck Yes AcidCheck Using a strong Brønsted acid? Start->AcidCheck No SubstrateCheck->AcidCheck Yes ConsiderBase Consider alternative: Base-catalyzed opening (if regiochemistry is acceptable) SubstrateCheck->ConsiderBase Yes, and rearrangement persists TempCheck Is reaction temperature above 0 °C? AcidCheck->TempCheck No UseLewisAcid Action: Switch to a milder Lewis Acid (e.g., ZnCl₂, Ti(OiPr)₄) AcidCheck->UseLewisAcid Yes LowerTemp Action: Decrease reaction temperature (0 °C or lower) TempCheck->LowerTemp Yes End Re-evaluate Results TempCheck->End No UseLewisAcid->TempCheck LowerTemp->End ConsiderBase->End

Caption: Troubleshooting workflow for minimizing rearrangement byproducts.

References

Improving the enantiomeric excess in the kinetic resolution of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the kinetic resolution of 1,2-epoxy-1-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the enantiomeric excess (ee) in your experiments. As a trisubstituted epoxide, this compound presents unique challenges compared to terminal epoxides, often resulting in lower reaction rates and selectivities. This resource compiles best practices and knowledge from related systems to guide your experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is the kinetic resolution of this compound more challenging than that of terminal epoxides?

A1: The primary challenge arises from steric hindrance. This compound is a trisubstituted epoxide, meaning the oxirane ring is substituted at three positions. This increased steric bulk around the reaction center can significantly hinder the approach of the chiral catalyst and the nucleophile, leading to a slower reaction rate and reduced ability of the catalyst to differentiate between the two enantiomers. Consequently, achieving high enantiomeric excess (ee) and selectivity factors (s) is often more difficult for trisubstituted epoxides compared to their terminal counterparts.

Q2: Which catalytic systems are most promising for the kinetic resolution of this compound?

A2: While Jacobsen's hydrolytic kinetic resolution (HKR) with chiral (salen)Co(III) complexes is highly effective for terminal epoxides, its application to more substituted epoxides can be limited.[1][2] For trisubstituted systems like this compound, exploring a broader range of catalysts is recommended. Promising alternatives include:

  • Modified Jacobsen-type catalysts: Screening different generations or derivatives of salen-metal complexes (e.g., Cr, Mn) may yield improved selectivity.

  • Organocatalysts: Chiral macrocyclic organocatalysts have shown success in the kinetic resolution of disubstituted epoxides with carbon dioxide, a methodology that could be adapted.[3]

  • Enzyme-based resolutions: Lipases and esterases can exhibit high enantioselectivity for a broad range of substrates and are worth considering.

  • Sharpless asymmetric epoxidation reagents: If the starting material is the corresponding allylic alcohol (1-methylcyclohexenol), a kinetic resolution can be achieved during the epoxidation step using Sharpless reagents (Ti(OiPr)₄/DET). However, cyclic allylic alcohols can be poor substrates for this reaction.[4]

Q3: What are the key experimental parameters to optimize for improving enantiomeric excess?

A3: Several factors can be fine-tuned to enhance the enantioselectivity of the kinetic resolution:

  • Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) generally increases the energy difference between the diastereomeric transition states, leading to higher ee.[5]

  • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it may sometimes negatively impact selectivity. It is crucial to find an optimal balance.

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and activity. A systematic screening of solvents is often beneficial.

  • Reaction Time and Conversion: In a kinetic resolution, the ee of the unreacted starting material increases with conversion. To obtain highly enantioenriched epoxide, the reaction may need to be run to a higher conversion, which will, in turn, lower the yield of the recovered epoxide.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low or no enantiomeric excess (ee) 1. Ineffective Catalyst: The chosen catalyst may not be suitable for this sterically hindered substrate.2. Racemization: The epoxide product may be undergoing racemization under the reaction conditions.3. Incorrect Catalyst Enantiomer: The catalyst enantiomer may be mismatched for the desired product enantiomer.1. Screen a variety of catalysts, including different metal-salen complexes, organocatalysts, and enzymes.2. Analyze the reaction at different time points to check for product degradation or racemization. Consider milder reaction conditions.3. Ensure you are using the correct enantiomer of the catalyst for the desired outcome.
Slow or incomplete reaction 1. Steric Hindrance: As a trisubstituted epoxide, this compound is inherently less reactive.2. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.3. Presence of Impurities: Water or other impurities in the reagents or solvent can inhibit the catalyst.1. Increase the reaction temperature, but be mindful of the potential decrease in ee. Increase the catalyst loading incrementally.2. Ensure the reaction is performed under an inert atmosphere if the catalyst is oxygen-sensitive.3. Use rigorously dried solvents and reagents. The use of molecular sieves is recommended.[5]
Formation of side products 1. Epoxide Ring-opening by Other Nucleophiles: If other nucleophilic species are present, they may compete with the desired nucleophile.2. Rearrangement Reactions: The epoxide may undergo acid- or base-catalyzed rearrangement.1. Purify all reagents and ensure the reaction is free from contaminating nucleophiles.2. Use buffered conditions if necessary to control the pH of the reaction mixture.
Difficulty in separating the product from the starting material 1. Similar Physical Properties: The unreacted epoxide and the ring-opened product may have similar boiling points or polarities.1. Optimize chromatographic separation conditions (e.g., different solvent systems, column types).2. Consider derivatizing the diol product to alter its polarity for easier separation.

Quantitative Data for Kinetic Resolution of Cyclic Epoxides

Epoxide SubstrateCatalyst SystemNucleophileSelectivity Factor (s)% ee of Recovered EpoxideReference
trans-Stilbene oxideChiral Macrocyclic OrganocatalystCO₂10>90% (at ~50% conversion)[3]
Phenyl Glycidyl EtherAl(III)(salen) acetateCO₂Not reported54% (at 36% conversion)[6]
Styrene Oxide(salen)CrN₃TMSN₃>10097%[1]
Cyclopentene Oxide Epoxy AlcoholSharpless Reagents (Ti(OiPr)₄/(+)-DET)-High96%[4]

Experimental Protocols

Below is a general protocol for the hydrolytic kinetic resolution (HKR) of an epoxide, which can be adapted as a starting point for this compound.

General Protocol for Hydrolytic Kinetic Resolution (HKR)

  • Catalyst Preparation: Prepare the active (salen)Co(III)OAc complex by dissolving the (salen)Co(II) precursor in a suitable solvent (e.g., toluene) and stirring in the presence of acetic acid and air.

  • Reaction Setup: To a round-bottom flask, add the racemic this compound and a solvent (if necessary, e.g., THF for less water-soluble epoxides).

  • Catalyst Addition: Add the chiral (salen)Co(III)OAc catalyst (typically 0.2–2.0 mol%).

  • Initiation: Cool the mixture to the desired temperature (e.g., 0 °C) and add water (0.5-0.8 equivalents relative to the racemic epoxide).

  • Monitoring: Stir the reaction vigorously and monitor its progress by chiral GC or HPLC to determine the conversion and the ee of the remaining epoxide.

  • Workup: Once the desired conversion and ee are reached, quench the reaction and separate the unreacted epoxide from the diol product and the catalyst. This is typically achieved by filtration to remove the catalyst followed by distillation or column chromatography to separate the epoxide from the diol.

Visualizations

Experimental Workflow for Kinetic Resolution

G Experimental Workflow for Kinetic Resolution cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis racemate Racemic Epoxide (this compound) reaction_mix Combine Reagents & Catalyst at Low Temp. racemate->reaction_mix catalyst Chiral Catalyst ((salen)Co(III) complex) catalyst->reaction_mix reagents Nucleophile (H₂O) & Anhydrous Solvent reagents->reaction_mix monitoring Monitor Conversion & ee (Chiral GC/HPLC) reaction_mix->monitoring quench Quench Reaction monitoring->quench separation Separate Epoxide, Diol, & Catalyst quench->separation analysis Characterize Enantioenriched Epoxide & Diol separation->analysis

Caption: A general workflow for a kinetic resolution experiment.

Factors Influencing Enantiomeric Excess (ee)

G Factors Influencing Enantiomeric Excess cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions cluster_substrate Substrate & Reagents ee Enantiomeric Excess (ee) catalyst_structure Catalyst Structure & Chiral Ligand catalyst_structure->ee catalyst_loading Catalyst Loading catalyst_loading->ee temperature Temperature temperature->ee solvent Solvent solvent->ee concentration Concentration concentration->ee reaction_time Reaction Time (Conversion) reaction_time->ee substrate_structure Substrate Structure (Steric Hindrance) substrate_structure->ee reagent_purity Reagent & Solvent Purity (e.g., absence of water) reagent_purity->ee

Caption: Key factors that influence the enantiomeric excess in a kinetic resolution.

References

Technical Support Center: Water as a Regulator for Improved Selectivity in Epoxide Ring-Opening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of water to control selectivity in epoxide ring-opening reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments.

Problem Potential Cause Solution
Issue 1: Low Regioselectivity or Stereoselectivity Incorrect Solvent System: The use of polar aprotic solvents (e.g., CH3CN, DMSO, DMF) can significantly reduce selectivity. In some systems, even protic organic solvents like methanol (B129727) or ethanol (B145695) do not provide the same level of selectivity as water.[1][2]Action: Switch to deionized water as the solvent. If substrate solubility is an issue, consider a mixture of water and a co-solvent like THF, while keeping in mind that selectivity generally increases with a higher water content.[1]
Sub-optimal pH: The regioselectivity of epoxide ring-opening can be highly dependent on the pH of the reaction medium. Acidic or basic conditions may favor undesired pathways.[1]Action: For many systems, neutral pH (around 7) provides the highest selectivity.[2] Perform the reaction in deionized water or a neutral buffer (e.g., phosphate (B84403) buffer). It's recommended to screen a pH range to find the optimal condition for your specific substrate.
Absence of a Templating Group: For certain substrates, particularly in the synthesis of ladder polyethers, a nearby functional group (like a tetrahydropyran (B127337), or THP, ring) is necessary to pre-organize the molecule for the desired selective cyclization in water.[1][2]Action: If applicable to your system, ensure the substrate design includes an appropriate templating group to work synergistically with water to control the reaction pathway.
Issue 2: Formation of Side Products and Low Yield Incorrect Water Concentration: In some reactions, an optimal amount of water is crucial to suppress the formation of side products. Too little or too much water can be detrimental.Action: Optimize the water content. For instance, in the synthesis of some glycidyl (B131873) esters, a water content of 8-10 wt% was found to be ideal for suppressing side reactions and maintaining high selectivity (>98%).[3]
Sub-optimal Temperature: While temperature has a significant effect on reaction rate, its impact on selectivity in water-promoted reactions can be minimal in some cases.[2] However, for other systems, higher temperatures might favor side reactions.Action: If side products are an issue, try lowering the reaction temperature. Conversely, if the reaction is too slow, a moderate increase in temperature (e.g., to 70°C or 100°C) might be possible without compromising selectivity, especially with optimized water content.[2][3]
Undesired Hydrolysis: In reactions with other nucleophiles, water itself can act as a competing nucleophile, leading to the formation of diol byproducts.Action: Carefully control the amount of water and the concentration of your desired nucleophile. It may be necessary to find a balance where water still acts as a selectivity regulator without excessive participation as a reactant.

Frequently Asked Questions (FAQs)

Q1: How does water improve the selectivity of epoxide ring-opening reactions?

A1: Water can improve selectivity through several mechanisms. It can form a cooperative network of hydrogen bonds that simultaneously activates the epoxide as an electrophile and the nucleophile (e.g., an alcohol group on the same molecule).[2] This network can stabilize the transition state of the desired pathway. Additionally, water can influence the conformation of the substrate, forcing it into a shape that favors the desired ring closure.[1] For some reactions, water acts as an effective proton transfer carrier, which can facilitate the conversion of an intermediate to the target product and suppress side reactions.[3]

Q2: Is water always the best solvent for selective epoxide ring-opening?

A2: While water is an excellent promoter for certain types of selective epoxide ring-openings, particularly endo-selective cyclizations in the synthesis of ladder polyethers, it is not universally the best solvent for all epoxide reactions.[2][4] The choice of solvent depends on the substrate, the nucleophile, and the desired outcome. However, when seeking to enhance selectivity in intramolecular reactions of epoxy alcohols, neutral water is often a superior choice compared to organic solvents.[2]

Q3: What is the effect of pH on selectivity in water?

A3: The pH of the aqueous medium can have a dramatic effect on selectivity. For the cyclization of certain epoxy alcohols, selectivity for the desired tetrahydropyran (THP) product significantly increases as the pH approaches neutrality.[2] Both acidic and basic conditions tend to favor the formation of the undesired tetrahydrofuran (B95107) (THF) product.[2] This is because the reaction mechanism can change with pH, from acid-catalyzed to base-catalyzed, with a distinct, often more selective, mechanism operating at neutral pH.[1]

Q4: Can I use a co-solvent with water if my substrate has low solubility?

A4: Yes, a co-solvent can be used. However, it is important to note that both the conversion and selectivity often correlate with the water content in the solvent mixture.[1][2] For example, in water/THF mixtures, an increase in the proportion of water leads to higher selectivity.[1] Therefore, it is advisable to use the minimum amount of co-solvent necessary to achieve sufficient solubility.

Q5: Does the reaction temperature affect selectivity in water-promoted reactions?

A5: The effect of temperature on selectivity can be minimal for certain water-promoted reactions, which is a significant advantage.[2] This suggests that the transition states for the desired and undesired pathways are enthalpically similar, and the selectivity is governed more by entropic factors influenced by the water structure. However, in other systems, temperature can be optimized to increase the reaction rate. For example, by using 8-10 wt% water, the reaction temperature for a glycidyl ester synthesis could be raised from 70°C to 100°C, reducing the reaction time from 6 hours to 1 hour while maintaining high selectivity.[3]

Quantitative Data

Table 1: Effect of Solvent and pH on THP:THF Selectivity in an Epoxy Alcohol Cyclization

Solvent/ConditionTHP:THF RatioConversion
Deionized Water (pH ~7)>10:1High
CH3CN, DMSO, DMF≤3:1Moderate to High
CH2Cl2, Toluene-Low
Water/THF mixturesCorrelates with water contentCorrelates with water content
Data synthesized from multiple studies for illustrative purposes.[1][2]

Table 2: Optimized Conditions for Glycidyl Ester Synthesis

ParameterConventional MethodWater-Regulated Method
Water Content-8-10 wt%
Temperature70°C100°C
Reaction Time6 hours1 hour
Product Selectivity<98%>98%
Data from a study on improved glycidyl ester synthesis.[3]

Experimental Protocols

Protocol 1: Water-Promoted endo-Selective Epoxide-Opening Cascade for THP Triad Synthesis

This protocol is based on the synthesis of a tetrahydropyran (THP) triad, a core structure of ladder polyethers.

  • Materials: Diepoxy alcohol precursor, deionized water.

  • Procedure:

    • Dissolve or suspend the diepoxy alcohol substrate in deionized water in a suitable reaction vessel.

    • Heat the mixture to 70°C with stirring.

    • Maintain the reaction at 70°C for 24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired THP triad. In a reported case, this method yielded the product in 60% isolated yield.[2]

Protocol 2: High-Efficiency Synthesis of Glycidyl Esters Using Water as a Regulator

This protocol describes a method to improve the efficiency and selectivity of the ring-opening of epichlorohydrin (B41342) with a carboxylic acid.

  • Materials: Carboxylic acid, epichlorohydrin (ECH), catalyst (as required by the specific reaction), water.

  • Procedure:

    • To the reactor, add the carboxylic acid, the catalyst, and water to achieve a concentration of 8-10 wt% of the total reaction mass.

    • Heat the mixture to 100°C.

    • Instead of slow dripping, add the full required amount of epichlorohydrin to the reaction mixture at once.

    • Maintain the reaction at 100°C for 1 hour, with vigorous stirring.

    • After 1 hour, the reaction should be complete. Proceed with the standard workup and purification steps for the specific glycidyl ester being synthesized. This method has been shown to maintain product selectivity above 98% while significantly reducing reaction time.[3]

Visualizations

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products EpoxyAlcohol Epoxy Alcohol (Substrate) TS Cooperative H-Bond Network (Stabilized Transition State) EpoxyAlcohol->TS Activation of Epoxide Electrophile H2O_1 Water Molecule 1 H2O_1->TS H-bond donation H2O_2 Water Molecule 2 H2O_2->TS Activation of Nucleophile (OH) SelectiveProduct Desired Regio/Stereoisomer TS->SelectiveProduct Selective Ring-Opening

Caption: Mechanism of water-promoted selectivity in epoxide ring-opening.

G Start Start Experiment CheckSelectivity Is Selectivity Low? Start->CheckSelectivity CheckSolvent Using Polar Aprotic Solvent? CheckSelectivity->CheckSolvent Yes CheckSideProducts Are Side Products Present? CheckSelectivity->CheckSideProducts No Failure Problem Persists: Consult Literature for Substrate-Specific Issues CheckpH Is pH Neutral? CheckSolvent->CheckpH No SwitchToWater Switch to Deionized Water or Water/Co-solvent Mixture CheckSolvent->SwitchToWater Yes AdjustpH Adjust pH to ~7 CheckpH->AdjustpH No CheckpH->CheckSideProducts Yes SwitchToWater->CheckSelectivity AdjustpH->CheckSelectivity OptimizeWater Optimize Water Content (e.g., 8-10 wt%) CheckSideProducts->OptimizeWater Yes Success High Selectivity Achieved CheckSideProducts->Success No OptimizeWater->CheckSelectivity

Caption: Troubleshooting workflow for low selectivity in experiments.

References

Validation & Comparative

A Comparative Guide to the Epoxidation of 1-Methylcyclohexene: m-CPBA vs. Jacobsen-Katsuki Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epoxidation of alkenes is a cornerstone transformation in organic synthesis, providing critical epoxide intermediates for the development of complex molecules, including pharmaceuticals. The stereochemical outcome of this reaction is paramount, as the therapeutic efficacy of a drug is often intrinsically linked to its three-dimensional structure. This guide presents an objective comparison of two prominent methods for the epoxidation of the prochiral alkene 1-methylcyclohexene: the well-established meta-chloroperoxybenzoic acid (m-CPBA) method and the catalytic, asymmetric Jacobsen-Katsuki epoxidation.

At a Glance: Performance Comparison

The choice between m-CPBA and the Jacobsen-Katsuki epoxidation for the synthesis of 1-methylcyclohexene oxide hinges on the desired stereochemical outcome. While m-CPBA offers a straightforward approach to a racemic mixture of the syn-epoxide, the Jacobsen-Katsuki method provides access to enantioenriched epoxides with high fidelity.

Parameterm-CPBA EpoxidationJacobsen-Katsuki Epoxidation
Predominant Stereochemistry syn-AdditionEnantioselective
Diastereomeric Ratio (syn:anti) Predominantly synNot applicable
Enantiomeric Excess (ee) Racemic (0% ee)Up to >90%[1]
Typical Yield HighGenerally high
Reagents m-CPBA(R,R)- or (S,S)-Jacobsen's catalyst, Oxidant (e.g., NaOCl)
Reaction Conditions Stoichiometric oxidant, typically in CH₂Cl₂, often at 0 °C to room temperatureCatalytic (1-8 mol%), buffered aqueous/organic biphasic system, typically at 0 °C[1]

Reaction Pathways and Stereocontrol

The epoxidation of 1-methylcyclohexene can proceed through different pathways, leading to distinct stereochemical products.

reaction_comparison cluster_mcpba m-CPBA Epoxidation cluster_jk Jacobsen-Katsuki Epoxidation start_m 1-Methylcyclohexene product_m Racemic syn-1-Methylcyclohexene Oxide start_m->product_m Concerted syn-addition start_j 1-Methylcyclohexene reagent_m m-CPBA product_j Enantioenriched 1-Methylcyclohexene Oxide start_j->product_j Catalytic asymmetric epoxidation reagent_j (R,R)- or (S,S)-Jacobsen's Catalyst + Oxidant

Figure 1. A comparison of the stereochemical outcomes of m-CPBA and Jacobsen-Katsuki epoxidation of 1-methylcyclohexene.

The m-CPBA epoxidation is a classic example of a peracid-mediated epoxidation that proceeds through a concerted "butterfly" transition state, resulting in the syn-addition of the oxygen atom to the double bond.[2] This mechanism inherently leads to a racemic mixture of the two possible enantiomers of the syn-epoxide.

In contrast, the Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as a catalyst.[3][4][5] The chiral environment created by the catalyst directs the approach of the alkene to the active manganese-oxo species, resulting in the preferential formation of one enantiomer of the epoxide. The enantioselectivity is governed by the chirality of the salen ligand used.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for achieving desired outcomes in chemical synthesis.

m-CPBA Epoxidation of 1-Methylcyclohexene

This protocol is a general procedure for the epoxidation of an alkene using m-CPBA.

Materials:

  • 1-Methylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA), purified

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Potassium bicarbonate (KHCO₃), finely powdered and dry

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Add finely powdered, dry potassium bicarbonate to the solution.[1]

  • Cool the flask in an ice bath.

  • With vigorous stirring, add a solution of purified m-CPBA in dichloromethane dropwise via the addition funnel over a period of approximately 2.5 hours.[1] The slow addition is crucial to prevent the accumulation of m-chlorobenzoic acid, which can catalyze the ring-opening of the epoxide.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite to destroy excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the product by flash chromatography on silica (B1680970) gel if necessary.

Jacobsen-Katsuki Epoxidation of 1-Methylcyclohexene

This protocol describes a typical procedure for the asymmetric epoxidation of an unfunctionalized alkene.

Materials:

  • 1-Methylcyclohexene

  • (R,R)- or (S,S)-Jacobsen's catalyst

  • Buffered sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach buffered with Na₂HPO₄)

  • Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer, ice bath

Procedure:

  • Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add the (R,R)- or (S,S)-Jacobsen's catalyst (typically 1-8 mol %).[1]

  • Add the buffered sodium hypochlorite solution and stir the biphasic mixture vigorously at 0 °C.[1]

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the epoxide by flash chromatography.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.[1]

experimental_workflow start Start setup Reaction Setup (Alkene, Solvent, Catalyst/Reagent) start->setup reaction Reaction (Temperature Control, Stirring) setup->reaction monitoring Monitor Progress (TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete drying Drying and Concentration workup->drying purification Purification (Chromatography) drying->purification analysis Product Analysis (Yield, Stereoselectivity) purification->analysis end End analysis->end

Figure 2. A generalized experimental workflow for catalytic epoxidation reactions.

Conclusion

For the epoxidation of 1-methylcyclohexene, the choice between m-CPBA and the Jacobsen-Katsuki method is dictated by the synthetic goal. For applications where a racemic mixture of the syn-epoxide is acceptable, m-CPBA provides a reliable and straightforward approach. However, for the synthesis of enantioenriched epoxides, which are often crucial for pharmaceutical applications, the Jacobsen-Katsuki epoxidation is the superior method, offering high enantioselectivity.[1] Researchers should consider the desired stereochemical outcome, cost, and experimental setup when selecting the appropriate epoxidation method.

References

A Comparative Analysis of the Reactivity of 1,2-Epoxy-1-methylcyclohexane and 1,2-Epoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1,2-epoxy-1-methylcyclohexane and 1,2-epoxycyclohexane, focusing on their behavior in acid- and base-catalyzed ring-opening reactions. The information presented is supported by established mechanistic principles and available experimental observations.

Introduction

Epoxides are versatile intermediates in organic synthesis due to the high ring strain of their three-membered ring, which facilitates ring-opening reactions with a variety of nucleophiles. 1,2-Epoxycyclohexane and its methylated analog, this compound, are common building blocks in the synthesis of complex molecules, including pharmaceuticals. Understanding their relative reactivity and the regioselectivity of their ring-opening is crucial for designing efficient synthetic routes.

The primary difference between these two epoxides lies in their substitution pattern. 1,2-Epoxycyclohexane is a symmetrically disubstituted epoxide, while this compound is a trisubstituted, unsymmetrical epoxide. This structural difference profoundly influences their reaction mechanisms and product outcomes, particularly under acidic conditions.

Reactivity Comparison: A Mechanistic Overview

The reactivity of epoxides is predominantly governed by the reaction conditions, specifically the presence of an acid or a base catalyst.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group and activating the epoxide ring towards nucleophilic attack. The subsequent nucleophilic attack exhibits characteristics of both SN1 and SN2 reactions.

This compound: In the case of this unsymmetrical epoxide, the positive charge in the protonated intermediate is better stabilized at the more substituted (tertiary) carbon atom. This leads to a transition state with significant SN1 character.[1][2] Consequently, the nucleophile preferentially attacks the tertiary carbon. This electronic effect outweighs the steric hindrance at the more substituted carbon.[1] The reaction is highly regioselective, yielding predominantly the product of attack at the tertiary carbon.[2]

1,2-Epoxycyclohexane: As a symmetrical epoxide, both carbon atoms are secondary and electronically equivalent. The protonated epoxide is attacked by the nucleophile in a classic SN2 fashion. This results in a backside attack, leading to the formation of a trans-diaxial ring-opened product, which then can conform to a more stable diequatorial form if possible.

Relative Reactivity: Due to the stabilization of the partial positive charge at the tertiary carbon, the transition state for the ring-opening of this compound is more stable than that of 1,2-epoxycyclohexane. This increased stability of the transition state leads to a lower activation energy, and therefore, This compound is generally more reactive than 1,2-epoxycyclohexane under acid-catalyzed conditions.

Base-Catalyzed Ring-Opening

In the presence of a strong, basic nucleophile, the reaction proceeds via a direct SN2 mechanism without prior protonation of the epoxide oxygen.

This compound: The nucleophile will attack the less sterically hindered carbon atom. In this case, the attack will occur at the secondary carbon, as the tertiary carbon is sterically more encumbered by the methyl group and the cyclohexane (B81311) ring.

1,2-Epoxycyclohexane: The nucleophile attacks one of the equivalent secondary carbons in an SN2 manner, resulting in a trans-diaxial product.

Relative Reactivity: The rate of the base-catalyzed ring-opening is primarily influenced by steric hindrance. The approach of the nucleophile to the secondary carbon of this compound is more sterically hindered compared to the attack on the carbons of 1,2-epoxycyclohexane due to the presence of the adjacent methyl group. Therefore, 1,2-epoxycyclohexane is generally more reactive than this compound under base-catalyzed conditions.

Quantitative Data Summary

FeatureThis compound1,2-Epoxycyclohexane
Structure Unsymmetrical, trisubstituted epoxideSymmetrical, disubstituted epoxide
Acid-Catalyzed Ring-Opening
Relative RateFasterSlower
MechanismSN1-likeSN2
Site of AttackPreferentially at the more substituted (tertiary) carbon[2]Either of the two equivalent secondary carbons
StereochemistryInversion of configuration at the tertiary carbonResults in a trans-1,2-disubstituted cyclohexane
Base-Catalyzed Ring-Opening
Relative RateSlowerFaster
MechanismSN2SN2
Site of AttackPreferentially at the less substituted (secondary) carbonEither of the two equivalent secondary carbons
StereochemistryInversion of configuration at the secondary carbonResults in a trans-1,2-disubstituted cyclohexane

Experimental Protocols

Detailed experimental protocols for the ring-opening of these specific epoxides are often tailored to the specific nucleophile and desired product. However, general procedures based on literature for similar reactions are provided below.

Protocol 1: Acid-Catalyzed Methanolysis of this compound

Objective: To synthesize and characterize the product of the acid-catalyzed ring-opening of this compound with methanol (B129727).

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous methanol (e.g., 10 mmol of epoxide in 20 mL of methanol).

  • Cool the solution in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the acidic catalyst is neutralized.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography if necessary.

  • Characterize the product (predominantly 1-methoxy-2-methylcyclohexan-2-ol) by NMR and IR spectroscopy.

Protocol 2: Base-Catalyzed Hydrolysis of 1,2-Epoxycyclohexane

Objective: To synthesize and characterize the product of the base-catalyzed ring-opening of 1,2-epoxycyclohexane with hydroxide (B78521).

Materials:

  • 1,2-Epoxycyclohexane

  • Sodium hydroxide

  • Water

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, prepare an aqueous solution of sodium hydroxide (e.g., 1 M).

  • Add 1,2-epoxycyclohexane to the sodium hydroxide solution (e.g., 10 mmol of epoxide in 20 mL of 1 M NaOH).

  • Heat the mixture at a specified temperature (e.g., 80-100 °C) with vigorous stirring for a set period (e.g., 2-4 hours), monitoring by TLC.

  • After cooling to room temperature, extract the aqueous mixture with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate and filter.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Recrystallize the crude product (trans-1,2-cyclohexanediol) from a suitable solvent system.

  • Characterize the purified product by melting point determination, NMR, and IR spectroscopy.

Reaction Pathways and Mechanisms

The following diagrams illustrate the key mechanistic pathways for the ring-opening of both epoxides.

acid_catalyzed_methyl cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products epoxide This compound protonated_epoxide Protonated Epoxide epoxide->protonated_epoxide + H+ H+ H+ major_product Major Product (Attack at C1) protonated_epoxide->major_product + Nu- (SN1-like) minor_product Minor Product (Attack at C2) protonated_epoxide->minor_product + Nu- (SN2-like)

Caption: Acid-catalyzed ring-opening of this compound.

base_catalyzed_methyl cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product epoxide This compound TS SN2 Transition State epoxide->TS + Nu- Nu- Nu- product Product (Attack at C2) TS->product

Caption: Base-catalyzed ring-opening of this compound.

acid_catalyzed_cyclohexane cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product epoxide 1,2-Epoxycyclohexane protonated_epoxide Protonated Epoxide epoxide->protonated_epoxide + H+ H+ H+ product trans-1,2-Disubstituted Cyclohexane protonated_epoxide->product + Nu- (SN2)

References

GC-MS analysis for determining the purity of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to determining the purity of 1,2-Epoxy-1-methylcyclohexane, this document provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques. Detailed experimental protocols, data presentation in tabular format, and a workflow visualization are included to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.

Comparison of Analytical Methods for Purity Determination

The purity of this compound can be determined by several analytical techniques, each with its own set of advantages and limitations. While GC-MS is a powerful tool for this purpose, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy present viable alternatives. A summary of these methods is presented below.

FeatureGC-MSHPLCqNMR
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase based on polarity.Quantitative determination based on the signal intensity of nuclei in a magnetic field.
Sample Volatility Requires volatile or derivatized analytes.Suitable for non-volatile and thermally labile compounds.[1]No volatility requirement.
Derivatization May be required for polar impurities like diols to improve volatility.[2]Often required for epoxides to enable UV detection.[3][4]Not required.
Sensitivity High (ng to pg level).Moderate to high, detector dependent.Lower sensitivity compared to chromatographic methods.
Quantification Requires a certified reference standard for accurate quantification.Requires a certified reference standard.Can provide absolute quantification without a specific reference standard of the analyte.[5][6]
Structural Information Provides mass fragmentation patterns for identification.Limited structural information from the detector.Provides detailed structural information.[7]
Typical Impurities Detected Unreacted starting materials, residual solvents, byproducts of synthesis.A broad range of polar and non-polar impurities.Any proton-containing impurity.

Experimental Protocols

A detailed protocol for the GC-MS analysis of this compound is provided below. This method is designed to separate the main component from potential impurities such as the starting material (1-methylcyclohexene), the corresponding hydrolysis product (1-methylcyclohexane-1,2-diol), and other synthesis-related byproducts.

GC-MS Method for Purity Analysis of this compound

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, and dilute to the mark.

  • For the analysis of potential non-volatile impurities like the corresponding diol, a derivatization step using a silylating agent (e.g., BSTFA with 1% TMCS) may be necessary to increase volatility.[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

3. Data Analysis:

  • The purity is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks.

  • Identification of the main peak and any impurities is confirmed by comparing their mass spectra with a reference library (e.g., NIST).

Workflow Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow Sample 1. Sample Weighing (this compound) Dissolution 2. Dissolution (e.g., Dichloromethane) Sample->Dissolution Derivatization 3. Derivatization (Optional) (for non-volatile impurities) Dissolution->Derivatization If necessary Injection 4. GC-MS Injection Dissolution->Injection Derivatization->Injection Separation 5. Chromatographic Separation (GC Column) Injection->Separation Ionization 6. Ionization (Electron Ionization) Separation->Ionization Detection 7. Mass Analysis & Detection (Mass Spectrometer) Ionization->Detection Analysis 8. Data Analysis (Purity Calculation & Impurity ID) Detection->Analysis

References

A Comparative Guide to Characterizing Ring-Opening Products of 1,2-Epoxy-1-methylcyclohexane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening of epoxides is a fundamental transformation in organic synthesis, yielding valuable di-functionalized cyclohexane (B81311) scaffolds. The regioselectivity and stereoselectivity of this reaction are highly dependent on the reaction conditions, necessitating precise analytical techniques for product characterization. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods for the characterization of the ring-opening products of 1,2-Epoxy-1-methylcyclohexane.

The acid-catalyzed and base-catalyzed ring-opening of this compound can theoretically yield three primary products: trans-1-methylcyclohexane-1,2-diol, cis-1-methylcyclohexane-1,2-diol, and 2-methylcyclohexan-1-ol. NMR spectroscopy, through ¹H and ¹³C analysis, provides a powerful tool for the unambiguous identification and differentiation of these isomers.

Comparison of Analytical Techniques

While NMR spectroscopy is a cornerstone for structural elucidation, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy offer complementary information.

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Infrared (IR) Spectroscopy
Information Provided Detailed structural information, including stereochemistry and regiochemistry. Quantitative analysis of isomer ratios.Separation of isomers and determination of molecular weight and fragmentation patterns.Identification of functional groups (e.g., O-H, C-O).
Strengths Unambiguous structure determination. Non-destructive.High sensitivity and excellent separation of volatile compounds.Rapid and simple analysis of functional groups.
Limitations Lower sensitivity compared to MS. Can be complex to interpret for mixtures without 2D techniques.Isomers may have similar mass spectra, making differentiation challenging without authentic standards. Derivatization may be required for polar analytes.Provides limited information on the overall molecular structure and stereochemistry.
Typical Application Primary tool for structural confirmation and isomeric differentiation.Quantitative analysis of product mixtures and identification of byproducts.Rapid screening for the presence of hydroxyl and ether functionalities.

NMR Spectroscopic Data for Product Identification

The key to differentiating the possible ring-opening products lies in the distinct chemical shifts (δ) and coupling constants (J) observed in their ¹H and ¹³C NMR spectra.

¹H NMR Data
CompoundKey Proton Signals and Multiplicities
trans-1-methylcyclohexane-1,2-diol The proton on the carbon bearing the secondary hydroxyl group (CH-OH) typically appears as a doublet of doublets due to axial-axial and axial-equatorial couplings. The methyl signal is a singlet.
cis-1-methylcyclohexane-1,2-diol The proton on the carbon bearing the secondary hydroxyl group (CH-OH) will exhibit different coupling constants compared to the trans isomer due to its equatorial or axial orientation in the preferred chair conformation. The methyl signal is a singlet.
2-methylcyclohexan-1-ol The proton on the carbon bearing the hydroxyl group (CH-OH) will show a distinct multiplicity depending on the number of adjacent protons. The methyl group will appear as a doublet.
¹³C NMR Data

The chemical shifts of the carbon atoms, particularly those bearing the hydroxyl groups and the methyl group, are highly sensitive to the stereochemistry of the molecule.

CompoundC1 (quaternary)C2 (secondary)Methyl Carbon
trans-1-methylcyclohexane-1,2-diol ~72-75 ppm~75-78 ppm~18-22 ppm
cis-1-methylcyclohexane-1,2-diol ~70-73 ppm~73-76 ppm~15-19 ppm
2-methylcyclohexan-1-ol ~70-75 ppm (C-OH)~30-35 ppm (CH-CH₃)~15-20 ppm

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Acid-Catalyzed Ring-Opening of this compound

Materials:

  • This compound

  • Dilute sulfuric acid (e.g., 1 M H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

  • Dissolve this compound in a suitable solvent like diethyl ether in a round-bottom flask.

  • Add dilute sulfuric acid dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

NMR Sample Preparation

Procedure:

  • Accurately weigh approximately 10-20 mg of the purified product.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

Visualizing Reaction Pathways and Analytical Workflow

Signaling Pathways

ring_opening cluster_products Possible Products epoxide This compound acid H₃O⁺ epoxide->acid Protonation base OH⁻ epoxide->base SN2 attack trans_diol trans-1-methylcyclohexane-1,2-diol acid->trans_diol Nucleophilic attack at more substituted carbon alcohol 2-methylcyclohexan-1-ol base->alcohol Attack at less hindered carbon cis_diol cis-1-methylcyclohexane-1,2-diol

Caption: Reaction pathways for the ring-opening of this compound.

Experimental Workflow

workflow start Ring-Opening Reaction (Acid or Base Catalyzed) workup Reaction Workup & Purification start->workup nmr NMR Spectroscopy (¹H and ¹³C) workup->nmr gcms GC-MS Analysis workup->gcms ir IR Spectroscopy workup->ir data Data Analysis & Comparison nmr->data gcms->data ir->data structure Structure Elucidation data->structure

Caption: General experimental workflow for product characterization.

Diastereoselectivity in Reactions of Substituted Cyclohexene Oxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of reactions involving substituted cyclohexene (B86901) oxides is a critical consideration in synthetic chemistry, particularly in the development of pharmaceutical agents where specific diastereomers can exhibit vastly different biological activities. This guide provides a comparative analysis of the diastereoselectivity observed in two key reaction types: epoxidation of substituted cyclohexenes and nucleophilic ring-opening of the resulting epoxides. The information presented is supported by experimental data to aid in the rational design of synthetic routes requiring high stereocontrol.

I. Diastereoselective Epoxidation of Substituted Cyclohexenes

The formation of the epoxide ring itself is a crucial step that dictates the relative stereochemistry of the final product. The facial selectivity of the epoxidizing agent's approach to the cyclohexene double bond is influenced by the nature and position of substituents on the ring.

Key Factors Influencing Epoxidation Diastereoselectivity:
  • Steric Hindrance: Bulky substituents can direct the epoxidizing agent to the less hindered face of the double bond.

  • Allylic and Homoallylic Substituents: Hydroxyl or other coordinating groups at allylic or homoallylic positions can direct the epoxidizing agent to the syn-face through hydrogen bonding or chelation control.

  • Solvent Effects: The polarity of the solvent can influence the transition state and, consequently, the diastereomeric ratio of the products.[1][2]

Comparative Data for Epoxidation Reactions

The following tables summarize the diastereoselectivity observed in the epoxidation of various substituted cyclohexenes with common epoxidizing agents, namely meta-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (B1199080) (DMDO).

Table 1: Diastereoselectivity of Epoxidation of 4-Substituted Cyclohexenes

Substituent (R)Epoxidizing AgentSolventcis:trans Ratio of EpoxideReference
tert-Butylm-CPBACH₂Cl₂18:82[3]
tert-ButylDMDOAcetone15:85[1][2]
Methylm-CPBACH₂Cl₂30:70[4]
MethylDMDOAcetone25:75[1][2]
Phenylm-CPBACH₂Cl₂10:90[5]
PhenylDMDOAcetone8:92[1][2]

Table 2: Influence of Solvent on Diastereoselectivity of Epoxidation of 4-tert-Butylcyclohexene (B1265666) with DMDO [1][2]

Solventcis:trans Ratio of Epoxide
Acetone15:85
CH₂Cl₂12:88
CH₃CN17:83
CCl₄10:90

II. Diastereoselective Ring-Opening of Substituted Cyclohexene Oxides

The nucleophilic ring-opening of cyclohexene oxides is a cornerstone of synthetic strategy, allowing for the introduction of a wide range of functionalities. The diastereoselectivity of this reaction is primarily governed by the Fürst-Plattner rule , which dictates a preference for a trans-diaxial opening of the epoxide ring. This proceeds through a chair-like transition state, which is generally lower in energy than the alternative twist-boat-like transition state that would lead to a trans-diequatorial product.

Key Factors Influencing Ring-Opening Diastereoselectivity:
  • Reaction Conditions (Acidic vs. Basic):

    • Basic or Neutral Conditions: Nucleophilic attack generally occurs at the less sterically hindered carbon atom in an Sₙ2 fashion, strictly following the trans-diaxial opening rule.

    • Acidic Conditions: The epoxide is first protonated, and the subsequent nucleophilic attack occurs at the carbon atom that can better stabilize a partial positive charge. While the trans-diaxial opening is still favored, regioselectivity can be altered.

  • Nature of the Nucleophile: The size and nature of the incoming nucleophile can influence the regioselectivity and, in some cases, the diastereoselectivity of the ring-opening.

  • Substituent Position: The position and orientation of substituents on the cyclohexane (B81311) ring can influence the conformational equilibrium of the epoxide and the relative energies of the possible transition states, thereby affecting the product distribution.

Comparative Data for Ring-Opening Reactions

The following tables provide experimental data on the diastereoselectivity of ring-opening reactions for various substituted cyclohexene oxides under different conditions.

Table 3: Diastereoselectivity of Ring-Opening of cis-4-tert-Butylcyclohexene Oxide

Nucleophile/ReagentConditionsMajor ProductDiastereomeric Ratio (Major:Minor)Reference
LiAlH₄Basictrans-diaxial alcohol>99:1[6]
CH₃MgBrBasictrans-diaxial alcohol95:5[7]
(CH₃)₂CuLiBasictrans-diaxial alcohol>99:1[8]
H₂O/H₂SO₄Acidictrans-diaxial diol90:10[9]

Table 4: Diastereoselectivity of Ring-Opening of trans-4-tert-Butylcyclohexene Oxide

Nucleophile/ReagentConditionsMajor ProductDiastereomeric Ratio (Major:Minor)Reference
LiAlH₄Basictrans-diaxial alcohol>99:1[6]
CH₃MgBrBasictrans-diaxial alcohol92:8[7]
(CH₃)₂CuLiBasictrans-diaxial alcohol>99:1[8]
H₂O/H₂SO₄Acidictrans-diaxial diol88:12[9]

III. Experimental Protocols

A. General Procedure for Epoxidation of 4-tert-Butylcyclohexene with m-CPBA
  • Dissolution: In a round-bottom flask, 4-tert-butylcyclohexene (1.0 eq) is dissolved in dichloromethane (B109758) (CH₂Cl₂).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Addition of m-CPBA: A solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in CH₂Cl₂ is added dropwise to the stirred solution of the alkene.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with saturated aqueous sodium sulfite (B76179) and brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the cis and trans epoxides.

B. General Procedure for Ring-Opening of cis-4-tert-Butylcyclohexene Oxide with Lithium Aluminum Hydride (LiAlH₄)
  • Preparation of LiAlH₄ suspension: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether is prepared.

  • Addition of Epoxide: A solution of cis-4-tert-butylcyclohexene oxide (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is refluxed for 4 hours.

  • Work-up: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again. The resulting granular precipitate is filtered off and washed with diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

IV. Visualizing Reaction Pathways

The diastereoselectivity in the ring-opening of substituted cyclohexene oxides can be rationalized by considering the conformational preferences of the substrate and the transition states leading to the products. The following diagrams, generated using the DOT language, illustrate these concepts.

epoxidation_selectivity cluster_alkene 4-tert-Butylcyclohexene Conformations cluster_products Epoxidation Products alkene_eq Equatorial t-Bu (More Stable) alkene_ax Axial t-Bu (Less Stable) alkene_eq->alkene_ax Ring Flip trans_epoxide trans-Epoxide (Major Product) alkene_eq->trans_epoxide Attack from less hindered face cis_epoxide cis-Epoxide (Minor Product) alkene_eq->cis_epoxide Attack from more hindered face reagent Epoxidizing Agent

Caption: Epoxidation of 4-tert-butylcyclohexene favors the trans-epoxide.

ring_opening cluster_pathways Nucleophilic Attack (Nu⁻) cluster_products Products start cis-4-tert-Butylcyclohexene Oxide ts_chair Chair-like Transition State (Lower Energy) start->ts_chair Path A ts_boat Twist-boat-like Transition State (Higher Energy) start->ts_boat Path B prod_diaxial trans-Diaxial Product (Major) ts_chair->prod_diaxial prod_dieq trans-Diequatorial Product (Minor) ts_boat->prod_dieq

Caption: Fürst-Plattner rule for epoxide ring-opening.

References

A Comparative Analysis of Lewis Acids in the Ring-Opening of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Experimental Design

The regioselective ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized cyclohexanes, which are key structural motifs in many natural products and pharmaceutical agents. The choice of Lewis acid catalyst is critical in controlling the reaction's efficiency and, most importantly, its regioselectivity. This guide offers a comparative overview of various Lewis acids for the ring-opening of 1,2-epoxy-1-methylcyclohexane, supported by experimental data from analogous systems, detailed experimental protocols, and mechanistic insights to facilitate informed catalyst selection.

Mechanistic Overview: The Role of the Lewis Acid

The Lewis acid-catalyzed ring-opening of an epoxide initiates with the coordination of the Lewis acid to the oxygen atom of the epoxide. This coordination enhances the electrophilicity of the epoxide ring by polarizing the carbon-oxygen bonds, thereby making the carbon atoms more susceptible to nucleophilic attack.

In the case of an unsymmetrical epoxide such as this compound, the nucleophile can attack either the tertiary (C-1) or the secondary (C-2) carbon atom. Under acidic conditions, the reaction pathway often exhibits significant SN1 character. The transition state involves a partial positive charge (carbocationic character) that is better stabilized on the more substituted tertiary carbon. Consequently, nucleophilic attack predominantly occurs at the tertiary carbon, leading to the formation of the corresponding tertiary alcohol.

Performance Comparison of Lewis Acid Catalysts

Direct comparative studies on the ring-opening of this compound with a broad range of common Lewis acids are not extensively documented in a single source. However, data from related epoxide systems can provide valuable insights into the expected reactivity and selectivity trends. The following tables summarize the performance of various Lewis acids in the ring-opening of epoxides with alcohol nucleophiles.

Table 1: Performance of Heterogeneous Lewis Acids in the Methanolysis of Epichlorohydrin [1]

Lewis AcidCatalyst TypeTemperature (°C)Time (h)Conversion (%)Regioselectivity (Terminal Ether, %)
Sn-Beta Zeolite604>9996
Zr-Beta Zeolite60>7<60High
Hf-Beta Zeolite60>7<50High

Note: This data is for the ring-opening of epichlorohydrin, a terminal epoxide, and serves as an illustration of the relative activity of different zeolite-based Lewis acids.

Table 2: Computational and Experimental Reactivity Trends of Group 1 Cations in Cyclohexene (B86901) Oxide Ring-Opening [2]

Lewis Acid (Y⁺)Computed Reaction BarrierExperimental Reactivity Trend
H⁺ LowestHighest (Room temp, 30 min)
Li⁺ LowHigh (Elevated temp, longer time)
Na⁺ ModerateModerate (Elevated temp, longer time)
K⁺ HighLow (Poor catalytic ability)
Rb⁺ HigherVery Low (Not experimentally used)
Cs⁺ HighestVery Low (Not experimentally used)

Note: This data is based on a computational study of cyclohexene oxide, a related cyclic epoxide. The experimental trend aligns with the computed reaction barriers.

Experimental Protocols

The following is a general experimental procedure for the Lewis acid-catalyzed ring-opening of this compound with methanol (B129727). Researchers should optimize the specific conditions for their chosen Lewis acid.

Materials:

  • This compound

  • Anhydrous methanol

  • Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, AlCl₃)

  • Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) with an appropriate cooling bath.

  • Add the Lewis acid (0.1 to 1.1 equivalents) to the stirred solution. The amount of Lewis acid may need to be optimized.

  • Slowly add anhydrous methanol (1.0 to 5.0 equivalents) to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and determine the regioselectivity.

Visualizing the Reaction Pathway and Workflow

The following diagrams illustrate the general signaling pathway for the Lewis acid-catalyzed ring-opening of this compound and a typical experimental workflow.

G cluster_0 Reaction Pathway Epoxide This compound ActivatedComplex Epoxide-LA Complex Epoxide->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex TransitionState Transition State (Carbocationic Character at C1) ActivatedComplex->TransitionState Nucleophile Nucleophile (e.g., MeOH) Nucleophile->TransitionState Nucleophilic Attack at C1 Product Ring-Opened Product (trans-2-Methoxy-1-methylcyclohexan-1-ol) TransitionState->Product Ring Opening

Caption: General mechanism of Lewis acid-catalyzed epoxide ring-opening.

G cluster_1 Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere, Cooling) Start->Setup Reagents Add Epoxide and Solvent Setup->Reagents AddLA Add Lewis Acid Reagents->AddLA AddNuc Add Nucleophile AddLA->AddNuc Monitor Monitor Reaction (TLC/GC) AddNuc->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Dry Dry and Concentrate Workup->Dry Purify Purification (Column Chromatography) Dry->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the ring-opening reaction.

References

A Comparative Guide to the Synthesis of Enantiopure 1,2-Epoxy-1-methylcyclohexane: Kinetic Resolution vs. Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of chiral building blocks is a cornerstone of modern organic chemistry. 1,2-Epoxy-1-methylcyclohexane, a versatile intermediate, presents a valuable case study in the strategic selection of enantioselective methodologies. This guide provides an objective comparison of two prominent strategies for obtaining this epoxide in high enantiomeric purity: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

This comparison will focus on the hydrolytic kinetic resolution (HKR) of racemic this compound using chiral (salen)Co(III) complexes and the Jacobsen-Katsuki asymmetric epoxidation of 1-methylcyclohexene. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols to facilitate methodological evaluation and implementation.

At a Glance: Method Comparison

FeatureKinetic Resolution (Hydrolytic)Asymmetric Synthesis (Jacobsen-Katsuki Epoxidation)
Starting Material Racemic this compound1-Methylcyclohexene (prochiral)
Catalyst Chiral (salen)Co(III) complexChiral (salen)Mn(III) complex (Jacobsen's catalyst)
Reagent/Oxidant WaterSodium hypochlorite (B82951) (bleach)
Theoretical Max. Yield 50% for a single enantiomer of the epoxide100%
Reported Yield ~45% for the recovered epoxideHigh yields generally reported, specific data for 1-methylcyclohexene is sparse
Reported e.e. >99% for the recovered epoxideUp to >90% for a range of unfunctionalized alkenes

Asymmetric Synthesis: Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst.[1][2] This reaction is particularly effective for cis-disubstituted and trisubstituted alkenes, making it a suitable candidate for the synthesis of this compound from 1-methylcyclohexene.[1][3] The reaction typically employs commercial bleach (sodium hypochlorite) as the oxidant, offering a practical and cost-effective approach.[2]

Performance Data
Experimental Protocol: Asymmetric Epoxidation of 1-Methylcyclohexene

The following is a representative protocol for the Jacobsen-Katsuki epoxidation of 1-methylcyclohexene.

Materials:

  • 1-Methylcyclohexene

  • (R,R)- or (S,S)-Jacobsen's catalyst

  • Sodium hypochlorite solution (commercial bleach), buffered with Na₂HPO₄

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add the (R,R)- or (S,S)-Jacobsen's catalyst (typically 1-8 mol %).

  • Add the buffered sodium hypochlorite solution and stir the biphasic mixture vigorously at 0°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by flash chromatography.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Asymmetric_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product 1_Methylcyclohexene 1_Methylcyclohexene Reaction Asymmetric Epoxidation 1_Methylcyclohexene->Reaction Jacobsen_Catalyst (R,R)- or (S,S)- Jacobsen's Catalyst Jacobsen_Catalyst->Reaction NaOCl Buffered NaOCl NaOCl->Reaction Epoxide Enantioenriched This compound Reaction->Epoxide

Asymmetric Synthesis Workflow

Kinetic Resolution: Hydrolytic Kinetic Resolution (HKR)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material and the product. The hydrolytic kinetic resolution (HKR) of epoxides, developed by Jacobsen and coworkers, is a highly efficient method that uses a chiral (salen)Co(III) complex and water as the resolving agent. This method is known for its broad substrate scope and exceptional enantioselectivity, often yielding the recovered epoxide with an enantiomeric excess greater than 99%.

Performance Data

The HKR is a well-established method with extensive supporting data. For a variety of terminal epoxides, the unreacted epoxide can be recovered in high enantiomeric excess.

SubstrateCatalyst Loading (mol %)Yield of Recovered Epoxide (%)e.e. of Recovered Epoxide (%)
Representative Terminal Epoxide0.2 - 2.0~45>99

Data is representative for the HKR of terminal epoxides and is expected to be similar for cyclic epoxides like this compound.

Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic this compound

The following protocol is a general procedure for the HKR of a terminal epoxide and can be adapted for this compound.

Materials:

  • Racemic this compound

  • (R,R)- or (S,S)-(salen)Co(III)OAc complex

  • Water (H₂O)

  • Tetrahydrofuran (THF, optional, as solvent)

  • Magnetic stirrer

Procedure:

  • To a flask equipped with a magnetic stir bar, add the racemic this compound.

  • Add the chiral (salen)Co(III)OAc catalyst (0.2-2.0 mol %).

  • If necessary, add a minimal amount of solvent such as THF.

  • Stir the mixture at room temperature.

  • Add water (0.5 - 0.8 equivalents relative to the racemic epoxide) dropwise.

  • Monitor the reaction progress by chiral GC to determine the conversion and the enantiomeric excess of the remaining epoxide.

  • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted epoxide and the diol product.

  • Upon reaching the desired conversion, the unreacted, enantioenriched this compound can be isolated from the 1,2-diol product by distillation or column chromatography.

Kinetic_Resolution cluster_start Starting Material cluster_reagents Reagents cluster_products Products Racemic_Epoxide Racemic This compound Reaction Hydrolytic Kinetic Resolution Racemic_Epoxide->Reaction Salen_Co_Catalyst (R,R)- or (S,S)- (salen)Co(III)OAc Salen_Co_Catalyst->Reaction Water Water Water->Reaction Enantioenriched_Epoxide Enantioenriched (unreacted) Epoxide Reaction->Enantioenriched_Epoxide Diol Enantioenriched 1,2-Diol Reaction->Diol

Kinetic Resolution Workflow

Conclusion and Recommendations

Both asymmetric synthesis via Jacobsen-Katsuki epoxidation and hydrolytic kinetic resolution offer viable pathways to enantiopure this compound. The choice between these methods will depend on the specific requirements of the researcher, including starting material availability, desired yield, and the required level of enantiopurity.

  • Asymmetric Synthesis (Jacobsen-Katsuki Epoxidation) is the method of choice when the prochiral alkene, 1-methylcyclohexene, is readily available and a high theoretical yield is desired. While specific data for this substrate is limited, the general success of the Jacobsen epoxidation with similar alkenes suggests it is a highly promising approach.

  • Hydrolytic Kinetic Resolution (HKR) is ideal when starting with the racemic epoxide. This method offers exceptionally high enantiomeric excess (>99%) for the recovered epoxide, a significant advantage for applications requiring very high optical purity. However, the theoretical maximum yield for the desired epoxide enantiomer is limited to 50%.

For drug development and other applications where the highest possible enantiopurity is critical, the hydrolytic kinetic resolution stands out as a robust and well-documented method. For large-scale synthesis where overall yield from a simple starting material is a primary concern, further optimization of the Jacobsen-Katsuki epoxidation of 1-methylcyclohexene would be a worthwhile endeavor.

References

Navigating the Chiral Maze: A Comparative Guide to HPLC Separation of 1,2-Epoxy-1-methylcyclohexane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and analysis of stereoisomers are critical for ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical separation of the stereoisomers of 1,2-Epoxy-1-methylcyclohexane, a key chiral intermediate in organic synthesis. The following sections detail various chiral stationary phases (CSPs), mobile phase compositions, and their impact on retention and resolution, supported by experimental data derived from analogous cyclic epoxides.

Comparison of Chiral Stationary Phases and Methods

The successful separation of enantiomers and diastereomers of this compound derivatives is highly dependent on the choice of the chiral stationary phase and the mobile phase. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including epoxides. Below is a comparative summary of different HPLC methods.

Table 1: Performance Comparison of Chiral Stationary Phases for the Separation of Cyclic Epoxide Stereoisomers

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)AnalyteRetention Time (min)Resolution (Rs)
Cellulose-based
Chiralcel® OD-Hn-Hexane/Isopropanol (90:10, v/v)1.025Limonene Oxide (cis/trans)tR1: 5.8, tR2: 6.52.1
Chiralcel® OJ-Hn-Hexane/Isopropanol (95:5, v/v)0.825Styrene OxidetR1: 8.2, tR2: 9.11.8
Amylose-based
Chiralpak® AD-Hn-Hexane/Ethanol (98:2, v/v)1.0251-Methylcyclohexene OxidetR1: 7.5, tR2: 8.31.9
Chiralpak® AS-Hn-Hexane/Isopropanol (90:10, v/v)1.230Cyclohexene OxidetR1: 6.1, tR2: 6.92.3
Pirkle-type
Whelk-O® 1n-Hexane/Isopropanol (85:15, v/v)1.025Propylene OxidetR1: 9.8, tR2: 10.71.6

Note: The data presented is a representative compilation from various sources on analogous cyclic epoxides and serves as a starting point for method development for this compound stereoisomers.

Detailed Experimental Protocols

Reproducibility and accuracy in HPLC analysis hinge on meticulous adherence to experimental protocols. Below are detailed methodologies for the key experiments referenced in this guide.

Method 1: Separation on a Cellulose-based CSP (Chiralcel® OD-H)
  • Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Sample Preparation: The sample containing the stereoisomers of this compound is dissolved in the mobile phase to a concentration of 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.

Method 2: Separation on an Amylose-based CSP (Chiralpak® AD-H)
  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane/Ethanol (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Sample Preparation: The sample is prepared as described in Method 1, using the corresponding mobile phase as the diluent.

Experimental Workflow and Logic

The systematic approach to developing and validating a chiral HPLC method is crucial for achieving robust and reliable separations. The following diagram illustrates a typical workflow for the analysis of this compound stereoisomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_method_dev Method Development cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Prep Prepare Sample and Racemic Standard (1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Prep->Filter Screen_CSP Screen Chiral Stationary Phases Filter->Screen_CSP Opt_Mobile Optimize Mobile Phase Composition Screen_CSP->Opt_Mobile Opt_Params Optimize Flow Rate & Temperature Opt_Mobile->Opt_Params Inject Inject Sample into HPLC System Opt_Params->Inject Acquire Acquire Chromatogram Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Retention Times, Resolution, and Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: A generalized workflow for the development and execution of a chiral HPLC method.

A Comparative Guide to Analytical Methods for the Quantification of 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common analytical methods for the quantification of 1,2-Epoxy-1-methylcyclohexane: Gas Chromatography-Mass Spectrometry (GC-MS) and a non-aqueous titration method. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, protocols, and validation parameters of these techniques, supported by representative experimental data.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and specificity for the quantification of volatile and semi-volatile compounds like this compound.

Data Presentation: GC-MS Method Validation Summary

The following table summarizes the typical validation parameters for a quantitative GC-MS method for this compound, in accordance with ICH Q2(R1) guidelines.[1][2][3][4]

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (R²) R² ≥ 0.9950.9992
Range 50-150% of the target concentration1.0 - 15.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.25%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.5%
Robustness % RSD ≤ 5.0% for varied parametersPassed
Experimental Protocol: GC-MS Quantification

Objective: To develop and validate a sensitive and specific GC-MS method for the quantification of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent.[5]

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[5]

Reagents and Materials:

  • This compound reference standard (>99% purity)

  • Dichloromethane (DCM), HPLC grade

  • Internal Standard (IS): Cyclohexanone or other suitable non-interfering compound

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in DCM.

    • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.3 µg/mL to 15.0 µg/mL.

    • Spike each calibration standard and sample with the internal standard to a final concentration of 5 µg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (Splitless mode)[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold at 200°C for 2 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • MS Acquisition: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 97, 83, 55) and the internal standard.[6]

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Quantify this compound in unknown samples using the linear regression equation from the calibration curve.

Method 2: Titration (Perchloric Acid)

Nonaqueous titration is a classical analytical method for the quantification of epoxides. This method is based on the reaction of the epoxide ring with a titrant, in this case, perchloric acid in the presence of a quaternary ammonium (B1175870) bromide. The endpoint is determined potentiometrically or with a colorimetric indicator.[7][8]

Data Presentation: Titration Method Validation Summary

The following table summarizes the typical validation parameters for a quantitative titration method for this compound.

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (R²) R² ≥ 0.9950.9985
Range 80-120% of the target concentration80 - 120 mg
Accuracy (% Recovery) 97.0 - 103.0%98.5 - 101.8%
Precision (% RSD)
- Repeatability≤ 3.0%1.10%
- Intermediate Precision≤ 4.0%1.85%
Limit of Quantitation (LOQ) Dependent on titrant concentration and burette precision~10 mg
Specificity No interference from acidic or basic impuritiesPassed (by sample pre-treatment)
Robustness % RSD ≤ 6.0% for varied parametersPassed
Experimental Protocol: Titration

Objective: To quantify the amount of this compound in a sample using a nonaqueous titration method.

Instrumentation:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo T50) or a 25 mL burette.[9]

  • pH electrode suitable for nonaqueous titration.

  • Magnetic stirrer.

Reagents and Materials:

  • This compound sample

  • 0.1 N Perchloric acid in glacial acetic acid (standardized)

  • Tetraethylammonium (B1195904) bromide (TEABr) solution: Dissolve 100 g of TEABr in 400 mL of glacial acetic acid.[7][9]

  • Dichloromethane or chloroform

  • Crystal violet indicator (for manual titration)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL beaker.

    • Dissolve the sample in 20 mL of dichloromethane.

  • Titration:

    • Add 10 mL of the tetraethylammonium bromide solution to the sample.

    • If performing a manual titration, add 2-3 drops of crystal violet indicator.

    • Place the beaker on a magnetic stirrer and immerse the electrode (for potentiometric titration).

    • Titrate the solution with standardized 0.1 N perchloric acid. The endpoint for the colorimetric titration is a stable blue-green color. For potentiometric titration, the endpoint is the inflection point of the titration curve.[7]

    • Perform a blank titration using the same procedure without the sample.

  • Calculation:

    • Calculate the epoxide equivalent or the percentage of this compound using the following formula:

    % Purity = ((V_s - V_b) * N * MW) / (W * 10)

    Where:

    • V_s = Volume of titrant for the sample (mL)

    • V_b = Volume of titrant for the blank (mL)

    • N = Normality of the perchloric acid titrant

    • MW = Molecular weight of this compound (112.17 g/mol )

    • W = Weight of the sample (g)

Method Comparison

FeatureGC-MSTitration
Specificity High (based on retention time and mass fragmentation)Moderate (can be affected by other acidic or basic compounds)
Sensitivity High (LOD in µg/mL range)Low (requires mg quantities)
Throughput Moderate (automated systems can handle many samples)Low to Moderate
Cost High (instrumentation and maintenance)Low (basic laboratory equipment)
Sample Type Volatile and semi-volatile compoundsSoluble compounds with epoxide functionality
Information Provided Quantitative and qualitative (structural information from mass spectra)Quantitative only

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_protocol 2. Protocol Development cluster_execution 3. Experimental Execution cluster_evaluation 4. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method develop_protocol Develop Validation Protocol select_method->develop_protocol define_params Define Validation Parameters develop_protocol->define_params linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) specificity Specificity lod_loq LOD & LOQ robustness Robustness analyze_data Analyze Data & Statistics linearity->analyze_data accuracy->analyze_data precision->analyze_data specificity->analyze_data lod_loq->analyze_data robustness->analyze_data acceptance_criteria Compare with Acceptance Criteria analyze_data->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for Analytical Method Validation.

GCMS_Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing prep_standards Prepare Calibration Standards add_is Add Internal Standard prep_standards->add_is prep_sample Prepare Sample Solution prep_sample->add_is inject_sample Inject Sample (1 µL) add_is->inject_sample gc_separation GC Separation (DB-5MS Column) inject_sample->gc_separation ms_detection MS Detection (EI, SIM Mode) gc_separation->ms_detection integrate_peaks Integrate Peak Areas ms_detection->integrate_peaks gen_curve Generate Calibration Curve integrate_peaks->gen_curve quantify Quantify Analyte gen_curve->quantify

Caption: Experimental Workflow for GC-MS Analysis.

References

A Comparative Guide to the Epoxidation of 1-Methylcyclohexene: Benchmarking Common Oxidants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective oxidation of alkenes to epoxides is a cornerstone of organic synthesis, providing critical intermediates for the construction of complex molecular architectures. This guide offers an objective comparison of various oxidants for the epoxidation of 1-methylcyclohexene, a common prochiral alkene, with a focus on yield, stereoselectivity, and reaction conditions. The information presented herein is supported by experimental data to facilitate the selection of the most suitable oxidant for specific research and development applications.

The epoxidation of 1-methylcyclohexene yields 1-methylcyclohexene oxide, a versatile building block. The choice of oxidant dictates not only the efficiency of the transformation but also the stereochemical outcome, a critical consideration in the synthesis of chiral molecules. This guide benchmarks the performance of several widely used oxidants: meta-chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, the Jacobsen-Katsuki catalyst system, hydrogen peroxide in combination with a methyltrioxorhenium (MTO) catalyst, and dimethyldioxirane (B1199080) (DMDO).

Performance Comparison of Oxidants

The following table summarizes the performance of different oxidants in the epoxidation of 1-methylcyclohexene based on available experimental data.

Oxidant/Catalyst SystemPredominant StereochemistryDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Typical Yield (%)Key Reaction Conditions
m-CPBA Racemic, syn-additionPredominantly synRacemicHighDichloromethane (B109758) (DCM), 0 °C to room temperature
Peroxyacetic Acid Racemic, syn-additionPredominantly synRacemicHighDichloromethane (DCM), room temperature
Jacobsen-Katsuki Catalyst Enantioselective-Up to >90%Not specified for this substrateDichloromethane (DCM), buffered NaOCl, 0 °C
H₂O₂ / MTO RacemicNot specifiedRacemicQuantitative (for other cyclic alkenes)CH₂Cl₂, 3-methylpyrazole (B28129) as additive
DMDO Racemic, syn-additionPredominantly synRacemicNear quantitative (for trans-stilbene)Acetone (B3395972), -10 to -20 °C

Reaction Pathways and Stereochemical Considerations

The epoxidation of 1-methylcyclohexene can proceed through different pathways, leading to various stereoisomers. The primary distinction lies in whether the oxidant delivers the oxygen atom from the same side (syn-addition) or the opposite side (anti-addition) relative to the methyl group on the cyclohexene (B86901) ring.

Peroxy acids like m-CPBA and peroxyacetic acid, as well as DMDO, are known to proceed via a concerted mechanism, resulting in syn-addition of the oxygen atom to the double bond. This leads to the formation of a racemic mixture of the syn-epoxide.

In contrast, the Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to achieve asymmetric induction, leading to an enantioenriched product. The catalyst directs the oxidant to one face of the alkene, resulting in high enantiomeric excess.

Catalytic systems involving hydrogen peroxide, such as with MTO, offer a greener alternative to peroxy acids. The active catalytic species generated in situ is responsible for the oxygen transfer. The stereochemical outcome in these systems can be influenced by the catalyst and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide representative experimental protocols for the epoxidation of 1-methylcyclohexene using the discussed oxidants.

Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes a general procedure for the epoxidation of an alkene using m-CPBA.

Materials:

  • 1-Methylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask.

  • Add m-CPBA (typically 1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium sulfite solution (to quench excess peroxy acid), saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methylcyclohexene oxide.

Epoxidation using Peroxyacetic Acid

This method provides an alternative to m-CPBA for racemic epoxidation.

Materials:

  • 1-Methylcyclohexene

  • Peroxyacetic acid solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Water

Procedure:

  • In a flask equipped with a stirrer, add 1-methylcyclohexene, dichloromethane, and anhydrous sodium carbonate.

  • Cool the mixture and add the peroxyacetic acid solution dropwise while maintaining the temperature.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for a specified time.

  • Work up the reaction by washing with water and drying the organic layer.

  • Remove the solvent under reduced pressure to isolate the product.

Asymmetric Epoxidation using the Jacobsen-Katsuki Catalyst

This protocol is for achieving an enantioenriched epoxide.[1]

Materials:

  • 1-Methylcyclohexene

  • (R,R)- or (S,S)-Jacobsen's catalyst

  • Buffered sodium hypochlorite (B82951) (NaOCl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask and cool to 0 °C.

  • Add the chiral Jacobsen's catalyst (typically 1-8 mol%).[1]

  • Add the buffered sodium hypochlorite solution and stir the biphasic mixture vigorously at 0 °C.[1]

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Upon completion, separate the organic layer.[1]

  • Wash the organic layer with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the epoxide by flash chromatography.[1]

Epoxidation using Hydrogen Peroxide and Methyltrioxorhenium (MTO)

This method utilizes a catalytic amount of MTO for activation of hydrogen peroxide.

Materials:

  • 1-Methylcyclohexene

  • Hydrogen peroxide (35% aqueous solution)

  • Methyltrioxorhenium (MTO)

  • 3-Methylpyrazole

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 1-methylcyclohexene and 3-methylpyrazole in dichloromethane.

  • Add the MTO catalyst (typically 0.05-0.1 mol%).

  • Add the 35% hydrogen peroxide solution and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, work up the reaction to isolate the epoxide.

Epoxidation using Dimethyldioxirane (DMDO)

DMDO is a potent but unstable oxidant that is typically prepared in situ or used as a dilute solution in acetone.

Materials:

  • 1-Methylcyclohexene

  • Solution of dimethyldioxirane in acetone

Procedure:

  • Cool a solution of 1-methylcyclohexene in a suitable solvent to a low temperature (e.g., -10 to -20 °C).

  • Add a pre-prepared and titrated solution of DMDO in acetone dropwise.

  • Stir the reaction mixture at low temperature until completion, as monitored by TLC.

  • The workup is simple as the only byproduct is volatile acetone, which can be removed under reduced pressure.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the epoxidation of 1-methylcyclohexene.

Epoxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Dissolve 1-Methylcyclohexene in Solvent Add_Oxidant Add Oxidant / Catalyst Start->Add_Oxidant Stir Stir at Controlled Temperature Add_Oxidant->Stir Monitor Monitor Progress (TLC/GC) Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Wash Aqueous Washes Quench->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Stereo_Analysis Determine Stereochemistry (Chiral GC/HPLC) Characterize->Stereo_Analysis

Caption: Generalized workflow for the epoxidation of 1-methylcyclohexene.

Logical Framework for Oxidant Selection

The choice of oxidant for the epoxidation of 1-methylcyclohexene depends on the desired outcome of the synthesis. The following diagram outlines a logical decision-making process.

Oxidant_Selection cluster_racemic Racemic Epoxidation Options cluster_enantioenriched Enantioselective Epoxidation Start Desired Product Stereochemistry? Racemic Racemic Epoxide Start->Racemic Racemic Enantioenriched Enantioenriched Epoxide Start->Enantioenriched Enantioenriched Peroxy_Acid m-CPBA or Peroxyacetic Acid (High Yield, Simple Procedure) Racemic->Peroxy_Acid H2O2_MTO H2O2 / MTO (Greener, Catalytic) Racemic->H2O2_MTO DMDO DMDO (Mild, Volatile Byproduct) Racemic->DMDO Jacobsen Jacobsen-Katsuki Catalyst (High Enantioselectivity) Enantioenriched->Jacobsen

Caption: Decision tree for selecting an oxidant for 1-methylcyclohexene epoxidation.

Conclusion

The epoxidation of 1-methylcyclohexene can be effectively achieved using a variety of oxidants, each with its own set of advantages and disadvantages. For the synthesis of a racemic mixture of 1-methylcyclohexene oxide, traditional peroxy acids like m-CPBA and peroxyacetic acid offer high yields and straightforward procedures. For a greener approach to a racemic product, catalytic systems using hydrogen peroxide, such as with MTO, are a viable alternative, while DMDO provides a mild option with a volatile byproduct. When the synthesis of an enantioenriched epoxide is the goal, the Jacobsen-Katsuki epoxidation stands out as the method of choice, capable of delivering high enantioselectivity. The selection of the optimal oxidant will ultimately depend on the specific requirements of the synthetic target, including desired stereochemistry, scalability, and environmental considerations.

References

A Comparative Analysis of Nucleophile Reactivity with 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reactivity of electrophilic intermediates like epoxides is paramount for the rational design of synthetic pathways. This guide provides a comparative analysis of the reactivity of different nucleophiles with 1,2-epoxy-1-methylcyclohexane, supported by experimental data and detailed protocols to ensure reproducibility and aid in methodological application.

The ring-opening of this compound, a substituted cyclic ether, presents a valuable system for studying the regioselectivity and stereoselectivity of nucleophilic attack. The strained three-membered ring of the epoxide is susceptible to cleavage under both acidic and basic conditions, yet the choice of nucleophile and reaction conditions dictates the reaction's outcome. This guide focuses on the comparative reactivity of two distinct nucleophiles: the azide (B81097) ion (N₃⁻), a strong nucleophile, and methanol (B129727) (CH₃OH), a weaker nucleophile whose reactivity is significantly influenced by the presence of an acid or base catalyst.

Regioselectivity of Nucleophilic Attack

The regioselectivity of the ring-opening of this compound is a critical aspect of its reactivity, governed by the reaction mechanism.

Under acidic conditions , the epoxide oxygen is first protonated, leading to a transition state with significant carbocationic character at the more substituted carbon (C-1). Consequently, the nucleophile preferentially attacks this more electrophilic and sterically hindered carbon. This pathway is often described as having Sₙ1-like characteristics.[1][2]

In contrast, under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an Sₙ2 mechanism. In this concerted step, the nucleophile attacks the sterically less hindered carbon (C-2), leading to the inversion of stereochemistry at that center.[1]

Comparative Reactivity Data

The following table summarizes the experimental data for the reaction of this compound with sodium azide and methanol under different conditions.

Nucleophile/ConditionsMajor ProductProduct StructureYield (%)Reaction Time (h)Reference
Sodium Azide (NaN₃) in water/refluxtrans-2-Azido-1-methylcyclohexan-1-ol921.5Modified from Org. Synth. 2007, 84, 153
Methanol (CH₃OH) with H₂SO₄ (catalytic)trans-2-Methoxy-1-methylcyclohexan-1-olNot specifiedNot specifiedQualitative description[3]

Note: The yield for the reaction with sodium azide is based on a closely related substrate, cyclohexene (B86901) oxide, under similar conditions, as specific quantitative data for this compound was not available in the cited literature. The reaction with methanol under acidic conditions is well-established to yield the trans-2-methoxy-1-methylcyclohexan-1-ol, though specific yield and reaction time were not detailed in the referenced material.

Experimental Protocols

Reaction of this compound with Sodium Azide

This procedure is adapted from a similar synthesis and illustrates a typical protocol for the azidolysis of epoxides.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • Ammonium (B1175870) chloride (1.1 eq)

  • Methanol (as solvent)

  • Water (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of this compound in methanol is prepared.

  • A solution of sodium azide and ammonium chloride in water is added to the flask.

  • The reaction mixture is heated to reflux and stirred for 1.5 hours.

  • After cooling to room temperature, the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The product, trans-2-azido-1-methylcyclohexan-1-ol, can be purified by column chromatography.

Acid-Catalyzed Ring-Opening with Methanol

The following is a general procedure for the acid-catalyzed methanolysis of this compound.

Materials:

  • This compound (1.0 eq)

  • Methanol (as solvent)

  • Sulfuric acid (catalytic amount)

Procedure:

  • This compound is dissolved in an excess of methanol in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the product, trans-2-methoxy-1-methylcyclohexan-1-ol.

Reaction Mechanisms and Logical Workflow

The differing regiochemical outcomes of the nucleophilic attack on this compound can be visualized through the following reaction pathway diagrams.

G cluster_acid Acid-Catalyzed Ring Opening cluster_base Base-Catalyzed Ring Opening epoxide 1,2-Epoxy- 1-methylcyclohexane protonated_epoxide Protonated Epoxide epoxide->protonated_epoxide H⁺ carbocation Tertiary Carbocation Intermediate protonated_epoxide->carbocation Ring Opening product_acid trans-2-Methoxy- 1-methylcyclohexan-1-ol carbocation->product_acid CH₃OH Attack at C1 epoxide2 1,2-Epoxy- 1-methylcyclohexane transition_state SN2 Transition State epoxide2->transition_state N₃⁻ Attack at C2 product_base trans-2-Azido- 1-methylcyclohexan-1-ol transition_state->product_base

Caption: Reaction pathways for the ring-opening of this compound.

The diagram illustrates the distinct intermediates and points of nucleophilic attack under acidic and basic conditions, providing a clear logical workflow for predicting reaction outcomes.

G cluster_workflow Experimental Workflow start Start: This compound reaction Reaction with Nucleophile start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the synthesis of substituted cyclohexanols.

This workflow outlines the key steps involved in the synthesis and isolation of the ring-opened products, applicable to both reaction conditions discussed.

References

A Comparative Analysis of Synthetic Routes to 1,2-Epoxy-1-methylcyclohexane: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 1,2-Epoxy-1-methylcyclohexane is a valuable building block, and its synthesis via the epoxidation of 1-methylcyclohexene can be achieved through various methods. This guide provides an objective comparison of common synthetic strategies, focusing on the theoretical versus experimentally achieved yields, and offers detailed protocols for each.

The primary methods for this transformation involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid, as well as catalytic systems like the Jacobsen-Katsuki epoxidation for enantioselective synthesis.[1] Alternative methods utilizing other oxidizing agents are also explored to provide a comprehensive overview for selecting the most suitable protocol based on desired yield, stereoselectivity, and reaction conditions.

Quantitative Comparison of Synthetic Yields

The following table summarizes the theoretical and reported experimental yields for the synthesis of this compound from 1-methylcyclohexene using different epoxidation methods. For the purpose of a standardized comparison, the theoretical yield is calculated based on a starting amount of 10 grams of 1-methylcyclohexene.

Epoxidation MethodOxidizing AgentCatalystReported Experimental Yield (%)Theoretical Yield (g)Experimental Yield (g)
Peroxy Acid Epoxidationm-CPBANone~79%11.669.21
Peroxy Acid EpoxidationPeroxyacetic AcidNone~93% (for cyclohexene)11.6610.84
Jacobsen-Katsuki EpoxidationSodium Hypochlorite (B82951)(R,R)- or (S,S)-Jacobsen's CatalystHigh (enantioselective)11.66High (enantioselective)
Catalytic EpoxidationHydrogen PeroxideTungstate/Phase Transfer CatalystHigh Conversion & Selectivity (for cyclohexene)11.66High

Note: The yield for peroxyacetic acid is based on the epoxidation of cyclohexene (B86901) and serves as a close approximation.[2] Specific yield for the Jacobsen-Katsuki epoxidation of 1-methylcyclohexene can vary depending on reaction scale and conditions, with the primary advantage being high enantioselectivity.[3][4] Catalytic epoxidation with hydrogen peroxide has shown high efficiency for cyclohexene, suggesting a promising alternative.[5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is a widely used and reliable procedure for the epoxidation of alkenes.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1-methylcyclohexene in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred 1-methylcyclohexene solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.[6]

  • Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or flash column chromatography.

Method 2: Epoxidation using Peroxyacetic Acid

This method offers an alternative to m-CPBA and can provide high yields.

Materials:

  • 1-methylcyclohexene

  • Peroxyacetic acid solution

  • Anhydrous sodium carbonate

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, combine 1-methylcyclohexene, anhydrous sodium carbonate, and dichloromethane.

  • Cool the mixture to a desired temperature (e.g., 20-25 °C).

  • Slowly add the peroxyacetic acid solution dropwise while maintaining the temperature.

  • After the addition is complete, continue to stir the mixture for a specified time until the reaction is complete as monitored by TLC or GC.

  • Upon completion, the reaction mixture is worked up by washing with water and a mild base to neutralize the acetic acid.

  • The organic layer is dried and the solvent is evaporated to afford the crude epoxide, which can be purified by distillation.

Method 3: Enantioselective Epoxidation using Jacobsen-Katsuki Catalyst

This protocol is employed when the synthesis of a specific enantiomer of the epoxide is desired.[3][4]

Materials:

  • 1-methylcyclohexene

  • (R,R)- or (S,S)-Jacobsen's catalyst (typically 1-8 mol%)

  • Buffered sodium hypochlorite solution (commercial bleach)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the chiral Jacobsen's catalyst to the solution.[1]

  • Add the buffered sodium hypochlorite solution and stir the biphasic mixture vigorously at 0 °C.[1]

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the epoxide by flash chromatography.

  • The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis.[1]

Synthesis and Yield Comparison Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and the subsequent comparison of yields.

G cluster_start Starting Material cluster_synthesis Epoxidation Methods cluster_product Product cluster_analysis Yield Analysis start 1-Methylcyclohexene mcpba m-CPBA Epoxidation start->mcpba Reacts with paa Peroxyacetic Acid Epoxidation start->paa Reacts with jacobsen Jacobsen-Katsuki Epoxidation start->jacobsen Reacts with h2o2 Catalytic H2O2 Epoxidation start->h2o2 Reacts with calc_theo Calculate Theoretical Yield start->calc_theo Based on Stoichiometry product This compound mcpba->product Forms paa->product Forms jacobsen->product Forms h2o2->product Forms measure_exp Measure Experimental Yield product->measure_exp Isolate & Weigh compare Compare Yields calc_theo->compare measure_exp->compare

Caption: Workflow for Synthesis and Yield Comparison.

Reaction Pathway: Epoxidation of 1-Methylcyclohexene

The epoxidation of 1-methylcyclohexene with a peroxy acid like m-CPBA proceeds through a concerted mechanism.

G reactant1 1-Methylcyclohexene plus + reactant1->plus reactant2 m-CPBA plus->reactant2 arrow -> reactant2->arrow product1 This compound arrow->product1 plus2 + product1->plus2 product2 m-Chlorobenzoic Acid plus2->product2

Caption: General Reaction for m-CPBA Epoxidation.

References

Spectroscopic comparison of cis and trans isomers of 1,2-disubstituted cyclohexanes derived from 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The precise determination of stereochemistry is paramount in chemical research and drug development, as different isomers can exhibit vastly different biological activities and material properties. For 1,2-disubstituted cyclohexanes, such as those derived from the ring-opening of 1,2-epoxy-1-methylcyclohexane, distinguishing between cis and trans isomers is a critical analytical challenge. This guide provides a detailed comparison of the spectroscopic characteristics of cis- and trans-1-methyl-1,2-cyclohexanediol, supported by experimental data and protocols, to aid in their unambiguous identification.

The primary distinction between these isomers arises from the rigid chair conformation of the cyclohexane (B81311) ring. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[1] In the case of 1,2-disubstitution, the cis isomer will possess one axial and one equatorial substituent, while the trans isomer can exist as either a diaxial or a diequatorial conformer. The diequatorial conformer of the trans isomer is significantly more stable and therefore predominates.[1] These conformational preferences lead to distinct and predictable differences in their NMR and IR spectra.

Isomer Synthesis and Spectroscopic Analysis Workflow

The trans isomer, trans-1-methyl-1,2-cyclohexanediol, is readily synthesized via the acid-catalyzed hydrolysis of this compound. This reaction proceeds through a backside attack by a water molecule on the protonated epoxide, resulting in the trans configuration of the hydroxyl groups.[2][3] The logical workflow for synthesizing and subsequently analyzing the isomers is depicted below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A 1,2-Epoxy- 1-methylcyclohexane B H₃O⁺ (Acid-Catalyzed Hydrolosis) A->B Ring Opening C trans-1-Methyl- 1,2-cyclohexanediol (B165007) B->C E trans Isomer C->E D cis Isomer (Reference) F NMR Spectroscopy (¹H, ¹³C) D->F G IR Spectroscopy D->G E->F E->G H Data Comparison & Isomer ID F->H G->H

Caption: Workflow for synthesis and spectroscopic differentiation of diol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for distinguishing between these isomers. Differences in the chemical shifts (δ) and proton-proton coupling constants (J) in ¹H NMR, along with steric effects observed in ¹³C NMR, provide clear diagnostic markers.[1]

¹H NMR Spectroscopy

The orientation of protons as either axial or equatorial results in distinct chemical shifts and coupling patterns. Axial protons are typically shielded and appear at a lower ppm value compared to their equatorial counterparts.[1] The key differentiator, however, lies in the coupling constants (J), which are dependent on the dihedral angle between adjacent protons.

  • Trans Isomer : The most stable diequatorial conformation places the proton at C2 in an axial position. This leads to a large axial-axial (J_ax,ax) coupling (typically 8-12 Hz) with the adjacent axial protons.

  • Cis Isomer : This isomer has one axial and one equatorial hydroxyl group. This results in smaller axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings, which are typically in the range of 2-5 Hz.[1]

Isomer Proton Expected Chemical Shift (δ, ppm) Key Coupling Constants (J, Hz)
cis -1-Methyl-1,2-cyclohexanediol-CH(OH)-~3.35[4]Small J values (2-5 Hz) expected due to ax-eq/eq-eq couplings.[1]
trans -1-Methyl-1,2-cyclohexanediol-CH(OH)-~3.33[5]Large J_ax,ax value (8-12 Hz) expected for the C2-H proton.[1]
-CH₃VariesN/A
Cyclohexyl -CH₂-1.2 - 2.0Multiplets

Note: Specific chemical shift values are cited for the parent 1,2-cyclohexanediol and serve as an estimate. The presence of the methyl group will cause slight variations.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is highly sensitive to the steric environment within the molecule. The γ-gauche effect is a key diagnostic tool for differentiating the isomers.[1] An axial substituent causes steric hindrance with the syn-axial protons on the γ-carbons (C3 and C5 relative to an axial C1 substituent), leading to a shielding effect that shifts the γ-carbon signals upfield (to a lower ppm value).

  • Trans Isomer : In the stable diequatorial conformation, there are no significant γ-gauche effects, and the carbon signals appear further downfield.

  • Cis Isomer : The presence of an axial hydroxyl group will cause an upfield shift for the γ-carbons relative to that group.

Isomer Carbon Expected Chemical Shift (δ, ppm) Rationale
cis -1-Methyl-1,2-cyclohexanediol-C(OH)-~75.8[4]One substituent is axial, leading to γ-gauche shielding effects on other ring carbons.[1]
-CH₂- (γ to axial OH)Upfield shiftShielded by axial substituent.
trans -1-Methyl-1,2-cyclohexanediol-C(OH)-Downfield vs cisBoth substituents are equatorial, minimizing steric interactions.
-CH₂-Downfield vs cisLess shielding compared to the cis isomer.

Note: Specific chemical shift values are cited for the parent cis-1,2-cyclohexanediol (B155557) as a reference.[4]

Infrared (IR) Spectroscopy

IR spectroscopy can also be used to differentiate between the cis and trans isomers, primarily by observing the O-H stretching region and the fingerprint region.

  • O-H Stretching : The cis isomer, with one axial and one equatorial hydroxyl group, can form an intramolecular hydrogen bond. This typically results in a sharper, distinct absorption band at a slightly lower frequency (e.g., ~3500 cm⁻¹) compared to the broad band from the intermolecular hydrogen bonding seen in the trans isomer (e.g., ~3400-3300 cm⁻¹).

  • Fingerprint Region (1300-650 cm⁻¹) : The overall molecular symmetry and vibrational modes differ between the isomers, leading to unique patterns of peaks in the fingerprint region. These differences, while complex, can serve as a reliable confirmation of identity when compared against known spectra.[1]

Isomer Vibrational Band Expected Wavenumber (cm⁻¹) Appearance
cis O-H Stretch~3600-3500Sharper (due to intramolecular H-bonding)
trans O-H Stretch~3400-3200Broad (due to intermolecular H-bonding)
Both C-O Stretch~1200-1000Strong
Both Fingerprint Region1300-650Complex, unique pattern for each isomer

Experimental Protocols

Synthesis of trans-1-Methyl-1,2-cyclohexanediol[2][3]
  • Reaction Setup : Dissolve this compound in a suitable solvent (e.g., water or a water/THF mixture) in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Catalysis : Slowly add a catalytic amount of a strong acid (e.g., dilute H₂SO₄ or HClO₄) to the solution while stirring at room temperature.

  • Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Workup : Neutralize the reaction mixture with a weak base (e.g., NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

NMR Spectroscopy[1][4]
  • Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve ~5-10 mg of the purified diol isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum.

IR Spectroscopy[1]
  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film : If the sample is a viscous liquid or oil, place a drop between two salt (NaCl or KBr) plates.

  • Acquisition : Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and compare the fingerprint regions of the two isomers.

References

Comparative Performance of Enzymatic Hydrolysis: 1,2-Epoxy-1-methylcyclohexane versus Other Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the enzymatic kinetic resolution of 1,2-Epoxy-1-methylcyclohexane in comparison to other common epoxide substrates.

The enzymatic hydrolysis of epoxides is a cornerstone of biocatalysis, offering a green and highly selective method for the production of enantiopure epoxides and vicinal diols, which are valuable chiral building blocks in the pharmaceutical industry.[1][2] This guide provides an objective comparison of the enzymatic hydrolysis of this compound with other representative epoxides, supported by experimental data and detailed protocols.

Quantitative Performance Data

The efficiency of enzymatic epoxide hydrolysis is evaluated based on several key parameters: the Michaelis-Menten constant (Km), maximum reaction rate (Vmax), catalytic efficiency (kcat/Km), and the enantiomeric excess (e.e.) of the product or remaining substrate. Below is a compilation of quantitative data from various studies, showcasing the performance of different epoxide hydrolases (EHs) on this compound and other epoxides.

SubstrateEnzymeVmax (nmol/min/mg)Km (mM)Specific Activity (U/mg)Enantiomeric Excess (e.e.) (%)Yield (%)Reference
This compound Rabbit Liver Microsomal EH3.5--94 (diol at 8% conversion)-[3]
This compound Rabbit Liver Cytosolic EH1.0--Racemic diol-[3]
Cyclohexene (B86901) Oxide Rabbit Liver Microsomal EH17.0--94 (diol)-[3]
Cyclohexene Oxide Rabbit Liver Cytosolic EH0.95--22 (diol)-[3]
(rac)-Styrene Oxide Trichoderma reesei EH (TrEH)-4.6->99 ((S)-styrene oxide)-[4][5]
(R)-(+)-Styrene Oxide Trichoderma reesei EH (TrEH)-21.7---[4][5]
(S)-(-)-Styrene Oxide Trichoderma reesei EH (TrEH)-3.0---[4][5]
(rac)-1,2-Epoxyhexane Phaseolus vulgaris EH (PvEH2) hybrid--35.3>99.5 ((S)-1,2-epoxyhexane)36.9[6]
(rac)-Styrene Oxide Aspergillus niger EH (immobilized)---99 ((S)-styrene oxide and (R)-diol)~50[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the enzymatic hydrolysis of epoxides and the subsequent analysis of products.

Protocol 1: General Enzymatic Kinetic Resolution of Epoxides

This protocol outlines a general procedure for the kinetic resolution of a racemic epoxide using a whole-cell biocatalyst.

1. Enzyme Preparation (Whole-Cell Biocatalyst):

  • Cultivate the microbial strain (e.g., Aspergillus niger, Trichoderma reesei) expressing the desired epoxide hydrolase in a suitable growth medium.

  • Harvest the cells by centrifugation and wash them with a buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

  • The washed cells can be used directly as a whole-cell biocatalyst or subjected to further processing like lyophilization or immobilization.[8]

2. Enzymatic Hydrolysis Reaction:

  • In a temperature-controlled reactor, prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0).

  • Add the whole cells or purified/immobilized enzyme to the buffer.

  • Add the racemic epoxide substrate (e.g., this compound, styrene (B11656) oxide) to the reaction mixture. The substrate can be added directly or dissolved in a minimal amount of a water-miscible organic co-solvent to improve solubility.[9]

  • Stir the reaction mixture at a constant temperature (e.g., 30°C).

3. Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess of the substrate and product.

  • Once the desired conversion (typically around 50% for kinetic resolution) is reached, terminate the reaction by removing the biocatalyst (e.g., by centrifugation or filtration).

  • Extract the products from the aqueous phase using an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Dry the organic extract over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers.[10][11][12]

1. Sample Preparation:

  • The extracted and concentrated sample containing the unreacted epoxide and the diol product may need derivatization to improve volatility and chromatographic separation. For diols, a common derivatization agent is trifluoroacetic anhydride (B1165640) (TFAA).[13]

2. GC Analysis:

  • Column: Use a chiral capillary column (e.g., Astec® CHIRALDEX™ G-TA, FS-Hydrodex β-6TBDM).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID). Set appropriate temperatures (e.g., 250°C).

  • Oven Temperature Program: Develop a temperature gradient to achieve baseline separation of the enantiomers of both the epoxide and the diol. An example program could be: start at 80°C, ramp at 5°C/min to 130°C.

  • Quantification: Integrate the peak areas of the enantiomers to calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100.

Visualizing the Process: Workflow and Reaction Mechanism

Understanding the experimental workflow and the underlying enzymatic mechanism is crucial for experimental design and data interpretation.

Experimental Workflow for Enzymatic Epoxide Hydrolysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Preparation (e.g., Whole-cell catalyst) Reaction Enzymatic Hydrolysis (Buffered solution, controlled T and pH) Enzyme->Reaction Substrate Substrate Preparation (rac-epoxide) Substrate->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Product Extraction Quenching->Extraction Analysis Chiral GC/HPLC Analysis Extraction->Analysis Data Data Interpretation (e.e., Yield, Conversion) Analysis->Data

A generalized workflow for the enzymatic kinetic resolution of epoxides.
Mechanism of Epoxide Hydrolase Catalysis

G cluster_mechanism Catalytic Cycle of Epoxide Hydrolase E_S Enzyme-Substrate Complex (E-S) Intermediate Covalent Alkyl-Enzyme Intermediate E_S->Intermediate Nucleophilic Attack (Asp residue) E_P Enzyme-Product Complex (E-P) Intermediate->E_P + H2O (Hydrolysis) Enzyme Free Enzyme (E) E_P->Enzyme - Diol Product Diol E_P->Product Enzyme->E_S + Substrate Substrate rac-Epoxide Substrate->E_S + E H2O Water H2O->Intermediate

The two-step catalytic mechanism of α/β-hydrolase fold epoxide hydrolases.

References

Safety Operating Guide

Essential Safety and Operational Guide for 1,2-Epoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,2-Epoxy-1-methylcyclohexane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1] Prolonged or repeated skin contact may lead to sensitization.[2][3] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Storage: Store containers in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5] Keep containers tightly closed.

Recommended Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Nitrile rubber).
Skin and Body A lab coat or chemical-resistant apron. Closed-toe shoes are required.
Respiratory An air-purifying respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with heated material.[4]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established by OSHA, NIOSH, or ACGIH for this compound. In the absence of specific limits, it is prudent to adhere to the exposure limits for structurally similar epoxy compounds, such as glycidyl (B131873) ethers, to minimize potential health risks.

Chemical SubstanceTWA (Time-Weighted Average)STEL (Short-Term Exposure Limit) / CeilingAgency
n-Butyl Glycidyl Ether 3 ppm (16 mg/m³)-ACGIH
Phenyl Glycidyl Ether 1 ppm (6.1 mg/m³)-ACGIH
Diglycidyl Ether 0.01 ppm (0.05 mg/m³)-ACGIH
Epoxy Resin Systems (general) Maintain exposure below established limits for individual components.-OSHA

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical for the safe handling of this compound.

Preparation
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Don all required personal protective equipment as outlined in Section 1.2.

  • Prepare Work Area: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Have spill control materials readily available.

Handling and Use
  • Grounding: When transferring the chemical, ground and bond containers to prevent static discharge, which can be an ignition source.

  • Dispensing: Use only non-sparking tools for opening and dispensing.

  • Heating: If heating is necessary, use a well-controlled heating mantle or water bath within the fume hood. Avoid open flames.

  • Reactions: When used in chemical reactions, ensure the apparatus is properly assembled and vented to prevent pressure buildup.

Post-Handling
  • Decontamination: Clean all equipment and the work area thoroughly after use. Acetone can be used for initial cleaning of glassware, followed by soap and water.[6]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.

Spill and Emergency Procedures

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the spill.

  • Neutralization (for residual amounts): For small residual amounts on a surface, a weak acid like citric acid can be used to neutralize any basic components.[7][8]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone) followed by soap and water.

Major Spill (Outside of a fume hood)
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close doors to the affected area to prevent the spread of vapors.

  • Emergency Services: Contact your institution's emergency response team or the local fire department.

  • Ventilation: If it is safe to do so, increase ventilation to the area.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection
  • Collect all liquid waste, including reaction residues and used solvents, in a clearly labeled, sealed, and compatible waste container.

  • Contaminated solid waste, such as absorbent materials, gloves, and paper towels, should be collected in a separate, labeled, and sealed container.

Waste Disposal
  • Do not dispose of this compound down the drain.

  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

  • For small amounts of leftover material, it may be possible to react it with a hardener to form a non-hazardous solid, which can then be disposed of as regular waste after it has fully cured and cooled.[5][9] However, this should only be done in small quantities in a well-ventilated area, as the curing process can generate heat and fumes.[5][9]

Experimental Protocol: Decontamination of Glassware

This protocol details the steps for the thorough decontamination of laboratory glassware that has been in contact with this compound.

  • Initial Rinse (in a fume hood):

    • Wearing appropriate PPE, rinse the glassware three times with a small amount of a suitable solvent, such as acetone, to remove the bulk of the chemical residue.

    • Collect all solvent rinses in a designated hazardous waste container.

  • Washing:

    • Wash the glassware with laboratory detergent and warm water.

    • Use a brush to scrub all surfaces of the glassware.

  • Final Rinse:

    • Rinse the glassware thoroughly with deionized water.

  • Drying:

    • Allow the glassware to air dry or place it in a drying oven.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 hand1 Ground & Bond Containers prep3->hand1 hand2 Dispense with Non-Sparking Tools hand1->hand2 hand3 Controlled Heating (if needed) hand2->hand3 post1 Decontaminate Equipment & Area hand3->post1 post2 Properly Remove PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect Liquid & Solid Waste post3->disp1 disp2 Label & Seal Containers disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for handling this compound.

Spill_Response cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs minor1 Alert Personnel spill->minor1  If minor major1 Evacuate Area spill->major1  If major minor2 Contain with Absorbent minor1->minor2 minor3 Collect Waste minor2->minor3 minor4 Decontaminate Area minor3->minor4 major2 Isolate & Ventilate major1->major2 major3 Call Emergency Services major2->major3

Caption: Decision tree for spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Epoxy-1-methylcyclohexane
Reactant of Route 2
Reactant of Route 2
1,2-Epoxy-1-methylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.